Product packaging for Benzoylmesaconine(Cat. No.:)

Benzoylmesaconine

Cat. No.: B1261751
M. Wt: 589.7 g/mol
InChI Key: PULWZCUZNRVAHT-IJNXHYLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoylmesaconine is a diterpene alkaloid with formula C31H43NO10 that is isolated from several Aconitum species. It has a role as a plant metabolite, an analgesic and an antiinfective agent. It is a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a secondary alcohol, a benzoate ester, a tertiary alcohol, a tertiary amino compound and a tetrol. It derives from a hydride of an aconitane.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43NO10 B1261751 Benzoylmesaconine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULWZCUZNRVAHT-IJNXHYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzoylmesaconine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylmesaconine is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii Debx.[1] As a monoester diterpenoid alkaloid, it exhibits significantly lower toxicity compared to its diester counterparts like aconitine.[2] This, combined with its demonstrated analgesic and anti-inflammatory properties, makes this compound a compound of significant interest for pharmacological research and potential therapeutic development. This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for the study of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpene alkaloid. Its core structure is an aconitane skeleton, characterized by a bridged hexacyclic ring system.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate[3]
Synonyms 14-Benzoylmesaconine, Mesaconine 14-benzoate[4]
CAS Number 63238-67-5[4]
Molecular Formula C₃₁H₄₃NO₁₀[3][4]
Molecular Weight 589.7 g/mol [3][4]
Appearance Crystalline solid[4]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:5): 0.16 mg/mL[4]
UV max (λmax) 228 nm[4]

Biological Activities and Mechanism of Action

This compound has demonstrated significant analgesic and anti-inflammatory activities in preclinical studies.

Analgesic Activity

In vivo studies in murine models have shown that this compound possesses potent analgesic effects. Oral administration of this compound has been found to significantly depress acetic acid-induced writhing and increase the pain threshold in paw pressure tests in rats subjected to repeated cold stress.[5] The analgesic effects of this compound are believed to be mediated, at least in part, through the activation of the nucleus raphe magnus (NRM) in the brainstem, which is involved in the descending serotonergic pain inhibitory system.

Table 2: Analgesic Activity of this compound

AssaySpeciesDoseEffect
Acetic Acid-Induced WrithingMouse10 mg/kg, p.o.Significant depression of writhing
Paw Pressure in Repeated Cold StressRat30 mg/kg, p.o.Significant increase in pain threshold
Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to significantly decrease the production of pro-inflammatory mediators and cytokines, including:

  • Nitric oxide (NO)

  • Prostaglandin E₂ (PGE₂)

  • Tumor necrosis factor-alpha (TNF-α)

  • Interleukin-1β (IL-1β)

  • Interleukin-6 (IL-6)[2]

The underlying mechanism for these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] this compound inhibits the LPS-induced phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2]

Anti-inflammatory Signaling Pathway of this compound Figure 1: Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂) MAPK->Inflammatory_Mediators p65_IkBa p65/IκBα NFkB_pathway->p65_IkBa Inhibits degradation of IκBα p65_nucleus p65 (nucleus) p65_IkBa->p65_nucleus Nuclear translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p65_nucleus->Pro_inflammatory_Cytokines Gene transcription This compound This compound This compound->MAPK Inhibits phosphorylation This compound->NFkB_pathway Inhibits activation

Caption: Anti-inflammatory action of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is for the quantitative determination of this compound in processed Aconitum roots.

  • Instrumentation: HPLC system with a UV detector.

  • Column: RP-C₁₈ column.

  • Mobile Phase: Gradient elution with acetonitrile and an aqueous phase containing 0.1% phosphoric acid adjusted to pH 3.0 with triethylamine.[3]

  • Detection: 240 nm.[3]

  • Standard Preparation: A stock solution of this compound is prepared in 0.01 M HCl. Calibration curves are typically established in the range of 4.08–204.20 µg/ml.[3]

  • Sample Preparation:

    • Accurately weigh the powdered sample.

    • Extract with an appropriate solvent (e.g., 50% ethanol).

    • The extract is then processed, which may include basification and subsequent extraction with an organic solvent.

  • Validation: The method should be validated for linearity, precision, repeatability, and recovery. A typical recovery rate is around 96.95%.[3]

UPLC-MS/MS for Pharmacokinetic Studies in Rats

This protocol outlines the analysis of this compound in rat plasma.

UPLC_MSMS_Workflow Figure 2: UPLC-MS/MS Workflow for this compound in Rat Plasma start Start: Rat Plasma Sample (80 µL) protein_precipitation Protein Precipitation: Add 320 µL methanol with internal standard start->protein_precipitation centrifugation Centrifugation: 13,000 rpm for 30 min protein_precipitation->centrifugation supernatant_transfer Transfer 300 µL of supernatant centrifugation->supernatant_transfer evaporation Evaporation to dryness under nitrogen stream supernatant_transfer->evaporation reconstitution Reconstitute with 100 µL of methanol-water (1:1) evaporation->reconstitution injection Inject 5 µL into UPLC-MS/MS system reconstitution->injection end Data Acquisition and Analysis injection->end

Caption: UPLC-MS/MS experimental workflow.

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer.

  • Ionization: Electrospray ionization in positive mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM).[4]

  • Pharmacokinetic Parameters: This method can be used to determine key pharmacokinetic parameters such as T₁/₂, Cₘₐₓ, Tₘₐₓ, and AUC. Following oral administration of pure this compound (5 mg/kg) to rats, the T₁/₂ was found to be approximately 228.3 ± 117.0 min, and the Cₘₐₓ was 16.2 ± 6.7 ng/mL, reached at a Tₘₐₓ of 35.0 ± 11.2 min.[4]

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol is for assessing the anti-inflammatory effects of this compound.

  • Cell Line: RAW264.7 murine macrophages.

  • Cell Viability Assay: A CCK-8 assay is performed to determine the non-toxic concentrations of this compound. Concentrations up to 160 µM have been shown to be non-toxic.

  • Experimental Procedure:

    • Pre-treat RAW264.7 cells with various concentrations of this compound (e.g., 40, 80, 160 µM) for a specified time.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory mediators and cytokines.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): Measured using the Griess assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and PGE₂: Quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Western Blot Analysis: To investigate the mechanism of action, western blotting can be used to detect the protein expression levels of iNOS, COX-2, and key proteins in the MAPK and NF-κB signaling pathways.

  • Immunofluorescence: To observe the nuclear translocation of NF-κB p65.

Conclusion

This compound is a promising natural product with well-documented analgesic and anti-inflammatory activities. Its lower toxicity compared to other Aconitum alkaloids makes it a viable candidate for further drug development. The provided information on its chemical properties, biological activities, and experimental protocols serves as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery. Future research should focus on detailed pharmacokinetic and toxicology studies in higher animal models to pave the way for potential clinical applications.

References

The Alkaloid Benzoylmesaconine: A Deep Dive into Its Natural Sources and Isolation from Aconitum Species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine, a monoester diterpenoid alkaloid, stands as a compound of significant interest within the scientific community, particularly for its pharmacological potential. It is predominantly found in the processed roots of various species of the Aconitum genus, commonly known as aconite or monkshood. The processing of these toxic plants is a critical step, as it leads to the hydrolysis of highly toxic diester-diterpenoid alkaloids, such as mesaconitine, into their less toxic yet pharmacologically active monoester derivatives, including this compound. This guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and quantitative data to support further research and development.

Natural Sources of this compound

This compound is not typically found in significant quantities in raw Aconitum plants. Instead, it is primarily a product of the processing of aconite roots, a traditional practice in many Asian countries to reduce their potent toxicity. The most well-documented source of this compound is the processed lateral root of Aconitum carmichaeli, known in Traditional Chinese Medicine as "Fuzi" or "Radix Aconiti Lateralis Preparata".[1] Other Aconitum species have also been identified as sources of this compound, including Aconitum kusnezoffii and Aconitum heterophyllum.[2][3] The concentration of this compound can vary significantly depending on the Aconitum species, the specific plant part, and, most importantly, the processing method employed.

Quantitative Analysis of this compound in Aconitum Species

The following tables summarize the quantitative data on the content of this compound and its precursor, mesaconitine, in various Aconitum preparations. This data highlights the transformation of the more toxic diester alkaloid into the less toxic monoester alkaloid during processing.

Table 1: Content of Mesaconitine and this compound in Different Processed Aconitum carmichaeli (Fuzi) Products

Processed Fuzi ProductMesaconitine (mg/g)This compound (mg/g)
Shengfupian (Raw Fuzi)1.320.26
DanfupianNot Detected - 0.030.13 - 0.54
Baifupian0.04 - 0.580.02 - 0.22
HeishunpianNot Detected - 0.230.01 - 0.39
Paofupian0.09 - 0.150.34 - 0.39
JiangzhongfupianNot Detected - 0.080.32 - 0.55

Data compiled from a study on various commercial Fu-Zi decoction pieces. The ranges reflect variations between different batches.

Table 2: Dynamic Changes in Mesaconitine and this compound Content during Boiling of Raw Aconitum carmichaeli (Shengfupian)

Boiling Time (hours)Mesaconitine (mg/g)This compound (mg/g)
01.320.26
0.5Significantly DecreasedIncreased
1Almost Undetectable-
3Not DetectedIncreased approx. 7-fold
6Not Detected-

This table illustrates the hydrolysis of mesaconitine into this compound over time with heating.

Experimental Protocols for Isolation of this compound

The isolation of this compound from Aconitum species involves a multi-step process of extraction, fractionation, and purification. The following is a detailed protocol adapted from established methods for the isolation of alkaloids from Aconitum.

Extraction of Total Alkaloids
  • Plant Material: Air-dried and powdered processed roots of Aconitum carmichaeli (Fuzi).

  • Solvent: 95% Ethanol.

  • Procedure:

    • The powdered plant material (e.g., 1 kg) is refluxed with 95% ethanol (e.g., 10 L) for 2 hours.

    • The extraction is repeated three times to ensure the exhaustive removal of alkaloids.

    • The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract
  • Solvents: Distilled water, petroleum ether, ethyl acetate, and n-butanol.

  • Procedure:

    • The crude extract is suspended in distilled water (e.g., 1 L).

    • The aqueous suspension is then subjected to liquid-liquid partitioning sequentially with petroleum ether (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

    • The n-butanol fraction, which is typically enriched with diterpenoid alkaloids, is collected and concentrated in vacuo.

Chromatographic Purification
  • Adsorbent: Silica gel for column chromatography.

  • Mobile Phase: A gradient of chloroform-methanol.

  • Procedure:

    • The concentrated n-butanol extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing agent (e.g., Dragendorff's reagent).

    • Fractions containing the compound with the corresponding Rf value to a this compound standard are pooled.

    • Further purification can be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

experimental_workflow start Start: Processed Aconitum Roots extraction Extraction with 95% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 fractionation Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration1->fractionation concentration2 Concentration of n-Butanol Fraction fractionation->concentration2 column_chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) concentration2->column_chromatography tlc_monitoring TLC Monitoring of Fractions column_chromatography->tlc_monitoring pooling Pooling of this compound-rich Fractions tlc_monitoring->pooling purification Further Purification (Prep-HPLC or Recrystallization) pooling->purification end Pure this compound purification->end

Isolation workflow for this compound.
Logical Relationship: From Toxic Precursor to Therapeutic Agent

logical_relationship raw_aconitum Raw Aconitum Root mesaconitine Mesaconitine (Highly Toxic Diester Alkaloid) raw_aconitum->mesaconitine Contains processing Processing (e.g., Boiling) mesaconitine->processing Subjected to This compound This compound (Less Toxic Monoester Alkaloid) processing->this compound Hydrolyzes to pharmacological_activity Pharmacological Activities (Anti-inflammatory, Analgesic) This compound->pharmacological_activity Exhibits

Transformation of Mesaconitine to this compound.
Signaling Pathway: Anti-inflammatory Action of this compound

signaling_pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPKs->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus Nucleus inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1_nuc->inflammatory_genes induces transcription NFkB_nuc->inflammatory_genes induces transcription BMA This compound BMA->MAPKs inhibits BMA->IKK inhibits

Inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound represents a promising natural product derived from the traditional processing of Aconitum species. Its formation through the hydrolysis of highly toxic precursors underscores the importance of traditional knowledge in transforming poisonous plants into valuable therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the isolation, characterization, and pharmacological applications of this intriguing alkaloid. Future research should focus on optimizing isolation techniques to improve yields and on conducting comprehensive preclinical and clinical studies to fully elucidate the therapeutic potential of this compound.

References

The Analgesic Potential of Benzoylmesaconine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylmesaconine (BM), a principal monoester diterpenoid alkaloid isolated from plants of the Aconitum genus, has demonstrated significant pharmacological potential as an analgesic agent. This technical guide provides a comprehensive overview of the current understanding of BM's analgesic effects, delving into its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its properties. Quantitative data from key studies are summarized to facilitate comparison and aid in future research and development endeavors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel analgesic drugs.

Introduction

The management of pain remains a critical challenge in modern medicine, with a continuous need for novel analgesics that offer improved efficacy and safety profiles over existing therapies. Traditional medicine has long utilized extracts from Aconitum species for their pain-relieving properties. This compound, a less toxic derivative of more potent Aconitum alkaloids like aconitine, has emerged as a compound of interest due to its notable analgesic activity[1]. This document synthesizes the available scientific literature to provide an in-depth technical guide on the pharmacological effects of this compound as an analgesic.

Mechanism of Action

The analgesic effect of this compound is multifaceted, involving both central and peripheral mechanisms. Evidence strongly suggests that BM exerts its primary analgesic action through the central nervous system (CNS), specifically by modulating descending pain inhibitory pathways.

Central Analgesic Effects

Studies have shown that the microinjection of this compound into specific brainstem regions, namely the periaqueductal gray (PAG) and the nucleus raphe magnus (NRM), elicits a dose-dependent antinociceptive effect. These two areas are critical components of the descending pain modulatory system. The NRM appears to be a particularly sensitive site for BM's analgesic action.

This central mechanism is further supported by findings indicating that the analgesic activity of BM is linked to the central catecholaminergic system, with a particular emphasis on the noradrenergic system. Unlike opioid analgesics, the action of BM does not appear to be mediated by opiate receptors.

Peripheral and Anti-inflammatory Effects

In addition to its central actions, this compound exhibits anti-inflammatory properties that contribute to its overall analgesic profile, especially in the context of inflammatory pain. BM has been shown to suppress the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, BM reduces the production of pro-inflammatory mediators, thereby alleviating pain associated with inflammation.

Signaling Pathways

The analgesic effect of this compound is orchestrated through a complex interplay of signaling cascades. The primary proposed pathway involves the activation of descending noradrenergic inhibitory pathways originating from the brainstem and projecting to the spinal cord.

Benzoylmesaconine_Analgesic_Pathway BM This compound PAG_NRM PAG / NRM BM->PAG_NRM Acts on Descending_Noradrenergic Descending Noradrenergic Pathway Activation PAG_NRM->Descending_Noradrenergic Stimulates Spinal_Cord Spinal Cord Dorsal Horn Descending_Noradrenergic->Spinal_Cord NE_Release Norepinephrine Release Spinal_Cord->NE_Release Leads to Alpha2_Adrenoceptor α2-Adrenergic Receptor (Presynaptic & Postsynaptic) NE_Release->Alpha2_Adrenoceptor Activates Ca_Influx_Inhibition Inhibition of Ca2+ Influx Alpha2_Adrenoceptor->Ca_Influx_Inhibition Postsynaptic_Hyperpolarization Postsynaptic Hyperpolarization Alpha2_Adrenoceptor->Postsynaptic_Hyperpolarization Neurotransmitter_Inhibition Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx_Inhibition->Neurotransmitter_Inhibition Pain_Signal_Inhibition Inhibition of Pain Signal Transmission to Brain Neurotransmitter_Inhibition->Pain_Signal_Inhibition Postsynaptic_Hyperpolarization->Pain_Signal_Inhibition Analgesia Analgesic Effect Pain_Signal_Inhibition->Analgesia

Caption: Proposed central analgesic signaling pathway of this compound.

In inflammatory pain states, this compound also acts on peripheral immune cells to suppress the production of inflammatory mediators.

Benzoylmesaconine_Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Immune_Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Immune_Cell Activates BM This compound NFkB_Pathway NF-κB Pathway BM->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway BM->MAPK_Pathway Inhibits Immune_Cell->NFkB_Pathway Activates Immune_Cell->MAPK_Pathway Activates Proinflammatory_Mediators Production of Pro-inflammatory Mediators (e.g., NO, PGs, Cytokines) NFkB_Pathway->Proinflammatory_Mediators MAPK_Pathway->Proinflammatory_Mediators Pain_Sensitization Nociceptor Sensitization Proinflammatory_Mediators->Pain_Sensitization Inflammatory_Pain Inflammatory Pain Pain_Sensitization->Inflammatory_Pain

Caption: Anti-inflammatory signaling pathway of this compound.

Quantitative Data on Analgesic Effects

The analgesic efficacy of this compound has been quantified in various preclinical models of pain. The following tables summarize the key findings from these studies.

Table 1: Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg, p.o.)Number of Writhings (Mean ± SEM)% Inhibition
Control (Vehicle)-55.2 ± 3.1-
This compound1028.4 ± 2.548.5
TJ-3021 (Reference)30029.1 ± 2.847.3
*p < 0.05 compared to control. Data adapted from Suzuki et al., 1993.[2]

Table 2: Efficacy of this compound in the Paw Pressure Test in Rats with Repeated Cold Stress

Treatment GroupDose (mg/kg, p.o.)Pain Threshold (g, Mean ± SEM)% Increase in Pain Threshold
Control (Vehicle)-85.6 ± 5.4-
This compound30123.7 ± 8.144.5
TJ-3021 (Reference)1000125.1 ± 7.946.1
*p < 0.05 compared to control. Data adapted from Suzuki et al., 1993.[2]

Experimental Protocols

The evaluation of this compound's analgesic properties has relied on well-established animal models of pain. The detailed methodologies for key experiments are provided below.

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Animals are randomly divided into control, this compound, and reference drug groups.

    • This compound (e.g., 10 mg/kg) or the reference drug is administered orally (p.o.). The control group receives the vehicle.

    • After a set pre-treatment time (e.g., 60 minutes), each mouse is injected intraperitoneally (i.p.) with a 0.6% acetic acid solution (10 mL/kg).

    • Immediately after the acetic acid injection, the animals are placed in individual observation chambers.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Hot Plate Test

This test is used to evaluate centrally mediated analgesia.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline reaction time (latency) of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time taken to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals are then treated with this compound, a reference drug (e.g., morphine), or vehicle.

    • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline.

Intracerebral Microinjection

This technique is used to identify the central sites of drug action.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are anesthetized and placed in a stereotaxic apparatus.

    • A guide cannula is surgically implanted, targeting specific brain regions such as the PAG or NRM.

    • After a recovery period, a microinjection needle connected to a microsyringe is inserted through the guide cannula.

    • A small volume (e.g., 0.5 µL) of this compound solution or vehicle is infused into the target brain region.

    • The analgesic effect is then assessed using a nociceptive test, such as the tail-flick or hot plate test.

Experimental Workflow

The logical progression of experiments to characterize the analgesic effects of a compound like this compound typically follows a structured workflow.

Experimental_Workflow Start Start: Compound of Interest (this compound) Screening Initial Screening for Analgesic Activity (e.g., Acetic Acid Writhing Test) Start->Screening Dose_Response Dose-Response Studies (Multiple doses in various pain models) Screening->Dose_Response If active Central_Action Investigation of Central vs. Peripheral Action (e.g., Hot Plate Test, Tail-Flick Test) Dose_Response->Central_Action Site_of_Action Identification of CNS Site of Action (Intracerebral Microinjection into PAG, NRM) Central_Action->Site_of_Action If centrally active Mechanism_Elucidation Elucidation of Molecular Mechanism (e.g., Receptor binding assays, signaling pathway analysis) Site_of_Action->Mechanism_Elucidation Pathway_Confirmation Confirmation of Signaling Pathways (e.g., Western blot for NF-κB, MAPK; Neurotransmitter release studies) Mechanism_Elucidation->Pathway_Confirmation End End: Characterization of Analgesic Profile Pathway_Confirmation->End

Caption: General workflow for investigating the analgesic properties of this compound.

Conclusion

This compound presents a promising profile as an analgesic agent with a distinct mechanism of action. Its ability to modulate the descending noradrenergic pain pathway, coupled with its anti-inflammatory effects, suggests its potential utility in treating various pain states. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular targets of BM within the CNS and further characterizing its safety and efficacy in more complex and chronic pain models. This will be crucial for the translation of these preclinical findings into clinical applications.

References

Toxicological Profile and Safety Assessment of Benzoylmesaconine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoylmesaconine (BMA) is a monoester diterpenoid alkaloid and a major hydrolyzed metabolite of mesaconitine, found in Aconitum plants.[1][2] These plants are known for their use in traditional medicine, but also for their inherent toxicity, primarily due to diester-diterpenoid alkaloids (DDAs).[2][3] The hydrolysis of these DDAs into less toxic monoester alkaloids like BMA is a critical process for reducing toxicity while retaining therapeutic effects.[3] BMA itself has demonstrated several biological activities, including analgesic, anti-inflammatory, and antiviral effects.[2][4] This guide provides an in-depth technical overview of the toxicological profile and safety assessment of this compound, synthesizing available data for researchers, scientists, and drug development professionals.

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated in mice through various routes of administration. The following table summarizes the key quantitative data available.

ParameterSpeciesRoute of AdministrationValueReference
LD50 MouseOral810 mg/kg
LD50 MouseIntraperitoneal240 mg/kg
LD50 MouseSubcutaneous230 mg/kg
ED50 (Analgesia) MouseTail Pressure Test38.9 mg/kg[5]
EC50 (Mitochondrial Metabolism) Rat (in vitro)Isolated Liver Mitochondria30.95 µg/ml[5]

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its safety assessment. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.

ParameterSpeciesAdministrationValueReference
Tmax (Time to Peak Concentration) RatOral (Pure BMA)132 ± 49 min[2]
Tmax (Time to Peak Concentration) RatOral (Wutou Decoction)48 ± 18 min[2]
Cmax (Peak Concentration) RatOral (Pure BMA)26.3 ± 7.4 ng/mL[2]
Cmax (Peak Concentration) RatOral (Wutou Decoction)14.5 ± 5.6 ng/mL[2]
T1/2 (Elimination Half-life) RatOral (Pure BMA)407 ± 180 min[2]
T1/2 (Elimination Half-life) RatOral (Wutou Decoction)100 ± 41 min[2]

Pharmacokinetic studies indicate that when administered as part of a traditional decoction (Wutou decoction), BMA is absorbed and eliminated faster, resulting in lower systemic exposure compared to the administration of pure BMA.[2][6] This suggests that co-existing ingredients in the herbal formulation may influence its pharmacokinetic profile, potentially contributing to a reduction in toxicity.[2][6]

Key Toxicological Assessments & Experimental Protocols

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Experimental Protocol (General)

  • Test Species: Typically rodents, such as Swiss albino mice or Sprague-Dawley rats.[7][8]

  • Groups: Animals are divided into several groups, including a control group (receiving vehicle only) and multiple treatment groups receiving different single doses of this compound.[7]

  • Route of Administration: As indicated in the quantitative data, common routes include oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.).

  • Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[8] Observations include changes in behavior, body weight, and any clinical signs of distress.[8]

  • Endpoint: The primary endpoint is the calculation of the LD50 (Lethal Dose, 50%), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animal population.[7]

  • Pathology: At the end of the observation period, surviving animals may be euthanized for gross and histopathological examination of major organs.

G cluster_0 Acute Toxicity Workflow start Animal Acclimatization (e.g., Swiss Albino Mice) grouping Group Assignment (Control + Multiple Dose Groups) start->grouping admin Single Dose Administration (Oral, IP, or SC) grouping->admin obs Observation Period (14 Days) - Clinical Signs - Body Weight - Mortality admin->obs data Data Analysis (LD50 Calculation) obs->data path Gross & Histopathology (Major Organs) obs->path end Toxicity Profile Established data->end path->end

A generalized workflow for an acute toxicity study.
Sub-chronic Toxicity Assessment

Experimental Protocol (General)

  • Test Species: Commonly Sprague-Dawley rats.[10]

  • Administration: The test substance is administered daily at multiple dose levels (e.g., low, medium, high) for 90 days.[8]

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.[8]

    • Body Weight and Food/Water Consumption: Measured weekly.[8]

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination to analyze parameters like red and white blood cell counts, hemoglobin, and markers for liver (ALT, AST) and kidney (creatinine) function.[8]

    • Urinalysis: Urine is analyzed for relevant markers.[8]

  • Endpoint: At the end of the study, animals are euthanized. A complete necropsy is performed, and major organs are weighed and examined histopathologically to identify any treatment-related changes.[8] The No-Observed-Adverse-Effect Level (NOAEL) is determined from these data.

Genotoxicity Assessment

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). Specific genotoxicity studies for this compound were not identified in the search results. Therefore, a standard battery of tests is described.

Experimental Protocol (General Battery)

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations (point mutations).

  • In Vitro Mammalian Cell Gene Mutation Test: This assay assesses the potential of the substance to cause gene mutations in cultured mammalian cells.

  • In Vitro/In Vivo Micronucleus Test: This test detects damage to chromosomes. It identifies small nuclei (micronuclei) in the cytoplasm of cells that form from chromosome fragments or whole chromosomes left behind during cell division.[11]

  • Comet Assay: This is a sensitive method to detect DNA strand breaks in individual cells.[11]

Cardiotoxicity

The primary toxicity concern for Aconitum alkaloids is cardiotoxicity.[2] Diester-diterpenoid alkaloids are known to act on voltage-dependent Na+ channels, leading to a significant influx of Na+ ions, which can cause persistent arrhythmias.[3] While this compound is a less toxic monoester alkaloid, understanding this mechanism is critical for its safety profile.[2]

Mechanism of Action The cardiotoxicity of the parent DDAs is primarily linked to their ability to activate voltage-gated sodium channels in the cell membrane of cardiomyocytes. This leads to an increased influx of sodium, prolonged depolarization, and subsequent arrhythmias.[3] This mechanism is a key consideration in the safety assessment of any Aconitum-derived compound.

Signaling Pathways in this compound's Biological Activity

While toxicological pathways are a primary concern, understanding the signaling pathways modulated by this compound at therapeutic doses provides a more complete profile. BMA has been shown to exert significant anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1]

Anti-Inflammatory Mechanism In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4).[1] This activation triggers downstream signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[1] this compound has been shown to inhibit this process by:

  • Suppressing the phosphorylation of key proteins in the MAPK pathway (JNK, p38, ERK).[1]

  • Preventing the degradation of IκBα, which keeps the NF-κB complex inactive in the cytoplasm.[1]

  • Inhibiting the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1]

G cluster_0 This compound Anti-Inflammatory Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK_Phos Phosphorylation of JNK, p38, ERK TLR4->MAPK_Phos IkBa_D IκBα Degradation TLR4->IkBa_D BMA This compound BMA->MAPK_Phos inhibits BMA->IkBa_D inhibits p65_NT p65 Nuclear Translocation BMA->p65_NT inhibits Inflam_Genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_Phos->Inflam_Genes IkBa_D->p65_NT p65_NT->Inflam_Genes Inflam_Response Inflammatory Response Inflam_Genes->Inflam_Response

BMA inhibits inflammation by suppressing the MAPK and NF-κB pathways.

Safety Profile Summary

  • Acute Toxicity: this compound is classified as having moderate acute toxicity via oral administration in mice (LD50 of 810 mg/kg). It is significantly more toxic when administered parenterally.

  • Irritation and Sensitization: It is reported to have no primary irritant effect on the skin or eyes and no known sensitizing effects.

  • Carcinogenicity: this compound is not listed as a carcinogen by the IARC, NTP, or OSHA.

  • General Safety: When used and handled according to specifications, the product is not expected to have harmful effects. However, given its origin from Aconitum species, careful dose control is paramount. Excessive intake can still lead to toxic reactions.[2]

  • Drug Interactions: The pharmacokinetic profile of BMA can be significantly altered when administered as part of a complex herbal mixture, suggesting a potential for drug-herb interactions that could either mitigate or enhance toxicity.[2]

Conclusion

This compound presents a complex toxicological profile. It is a hydrolyzed metabolite of more toxic parent compounds and exhibits significantly lower acute toxicity. Its biological activities, particularly its anti-inflammatory effects via inhibition of the NF-κB and MAPK pathways, are of therapeutic interest. However, the potential for toxicity, especially at high doses or with parenteral administration, cannot be overlooked. The significant alteration of its pharmacokinetics when part of an herbal decoction highlights the importance of studying the compound in its relevant clinical context. Further research, including comprehensive sub-chronic toxicity and genotoxicity studies, is necessary to fully establish a complete and robust safety profile for this compound for its potential development as a therapeutic agent.

References

The Enigmatic Alkaloid: A Technical Guide to the Historical Discovery and Traditional Use of Benzoylmesaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylmesaconine, a norditerpenoid alkaloid found in plants of the Aconitum genus, stands as a molecule of significant interest at the intersection of traditional medicine and modern pharmacology. Historically used as a detoxified component of potent herbal remedies, its discovery is intrinsically linked to the efforts to mitigate the toxicity of its parent compounds. This technical guide provides an in-depth exploration of the historical context of this compound's discovery, its traditional applications, and the scientific validation of its therapeutic effects. Detailed experimental protocols for its isolation and the investigation of its analgesic and anti-inflammatory properties are presented, alongside a quantitative analysis of its bioactivities. Furthermore, this document elucidates the molecular mechanisms underlying its pharmacological actions, with a focus on key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Historical Discovery and Traditional Use

The story of this compound is inseparable from the history of Aconitum, a genus of flowering plants known for both their potent medicinal properties and their extreme toxicity.[1][2] For centuries, practitioners of Traditional Chinese Medicine (TCM) and other folk medicine systems have utilized the roots of Aconitum species to treat a variety of ailments, including pain, inflammation, rheumatic diseases, and certain cardiovascular conditions.[3][4][5]

The high toxicity of raw Aconitum is primarily attributed to diester-diterpenoid alkaloids such as aconitine and mesaconitine.[2] Traditional processing methods, such as prolonged boiling or steaming, were developed to reduce this toxicity, a process now understood to involve the hydrolysis of these potent alkaloids.[6] this compound emerges as a key product of this detoxification process, being the less toxic monoester hydrolysate of mesaconitine.[7] Its deliberate, albeit indirect, production through these traditional methods highlights a sophisticated, empirical understanding of natural product chemistry.

The formal scientific discovery and structural elucidation of this compound and other Aconitum alkaloids occurred with the advent of modern chromatographic and spectroscopic techniques in the 20th century. Researchers were able to isolate and characterize these compounds, confirming that traditional processing indeed transformed the highly toxic diester alkaloids into their less toxic, yet still pharmacologically active, monoester and amino alcohol derivatives.[6]

Pharmacological Properties and Quantitative Data

Scientific investigation has validated many of the traditional claims associated with processed Aconitum preparations, with this compound identified as a significant contributor to their therapeutic effects. Its primary activities are centered on analgesia and anti-inflammation.[1][7]

Analgesic Activity

This compound has demonstrated significant pain-relieving properties in various preclinical models. These effects are notable as they are achieved with a compound possessing a much lower toxicity profile than its parent alkaloid, mesaconitine.

Parameter Value Animal Model Assay Route of Administration
ED₅₀ 38.9 mg/kgMiceTail pressure testNot specified
Effective Dose 10 mg/kgMiceAcetic acid-induced writhingp.o.
Effective Dose 30 mg/kgRatsPaw pressure in repeated cold stressp.o.

Table 1: Analgesic activity of this compound. Data compiled from multiple sources.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating the production of key inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7) have been instrumental in elucidating these effects.

Inflammatory Mediator Effect of this compound Cell Model Stimulant
Nitric Oxide (NO)Significant decrease in productionRAW264.7 macrophagesLPS
Prostaglandin E₂ (PGE₂)Significant decrease in productionRAW264.7 macrophagesLPS
Tumor Necrosis Factor-α (TNF-α)Significant decrease in productionRAW264.7 macrophagesLPS
Interleukin-6 (IL-6)Significant decrease in productionRAW264.7 macrophagesLPS
Interleukin-1β (IL-1β)Significant decrease in productionRAW264.7 macrophagesLPS
Reactive Oxygen Species (ROS)Significant decrease in productionRAW264.7 macrophagesLPS
Inducible Nitric Oxide Synthase (iNOS)Inhibition of protein and mRNA expressionRAW264.7 macrophagesLPS
Cyclooxygenase-2 (COX-2)Inhibition of protein and mRNA expressionRAW264.7 macrophagesLPS

Table 2: Anti-inflammatory effects of this compound in vitro.[7]

Other Biological Activities

Beyond its primary analgesic and anti-inflammatory roles, this compound has been reported to possess other intriguing biological activities. It has been shown to promote mitochondrial energy metabolism and exhibit antiviral properties, increasing survival in a mouse model of herpes simplex virus type 1 (HSV-1) infection associated with burns.

Parameter Value Assay
EC₅₀ 30.95 µg/mlPromotion of isolated rat liver mitochondrial energy metabolism
Effective Dose 1 µg/kgIncreased survival in a mouse model of burn-associated HSV-1 infection

Table 3: Additional biological activities of this compound.

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound are primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] These pathways are central to the inflammatory response, regulating the expression of a myriad of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc NFkB_IkBa NF-κB-IκBα (Inactive) Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB_nuc->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes This compound This compound This compound->IKK Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation. LPS activation of TLR4 also triggers the phosphorylation and activation of these MAPKs. This compound has been shown to significantly suppress the phosphorylation of JNK, p38, and ERK in response to LPS stimulation.[7]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK p_JNK p-JNK JNK->p_JNK P p_p38 p-p38 p38->p_p38 P p_ERK p-ERK ERK->p_ERK P AP1 AP-1 p_JNK->AP1 p_p38->AP1 p_ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes This compound This compound This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Figure 2: Modulation of the MAPK Signaling Pathway by this compound.

Experimental Protocols

The following protocols provide a framework for the isolation and pharmacological evaluation of this compound.

Extraction and Isolation of this compound from Aconitum

This protocol is a general method that can be optimized for specific Aconitum species.

Extraction_Isolation_Workflow Start Dried, Powdered Aconitum Roots Extraction Reflux Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration under Reduced Pressure Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning n_BuOH_Fraction n-Butanol Fraction (Enriched in Alkaloids) Partitioning->n_BuOH_Fraction Column_Chromatography Silica Gel Column Chromatography n_BuOH_Fraction->Column_Chromatography Fraction_Pooling Fraction Collection and Pooling (Monitored by TLC) Column_Chromatography->Fraction_Pooling Further_Purification Further Purification (e.g., Sephadex LH-20, Preparative HPLC) Fraction_Pooling->Further_Purification Isolated_BMA Isolated this compound Further_Purification->Isolated_BMA

Figure 3: General Workflow for the Extraction and Isolation of this compound.
  • Extraction: Air-dried and powdered roots of the selected Aconitum species are subjected to reflux extraction with 95% ethanol.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the n-butanol layer.

  • Chromatographic Purification: The n-butanol fraction is subjected to column chromatography on silica gel. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as chromatography on Sephadex LH-20 or preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE₂: Levels in the supernatant are quantified using commercially available ELISA kits.

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β are determined by quantitative real-time PCR (qRT-PCR).

  • Protein Analysis (Western Blot): Cell lysates are prepared, and the protein levels of iNOS, COX-2, and the phosphorylation status of IκBα, JNK, p38, and ERK are determined by Western blotting using specific primary and secondary antibodies.

In Vivo Analgesic Assays
  • Animals: Male ICR mice or Sprague-Dawley rats are used. Animals are acclimatized for at least one week before the experiment.

  • Acetic Acid-Induced Writhing Test (Mice):

    • Animals are orally administered with vehicle or this compound (e.g., 10 mg/kg).

    • After a set pre-treatment time (e.g., 60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhes (abdominal constrictions) is counted for a defined period (e.g., 15 minutes).

    • A reduction in the number of writhes compared to the vehicle control group indicates an analgesic effect.

  • Paw Pressure Test in Repeated Cold Stress (RCS) Rats:

    • Rats are subjected to repeated cold stress to induce a state of hyperalgesia.

    • Animals are orally administered with vehicle or this compound (e.g., 30 mg/kg).

    • The paw withdrawal threshold to a mechanical stimulus (e.g., using a Randall-Selitto apparatus) is measured at different time points after drug administration.

    • An increase in the paw withdrawal threshold indicates an analgesic effect.

Conclusion

This compound represents a fascinating example of a natural product with a rich history in traditional medicine, now being validated by modern scientific investigation. Its journey from a detoxified component of a potent herbal remedy to a molecule with well-characterized analgesic and anti-inflammatory properties, acting on defined molecular pathways, underscores the value of ethnopharmacological knowledge in guiding drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to further explore the therapeutic potential of this compound and related alkaloids. Its favorable safety profile compared to its parent compounds, coupled with its significant bioactivity, makes it a compelling lead for the development of novel therapeutics for pain and inflammatory disorders.

References

Benzoylmesaconine: A Key Metabolite in the Biotransformation of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aconitum species, widely utilized in traditional medicine, contain a class of potent C19-diterpenoid alkaloids. These compounds, while possessing therapeutic properties, are notoriously toxic. The toxicity of Aconitum alkaloids is largely attributed to the diester-diterpenoid alkaloids (DDAs), such as mesaconitine (MA). The metabolic conversion of these DDAs to their monoester-diterpenoid alkaloid (MDA) counterparts is a critical detoxification pathway. This technical guide focuses on benzoylmesaconine (BMA), a principal MDA metabolite of mesaconitine, providing a comprehensive overview of its formation, subsequent metabolism, and the analytical methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals working with Aconitum alkaloids.

Metabolic Pathway of this compound Formation

The primary pathway for the formation of this compound involves the hydrolysis of its parent compound, mesaconitine. This biotransformation is a crucial step in reducing the toxicity of Aconitum preparations.

Parent Alkaloid: Mesaconitine

This compound is the direct metabolite of mesaconitine, a highly toxic diester-diterpenoid alkaloid found in various Aconitum species. The metabolic process involves the cleavage of the acetyl group at the C-8 position of the mesaconitine molecule.[1][2] This hydrolysis reaction occurs both during the traditional processing of Aconitum roots (e.g., boiling and steaming) and in vivo following administration.[1][3]

Enzymatic Hydrolysis

In vivo, the hydrolysis of mesaconitine to this compound is primarily catalyzed by carboxylesterases (CEs).[4][5][6] These enzymes are abundant in the gastrointestinal tract and the liver, the primary sites of first-pass metabolism for orally administered drugs.[3][5] The activity of carboxylesterases is crucial for the detoxification of mesaconitine, as this compound is significantly less toxic than its parent compound.[1][2][3][7][8]

Further Metabolism of this compound

Following its formation, this compound is further metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver. The main metabolic routes for this compound include demethylation, dehydrogenation, and hydroxylation.[9][10] Studies using human liver microsomes have identified CYP3A4 and CYP3A5 as the predominant isoforms responsible for the subsequent metabolism of this compound.[9][10][11] This secondary metabolism facilitates the excretion of the compound from the body.

Metabolic Pathway of Mesaconitine to this compound and its further metabolism cluster_enzymes Key Enzymes Mesaconitine Mesaconitine (DDA) This compound This compound (MDA) Mesaconitine->this compound Hydrolysis (Carboxylesterases) Metabolites Further Metabolites (demethylated, dehydrogenated, hydroxylated products) This compound->Metabolites Oxidation (CYP3A4/CYP3A5) CEs Carboxylesterases CYPs Cytochrome P450s (CYP3A4, CYP3A5)

Metabolism of Mesaconitine.

Quantitative Data on this compound Metabolism

The quantification of this compound and its parent alkaloids is essential for pharmacokinetic and toxicological studies. The following tables summarize key quantitative data from preclinical studies.

Table 1: Pharmacokinetic Parameters of Mesaconitine and this compound in Rats after Oral Administration of Aconitum Extract [5]

CompoundDose (g/kg)Cmax (µg/L)Tmax (h)AUC (0-48h) (µg/h/L)t1/2 (h)
Mesaconitine 0.51.0 ± 0.30.3 ± 0.21.5 ± 0.53.4 ± 1.5
1.02.1 ± 0.60.3 ± 0.13.9 ± 1.24.1 ± 1.8
2.04.5 ± 1.30.4 ± 0.210.2 ± 3.15.2 ± 2.0
This compound 0.51.8 ± 0.50.5 ± 0.34.1 ± 1.34.5 ± 1.7
1.03.9 ± 1.10.6 ± 0.210.5 ± 3.25.8 ± 2.1
2.08.2 ± 2.50.7 ± 0.325.1 ± 7.66.9 ± 2.5

Table 2: Comparative Pharmacokinetics of Pure this compound vs. This compound in Wutou Decoction in Rats (Oral Administration) [12]

ParameterPure this compound (5 mg/kg)This compound in Wutou Decoction (5 mg/kg equivalent)
Cmax (ng/mL) 25.3 ± 8.710.2 ± 3.5
Tmax (min) 30.0 ± 12.215.0 ± 8.7
AUC (0-t) (ng·min/mL) 3875.0 ± 1023.5775.0 ± 245.8
t1/2 (min) 228.3 ± 117.061.8 ± 35.1
MRT (0-t) (min) 155.0 ± 33.255.8 ± 16.4

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the accurate study of this compound metabolism. The following sections provide methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted from studies investigating the CYP-mediated metabolism of this compound.[13][14]

1. Incubation Mixture Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • The final incubation mixture (total volume of 500 µL) should contain:

    • Potassium phosphate buffer (50 mM, pH 7.4)

    • Human Liver Microsomes (HLMs) (0.4 mg protein/mL)

    • This compound (10 µM)

    • NADPH-regenerating system:

      • NADP+ (1.55 mM)

      • Glucose-6-phosphate (G6P) (3.3 mM)

      • Magnesium chloride (MgCl2) (3.3 mM)

      • Glucose-6-phosphate dehydrogenase (G6PDH) (0.4 U/mL)

2. Incubation Procedure:

  • Pre-incubate the mixture of HLMs, buffer, and this compound at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate at 37°C for a specified time (e.g., 90 minutes) in a shaking water bath.

3. Reaction Termination and Sample Extraction:

  • Terminate the reaction by adding 4 mL of ice-cold dichloromethane.

  • Add an internal standard (e.g., 100 µL of 200 nM testosterone).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Human Liver Microsome Experimental Workflow start Start prepare Prepare Incubation Mixture (HLMs, BMA, Buffer) start->prepare preincubate Pre-incubate at 37°C for 5 min prepare->preincubate add_nadph Add NADPH-regenerating system preincubate->add_nadph incubate Incubate at 37°C for 90 min add_nadph->incubate terminate Terminate Reaction (add Dichloromethane) incubate->terminate add_is Add Internal Standard terminate->add_is extract Vortex, Centrifuge, and Collect Organic Layer add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute for Analysis dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

In vitro Metabolism Workflow.
Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in plasma samples.[10][15]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 1 mL of methanol.

  • Add an appropriate internal standard (e.g., psoralen).

  • Vortex for 5 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.

2. Sample Preparation (Solid-Phase Extraction - SPE): [15]

  • Condition an SPE cartridge (e.g., 1 mL HLB) with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute this compound with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute as described above.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 column (e.g., CORTECS™ C18, 2.1x50mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of B, increasing over time to elute the analytes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 590.1 -> 104.8.[15]

    • Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.

LC-MS/MS Analysis Workflow cluster_prep Sample Preparation plasma Plasma Sample protein_precip Protein Precipitation (Methanol) plasma->protein_precip Method 1 spe Solid-Phase Extraction (SPE) plasma->spe Method 2 dry_reconstitute Dry Down and Reconstitute protein_precip->dry_reconstitute spe->dry_reconstitute lc_separation Liquid Chromatography (C18 column, gradient elution) dry_reconstitute->lc_separation ms_detection Mass Spectrometry (ESI+, MRM detection) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

LC-MS/MS Workflow.

Conclusion

This compound is a critical metabolite in the detoxification of mesaconitine, a potent toxin from Aconitum species. Understanding its formation via carboxylesterase-mediated hydrolysis and its subsequent metabolism by CYP3A4 and CYP3A5 is paramount for the safe development and clinical application of Aconitum-derived therapies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this field. Further investigation into the inter-individual variability in the activity of these metabolic enzymes will be crucial for personalizing therapies and minimizing the risk of toxicity associated with Aconitum alkaloids.

References

The Role of Benzoylmesaconine in Traditional Chinese Medicine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylmesaconine (BMA), a monoester diterpenoid alkaloid, is a principal bioactive component in processed Aconitum root (Fuzi), a cornerstone herb in Traditional Chinese Medicine (TCM). Historically, raw Aconitum is known for its high toxicity due to diester diterpenoid alkaloids such as aconitine and mesaconitine. Traditional processing methods, primarily decoction, facilitate the hydrolysis of these toxic compounds into their less toxic monoester derivatives, including this compound. This detoxification process is crucial for the safe clinical application of Aconitum-containing formulations.

Modern pharmacological studies have illuminated the therapeutic potential of this compound, particularly its potent anti-inflammatory and analgesic properties. The primary mechanism underlying its anti-inflammatory effects involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This whitepaper provides a comprehensive technical overview of the current scientific understanding of this compound, including its pharmacological effects, underlying mechanisms of action, and pharmacokinetic profile. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development.

Introduction: From Toxic Precursor to Therapeutic Agent

The use of Aconitum species in TCM dates back thousands of years, where it has been traditionally used to treat a variety of ailments including pain, inflammation, and cardiovascular diseases.[1] The therapeutic efficacy of Aconitum is attributed to its rich content of diterpenoid alkaloids. However, the raw plant is highly toxic due to the presence of diester diterpenoid alkaloids (DDAs) like aconitine and mesaconitine.[2]

A critical step in the preparation of Aconitum for medicinal use is a process known as "Paozhi," which involves prolonged boiling or steaming.[1] This process hydrolyzes the highly toxic DDAs into monoester diterpenoid alkaloids (MDAs) such as this compound, which are significantly less toxic while retaining therapeutic bioactivities.[3][4] this compound is a hydrolysate of mesaconitine and is often used as a chemical marker for the quality control of processed Aconitum products.[5]

Pharmacological Effects of this compound

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that BMA can significantly inhibit the production of pro-inflammatory cytokines and mediators.

Analgesic Activity

This compound is considered a major contributor to the analgesic effects of processed Aconitum preparations.[6] It has been shown to be effective in various pain models.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological effects of this compound from key studies.

Table 1: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW264.7 Macrophages

ParameterEffect of this compoundQuantitative DataReference
Cell ViabilityNo significant cytotoxicity at effective concentrations>90% viability at concentrations up to 100 µM[7]
Nitric Oxide (NO) ProductionDose-dependent inhibitionIC50 ≈ 50 µM[7]
Prostaglandin E2 (PGE2) ProductionSignificant reductionSignificant at 25, 50, 100 µM[7]
IL-6 ProductionDose-dependent inhibitionSignificant reduction at 25, 50, 100 µM[7]
TNF-α ProductionDose-dependent inhibitionSignificant reduction at 25, 50, 100 µM[7]
iNOS mRNA ExpressionDownregulationSignificant reduction at 25, 50, 100 µM[7]
COX-2 mRNA ExpressionDownregulationSignificant reduction at 25, 50, 100 µM[7]

Table 2: Analgesic Effects of this compound

Animal ModelAssayDosageEffectReference
MiceAcetic acid-induced writhing10 mg/kg, p.o.Significant depression of writhing[6]
Rats (Repeated Cold Stress)Paw pressure test30 mg/kg, p.o.Significantly increased pain threshold[6]

Table 3: Pharmacokinetic Parameters of this compound in Rats

FormulationTmax (min)Cmax (ng/mL)T1/2 (min)AUC (ng·min/mL)
Pure this compound13.0 ± 4.11891.7 ± 867.2228.3 ± 117.02247.4 ± 1171.9
Wutou Decoction35.0 ± 15.2344.4 ± 202.361.8 ± 35.1447.8 ± 292.2

Mechanism of Action: Signaling Pathway Analysis

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

In response to inflammatory stimuli such as LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[7]

Inhibition of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes JNK, p38, and ERK, plays a crucial role in regulating inflammatory responses. This compound has been observed to suppress the LPS-induced phosphorylation of JNK, p38, and ERK in a dose-dependent manner.[7] By inhibiting the activation of these key kinases, BMA effectively dampens the downstream inflammatory cascade.

Visualized Pathways and Processes

Chemical Transformation

The following diagram illustrates the hydrolysis of the toxic mesaconitine into the less toxic and therapeutically active this compound, a key process in the preparation of Aconitum-based TCM formulations.

hydrolysis_reaction Mesaconitine Mesaconitine (Diester Diterpenoid Alkaloid) (Highly Toxic) Processing\n(Decoction/Steaming) Processing (Decoction/Steaming) Mesaconitine->Processing\n(Decoction/Steaming) Hydrolysis of ester bond at C-8 This compound This compound (Monoester Diterpenoid Alkaloid) (Less Toxic, Bioactive) Processing\n(Decoction/Steaming)->this compound

Hydrolysis of Mesaconitine to this compound.
Anti-inflammatory Signaling Pathway

The diagram below outlines the molecular mechanism of this compound's anti-inflammatory action by inhibiting the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1->MAPK_pathway IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFkB_complex IκBα-p65 Complex IκBα->NFkB_complex p65 p65 p65->NFkB_complex p65_n p65 p65->p65_n Translocation NFkB_complex->p65 BMA This compound BMA->TAK1 Inhibits BMA->IKK Inhibits DNA DNA p65_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes

Mechanism of this compound's Anti-inflammatory Action.
Experimental Workflow

The following diagram depicts a typical experimental workflow for investigating the anti-inflammatory effects of this compound.

experimental_workflow start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture treatment Pre-treat cells with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation assays Perform Assays stimulation->assays elisa ELISA for Cytokines (TNF-α, IL-6) assays->elisa griess Griess Assay for NO assays->griess western_blot Western Blot for Protein Expression (p-JNK, p-p38, p-ERK, IκBα, p65) assays->western_blot qpcr qPCR for mRNA Expression (iNOS, COX-2) assays->qpcr data_analysis Data Analysis elisa->data_analysis griess->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for In Vitro Anti-inflammatory Studies.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is adapted from a validated method for the determination of BMA in processed aconite roots.[8]

  • Chromatographic System: Agilent 1100 series HPLC system or equivalent.

  • Column: Alltima RP-C18 column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 0.1% phosphoric acid in water, adjusted to pH 3.0 with triethylamine.

  • Gradient Elution:

    • 0-20 min: 13-18% A

    • 20-40 min: 18-21% A

    • 40-45 min: 21-22% A

    • 45-50 min: 22-70% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and pulverize the processed aconite root sample.

    • Extract a known amount of the powder with 50% ethanol via sonication.

    • Filter the extract through a 0.45 µm membrane prior to injection.

  • Standard Preparation: Prepare a stock solution of pure this compound in 0.01 M HCl. Create a series of dilutions to establish a calibration curve (e.g., 4-200 µg/mL).

In Vitro Anti-inflammatory Assay using RAW264.7 Cells

This protocol is based on the methodology for assessing the anti-inflammatory effects of BMA on LPS-stimulated macrophages.[7]

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed cells in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine production, shorter times for signaling protein phosphorylation).

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the concentrations of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-JNK, phospho-p38, phospho-ERK, IκBα, p65, β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qPCR):

    • Isolate total RNA from cells and reverse-transcribe to cDNA.

    • Perform qPCR using SYBR Green master mix and primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

    • Calculate relative gene expression using the 2-ΔΔCt method.

Acetic Acid-Induced Writhing Test in Mice

This is a standard in vivo model for evaluating peripheral analgesic activity.[6]

  • Animals: Male ICR mice (or similar strain).

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.).

    • After a set pre-treatment time (e.g., 60 minutes), inject 0.6% acetic acid solution intraperitoneally (i.p.).

    • Immediately place the mouse in an observation chamber and count the number of writhes (a specific stretching posture) over a defined period (e.g., 20 minutes).

    • Calculate the percentage of inhibition of writhing compared to the control group.

Conclusion and Future Directions

This compound stands out as a promising pharmacologically active molecule derived from a well-established TCM herb. Its role in the detoxification of Aconitum and its potent anti-inflammatory and analgesic effects are well-documented. The elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways provides a solid foundation for its further development as a therapeutic agent for inflammatory diseases and pain management.

Future research should focus on:

  • Conducting more extensive in vivo studies to validate its efficacy and safety in various disease models.

  • Investigating its potential synergistic effects with other compounds in traditional formulations.

  • Optimizing drug delivery systems to enhance its bioavailability.

  • Exploring its potential for treating other inflammatory-related conditions.

The continued investigation of this compound holds significant promise for bridging the gap between traditional medicine and modern drug discovery, potentially leading to the development of novel and effective therapies.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Benzoylmesaconine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzoylmesaconine (BMA) is a significant monoester diterpenoid alkaloid found in processed Aconitum roots, such as those from Radix Aconiti Lateralis Preparata (Fuzi).[1][2] Unlike its highly toxic precursors (diester-diterpene alkaloids like aconitine), BMA exhibits valuable pharmacological activities, including analgesic and anti-inflammatory effects.[1] The process of preparing Aconitum roots for medicinal use involves hydrolysis, which reduces toxicity by converting diester alkaloids into less toxic monoester forms like BMA.[1] Therefore, accurate and reliable quantification of BMA is crucial for the quality control and standardization of these herbal materials and their derived products. This document provides a detailed overview and protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).

Principle of the Method Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique for the separation and quantification of moderately polar compounds like alkaloids from complex plant matrices.[3] The method utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[3] By adjusting the composition and pH of the mobile phase, components of the extract are separated based on their differential partitioning between the two phases. This compound is then detected by a UV detector, and its concentration is determined by comparing its peak area to that of a certified reference standard.

Comparative Summary of HPLC Methods

Several HPLC methods have been developed for the quantification of this compound and other related Aconitum alkaloids. The following table summarizes the key parameters from various validated methods for easy comparison.

ParameterMethod 1[1][2]Method 2[4]Method 3[5]
Column Alltima RP-C18 (250 x 4.6 mm, 5 µm)ODS ColumnPhenomenex Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: 0.1% Phosphoric acid + 0.1% Triethylamine (pH 3.0)A: AcetonitrileB: Ammonium bicarbonate buffer (pH 10.0)A: AcetonitrileB: 0.03 M Ammonium bicarbonate (pH 9.5)
Elution Mode GradientGradientGradient
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection 240 nmDiode Array Detector (DAD)231 nm
Linearity Range 4.08–204.20 µg/mLR² > 0.9991.0–200.0 µg/mL (for related alkaloids)
LOD 8 ng (on column)Not Specified9–12 ng/mL (for related alkaloids)
LOQ Not SpecifiedNot Specified25–37 ng/mL (for related alkaloids)
Recovery 96.95%90–103%96.6–103.1%
Precision (RSD%) < 1.36%< 2.97%Not Specified

Detailed Experimental Protocol (Based on Method 1)

This protocol describes an optimized and validated HPLC method specifically for the determination of this compound.[1]

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a gradient pump, UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • Centrifuge.

    • pH meter.

  • Chemicals and Reagents:

    • This compound (BMA) reference standard (purity > 98%).

    • Acetonitrile (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Triethylamine (analytical grade).

    • Ethanol (analytical grade).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., Alltima RP-C18, 250 x 4.6 mm, 5 µm particle size) with a compatible guard column.

2. Preparation of Solutions

  • Standard Stock Solution (approx. 0.4 mg/mL):

    • Accurately weigh about 10 mg of BMA reference standard.

    • Dissolve it in a 25 mL volumetric flask with 0.01 M HCl to produce a stock solution.[1]

    • Store the stock solution at 4°C. It remains stable for at least one month.[1]

  • Calibration Standards:

    • Perform serial dilutions of the stock solution with 0.01 M HCl to prepare a series of at least six working standard solutions.

    • A suggested concentration range is 4.08, 10.21, 20.42, 40.84, 81.68, and 122.52 µg/mL.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B (Aqueous Buffer): Add 1 mL of phosphoric acid and 1 mL of triethylamine to 1 L of deionized water. Adjust the pH to 3.0 using either phosphoric acid or triethylamine.[1] Filter through a 0.45 µm membrane and degas before use.

3. Sample Preparation from Plant Material

  • Grind the dried plant material (e.g., processed Aconitum roots) into a fine powder and pass it through a 0.45 mm sieve.[1]

  • Accurately weigh 1.5 g of the powder into a centrifuge tube.[1]

  • Add 4.0 mL of 50% ethanol, vortex for 2 minutes, and sonicate for 60 minutes at room temperature.[1]

  • Repeat the extraction twice more with 4.0 mL and 2.0 mL of 50% ethanol, respectively.[1]

  • Centrifuge the mixture at 3000 rpm for 10 minutes after each extraction.[1]

  • Combine the supernatants in a 10.0 mL volumetric flask and add 50% ethanol to make up the final volume.[1]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Chromatographic Conditions

  • Column: Alltima RP-C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (Acetonitrile) and B (Aqueous Buffer pH 3.0).

  • Gradient Program:

    • 0–20 min: 13–18% A

    • 20–40 min: 18–21% A

    • 40–45 min: 21–22% A

    • 45–50 min: 22–70% A[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Room temperature.[1]

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 20 µL.[1]

5. Data Analysis and Quantification

  • Inject the calibration standards and the prepared sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of BMA against the corresponding concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linearity is indicated by R² ≥ 0.999.[1]

  • Determine the peak area of BMA in the sample chromatograms.

  • Calculate the concentration of BMA in the sample solution using the regression equation from the calibration curve.

  • Calculate the final content of BMA in the original plant material, accounting for the initial weight and dilution factors.

Visualizations

Workflow Overall Experimental Workflow for BMA Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Plant Material Plant Material Pulverization Pulverization Plant Material->Pulverization Weighing Weighing Pulverization->Weighing Sonication\n(50% Ethanol) Sonication (50% Ethanol) Weighing->Sonication\n(50% Ethanol) Centrifugation Centrifugation Sonication\n(50% Ethanol)->Centrifugation Collection of Supernatant Collection of Supernatant Centrifugation->Collection of Supernatant Final Volume Adjustment Final Volume Adjustment Collection of Supernatant->Final Volume Adjustment Filtration (0.45 µm) Filtration (0.45 µm) Final Volume Adjustment->Filtration (0.45 µm) HPLC Injection HPLC Injection Filtration (0.45 µm)->HPLC Injection Separation\n(C18 Column) Separation (C18 Column) HPLC Injection->Separation\n(C18 Column) UV Detection\n(240 nm) UV Detection (240 nm) Separation\n(C18 Column)->UV Detection\n(240 nm) Data Acquisition Data Acquisition UV Detection\n(240 nm)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Plot Calibration Curve Plot Peak Integration->Calibration Curve Plot Concentration Calculation Concentration Calculation Calibration Curve Plot->Concentration Calculation Final Result\n(mg/g of BMA) Final Result (mg/g of BMA) Concentration Calculation->Final Result\n(mg/g of BMA)

Caption: General workflow from plant sample preparation to final quantification of this compound.

QuantificationLogic Logical Flow of Quantitative Analysis cluster_std Calibration cluster_sample Sample Measurement BMA Standard BMA Standard Serial Dilution Serial Dilution BMA Standard->Serial Dilution Known Concentrations Known Concentrations Serial Dilution->Known Concentrations HPLC Analysis (Standards) HPLC Analysis (Standards) Known Concentrations->HPLC Analysis (Standards) Linear Regression Linear Regression Known Concentrations->Linear Regression Peak Areas (Standards) Peak Areas (Standards) HPLC Analysis (Standards)->Peak Areas (Standards) Peak Areas (Standards)->Linear Regression Plant Extract Plant Extract HPLC Analysis (Sample) HPLC Analysis (Sample) Plant Extract->HPLC Analysis (Sample) Peak Area (Sample) Peak Area (Sample) HPLC Analysis (Sample)->Peak Area (Sample) Calculate Unknown Concentration Calculate Unknown Concentration Peak Area (Sample)->Calculate Unknown Concentration Input 'y' value Calibration Equation\n(y = mx + c) Calibration Equation (y = mx + c) Linear Regression->Calibration Equation\n(y = mx + c) Calibration Equation\n(y = mx + c)->Calculate Unknown Concentration

Caption: Logical relationship for calculating unknown sample concentration using a standard calibration curve.

References

Application Notes and Protocols for the Isolation and Purification of Benzoylmesaconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaeli.[1] As a monoester diterpenoid alkaloid, it is of significant interest to the scientific community due to its pharmacological activities, including potent anti-inflammatory and analgesic properties.[2][3] These effects are attributed to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] This document provides detailed protocols for the isolation and purification of this compound from its natural source, as well as methods for purity assessment.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₃₁H₄₃NO₁₀
Molecular Weight 589.67 g/mol
CAS Number 63238-67-5
Appearance White crystalline powder
Solubility Soluble in DMSO (100 mg/mL), DMF (30 mg/mL), and Ethanol (30 mg/mL). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:5) at 0.16 mg/ml.[2][4]
Storage Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature.[4]

Experimental Protocols

I. Extraction of Total Alkaloids from Aconitum carmichaeli

This protocol outlines the initial extraction of a crude alkaloid mixture from the dried and powdered roots of Aconitum carmichaeli.

Materials and Reagents:

  • Dried and powdered roots of Aconitum carmichaeli

  • 95% Ethanol (EtOH)

  • 1% Hydrochloric Acid (HCl)

  • Petroleum Ether

  • Chloroform (CHCl₃)

  • Ammonia solution (NH₃·H₂O)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Extraction:

    • Reflux 5 kg of powdered Aconitum carmichaeli roots with 30 L of 95% ethanol for 2 hours.[5]

    • Filter the extract and repeat the extraction process two more times with fresh solvent to ensure maximum recovery.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2 L of 1% HCl.[6]

    • Extract the acidic solution with petroleum ether to remove non-alkaloidal components. Discard the petroleum ether layer.

    • Adjust the pH of the acidic aqueous layer to 9-10 with ammonia solution.[6][7]

    • Extract the basified solution with chloroform (3 x 2 L).

    • Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield the crude alkaloid fraction.[6]

II. Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid mixture using silica gel column chromatography.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (200-300 mesh)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in chloroform.

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the starting eluent (100% Chloroform) through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 100:1, 50:1, 20:1, 10:1 CHCl₃:MeOH).

    • Collect fractions of a consistent volume using a fraction collector.

  • TLC Monitoring:

    • Monitor the collected fractions by TLC using a chloroform:methanol (e.g., 15:1) mobile phase.

    • Spot the fractions on a TLC plate, develop the plate in the developing chamber, and visualize the spots under a UV lamp.

    • Pool the fractions containing the compound with the same Rƒ value as a this compound standard.

  • Final Purification:

    • Combine the fractions containing this compound and evaporate the solvent under reduced pressure.

    • If necessary, repeat the column chromatography or perform preparative HPLC for further purification to achieve high purity this compound.[5]

III. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This HPLC method is adapted from a validated method for the quantitative analysis of this compound.[8]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: RP-C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 0.1% phosphoric acid in water, adjusted to pH 3.0 with triethylamine.[8]

  • Gradient Program:

    • 0-20 min: 13-18% A

    • 20-40 min: 18-21% A

    • 40-45 min: 21-22% A

    • 45-50 min: 22-70% A[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Room temperature.

  • Detection Wavelength: 240 nm.[8]

  • Injection Volume: 20 µL.[8]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve a known amount of the purified this compound in methanol.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the purity of the isolated this compound by comparing the peak area of the sample to the calibration curve generated from the standards. The purity can be expressed as a percentage. Method validation has shown this approach to have high precision and an average recovery rate of 96.95%.[5][8]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected during the isolation and analysis of this compound.

ParameterValue/RangeReference
Yield of Crude Alkaloids ~0.93% from dried plant material[6]
This compound Content in Processed Aconitum Roots Varies significantly, can be in the range of 0.12–0.84 mg/g[9]
HPLC Method Linearity Range 4.08–204.20 µg/ml[8]
HPLC Method Limit of Detection (LOD) 8 ng[8]
Purity of Isolated Alkaloids (from related methods) >95%[6]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G Start Dried Aconitum carmichaeli Roots Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloids AcidBase->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring FractionCollection->TLC Pooling Pooling of Fractions TLC->Pooling Concentration2 Concentration Pooling->Concentration2 PurifiedProduct Purified this compound Concentration2->PurifiedProduct PurityAnalysis Purity Determination (HPLC) PurifiedProduct->PurityAnalysis FinalProduct High-Purity this compound PurityAnalysis->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The following diagram provides a simplified representation of these pathways and the inhibitory action of this compound.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK InflammatoryResponse Pro-inflammatory Gene Expression MAPK->InflammatoryResponse IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->InflammatoryResponse InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->MAPKKK InflammatoryStimuli->IKK This compound This compound This compound->MAPKKK This compound->IKK

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

References

Application Notes and Protocols for In-Vitro Assays of Benzoylmesaconine in Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Benzoylmesaconine (BMA) in in-vitro ion channel research. BMA is a monoester diterpenoid alkaloid derived from plants of the Aconitum genus. It is a hydrolysis product of the more toxic diester alkaloid, mesaconitine. Understanding the interaction of BMA with ion channels is crucial for elucidating its therapeutic potential, particularly its analgesic and anti-inflammatory properties.[1][2][3] This document outlines the inferred mechanism of action, protocols for electrophysiological and cell-based assays, and relevant signaling pathways.

Introduction and Background

This compound is a key bioactive component of processed Aconitum roots, which have a long history in traditional medicine for treating pain and inflammation.[1][3] Unlike its parent compounds, aconitine and mesaconitine, which are potent activators of voltage-gated sodium channels (Nav) and highly toxic, this compound exhibits significantly lower toxicity.[1] This is attributed to the hydrolysis of the ester group at the C-8 position, a key determinant of toxicity in aconitine-type alkaloids.[4]

The primary molecular target of aconitine alkaloids is the voltage-gated sodium channel.[5][6][7] These compounds bind to neurotoxin receptor site 2 on the alpha-subunit of the channel, modulating its gating properties.[5][8] While potent diester alkaloids cause persistent activation of Nav channels, leading to cytotoxicity, less toxic monoester derivatives like BMA may act as partial agonists or even antagonists.[1][6]

Data Presentation: Comparative Activity of Aconitum Alkaloids on Voltage-Gated Sodium Channels

CompoundSkeletal TypeConcentration (µM)Inhibition of Nav1.2 (%)
PyroaconitineAconitane1057
AjacineAconitane1049
SeptentriodineLappaconitine1043
DelectinineAconitane1042
AcovulparineAconitane1030
AcotoxicineAconitane1028
HetisinoneHetisane1025
14-Benzoylaconine-8-O-palmitateAconitane1024
AconitineAconitane1022
LycoctonineLycoctonine1022

Data extracted from Csupor et al., 2014.[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on Nav1.7 Channels

This protocol describes the use of whole-cell patch-clamp electrophysiology to investigate the inhibitory or modulatory effects of this compound on the human Nav1.7 channel, which is critically involved in pain signaling.[10]

3.1.1. Materials

  • Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

  • This compound Stock Solution: 10 mM this compound in DMSO, stored at -20°C.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.

  • Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

3.1.2. Procedure

  • Cell Preparation: Plate HEK293-hNav1.7 cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment.

  • Recording Setup:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

    • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Apply positive pressure to the pipette and approach a target cell.

    • Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Recording:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a holding potential of -120 mV.

    • To elicit Nav1.7 currents, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).

    • Record baseline currents in the external solution for at least 5 minutes to ensure stability.

  • Compound Application:

    • Prepare working dilutions of this compound in the external solution (e.g., 0.1, 1, 10, 30, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Perfuse the cells with the this compound-containing solution for 3-5 minutes to allow for equilibration.

    • Record the Nav1.7 currents at each concentration using the same voltage protocol as in the baseline recording.

  • Data Analysis:

    • Measure the peak inward current amplitude at each voltage step before and after the application of this compound.

    • Calculate the percentage of current inhibition at each concentration.

    • Construct a concentration-response curve and determine the IC50 value by fitting the data to a Hill equation.

Protocol 2: FLIPR Membrane Potential Assay for High-Throughput Screening

This protocol outlines a fluorescence-based membrane potential assay using a Fluorometric Imaging Plate Reader (FLIPR) for higher throughput screening of this compound's effect on sodium channels.

3.2.1. Materials

  • Cell Line: CHO or HEK293 cells stably expressing the target sodium channel (e.g., Nav1.7).

  • FLIPR Membrane Potential Assay Kit: Commercially available kit containing a fluorescent voltage-sensitive dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Sodium Channel Activator: Veratridine or a similar activator.

  • This compound Stock Solution: 10 mM in DMSO.

  • Black-walled, clear-bottom 96- or 384-well plates.

3.2.2. Procedure

  • Cell Plating: Seed the cells into the microplates at an appropriate density and incubate for 24 hours.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Place the plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well.

    • Add the sodium channel activator (e.g., veratridine at a final concentration of 20 µM) to all wells simultaneously using the FLIPR's integrated fluidics.

    • Record the change in fluorescence over time, which reflects the change in membrane potential upon channel activation.

  • Data Analysis:

    • Calculate the maximum fluorescence change for each well.

    • Determine the percentage of inhibition of the activator-induced signal by this compound at each concentration.

    • Generate a concentration-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Proposed Direct Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for Aconitum alkaloids involves direct interaction with voltage-gated sodium channels. The following diagram illustrates the proposed modulatory effect of this compound on Nav channel gating.

Benzoylmesaconine_Nav_Channel_Modulation cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Resting (Closed) Open (Activated) Inactivated Na_influx Na+ Influx Nav:p->Na_influx BMA This compound Modulation Modulation of Channel Gating BMA->Modulation Depolarization Membrane Depolarization Depolarization->Nav:p AP Action Potential Na_influx->AP Modulation->Nav:p Inhibition or Weak Activation

Caption: Proposed direct modulation of voltage-gated sodium channels by this compound.

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[9][11] The following diagram depicts this mechanism.

Benzoylmesaconine_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK p38 JNK ERK TLR4->MAPK IKK IKK TLR4->IKK BMA This compound BMA->MAPK BMA->IKK NFkB_nucleus NF-κB (in nucleus) MAPK->NFkB_nucleus IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65) IkB->NFkB Inhibition NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines Transcription

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Patch-Clamp Analysis

The logical flow of a patch-clamp experiment to determine the effect of this compound on a target ion channel is illustrated below.

Patch_Clamp_Workflow A Cell Culture (HEK293 with target Nav channel) C Obtain Whole-Cell Configuration A->C B Prepare Solutions (External, Internal, Compound) B->C D Record Baseline Ion Channel Currents C->D E Apply this compound (various concentrations) D->E F Record Ion Channel Currents in presence of BMA E->F G Data Analysis (Inhibition, IC50) F->G

Caption: Experimental workflow for patch-clamp analysis of this compound.

Conclusion

This compound presents a compelling subject for ion channel research due to its significantly lower toxicity compared to other Aconitum alkaloids and its known analgesic and anti-inflammatory effects. While direct quantitative data on its interaction with specific ion channels is still emerging, the protocols and information provided herein offer a solid foundation for researchers to investigate its mechanism of action. By employing techniques such as patch-clamp electrophysiology and fluorescence-based assays, the scientific community can further elucidate the therapeutic potential of this interesting natural compound.

References

Application of Benzoylmesaconine in Animal Models of Neuropathic Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine (BMA) is a major hydrolyzed metabolite of mesaconitine, a toxic Aconitum alkaloid found in traditional herbal medicines. While processed Aconitum root preparations, which contain BMA, have been investigated for their analgesic properties in neuropathic pain models, the direct role and efficacy of isolated this compound in these models are subjects of ongoing scientific investigation with conflicting results. This document provides a comprehensive overview of the current research, including detailed protocols for relevant animal models, quantitative data from key studies, and an exploration of the potential mechanisms of action.

Recent studies present a nuanced perspective on BMA's role in neuropathic pain. One study identified neoline, another component of processed aconite root, as the primary active ingredient for alleviating neuropathic pain in several mouse models, and reported that subcutaneously injected this compound did not attenuate hyperalgesia.[1] Conversely, another study demonstrated that an oral preparation of processed Aconiti tuber, where BMA is a significant component, dose-dependently relieved mechanical allodynia and thermal hyperalgesia in a rat model of chronic constriction injury (CCI).[2] Furthermore, in vitro studies have shown that this compound possesses significant anti-inflammatory properties, which are highly relevant to the underlying mechanisms of neuropathic pain.[3] Specifically, BMA has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in macrophage cell lines.[3]

These findings suggest that while this compound's direct analgesic efficacy in neuropathic pain is debated, its anti-inflammatory actions may contribute to the overall therapeutic effects of Aconitum preparations. This document aims to provide researchers with the available data and detailed methodologies to further investigate the potential of this compound and related compounds in the context of neuropathic pain.

Data Presentation

The following tables summarize the key quantitative data from studies on this compound and processed Aconitum tuber.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration of Pure this compound (5 mg/kg)
Tmax (min) 30.0 ± 12.2
Cmax (ng/mL) 93.3 ± 25.5
T1/2 (min) 228.3 ± 117.0
AUC(0-t) (ng/mLmin) 8851.8 ± 2139.5
AUC(0-∞) (ng/mLmin) 10031.0 ± 3218.6
MRT(0-t) (min) 155.0 ± 33.2

Data extracted from a study comparing the pharmacokinetics of pure this compound and Wutou decoction in rats.

Table 2: Efficacy of Processed Aconiti Tuber (PAT) in a Rat Chronic Constriction Injury (CCI) Model

Treatment Group (Oral Administration)Paw Withdrawal Threshold (PWT) (% of baseline)Paw Withdrawal Latency (PWL) (% of baseline)
Placebo ~100% (no significant change)~100% (no significant change)
PAT (0.5 g/kg) Significant increase from baselineSignificant increase from baseline
PAT (1 g/kg) Dose-dependent increaseDose-dependent increase
PAT (2 g/kg) Dose-dependent increaseDose-dependent increase
PAT (3 g/kg) Dose-dependent increaseDose-dependent increase
PAT (5 g/kg) Maximum observed effectMaximum observed effect
PAT (2 g/kg) + Naloxone No significant inhibition of PAT effectNo significant inhibition of PAT effect
PAT (2 g/kg) + nor-BNI (i.p.) Significant inhibition of PAT effectSignificant inhibition of PAT effect
PAT (2 g/kg) + nor-BNI (i.t.) Significant inhibition of PAT effectSignificant inhibition of PAT effect

This table summarizes the dose-dependent effects of processed Aconiti tuber (PAT) on mechanical allodynia (PWT) and thermal hyperalgesia (PWL) in the CCI model. The effects were inhibited by a selective kappa-opioid receptor antagonist (nor-BNI), but not by a non-selective opioid antagonist (naloxone).[2]

Experimental Protocols

The following are detailed protocols for inducing and assessing neuropathic pain in rodent models, as cited in the literature relevant to Aconitum alkaloid research.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is widely used to induce neuropathic pain by causing a unilateral loose ligation of the sciatic nerve.[2]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut or silk sutures

  • Wound clips or sutures for skin closure

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Shave the lateral surface of the thigh on the desired side.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.

  • Tie four loose ligatures of 4-0 chromic gut or silk around the sciatic nerve with about 1 mm spacing between them.

  • The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed. The goal is to constrict the nerve without arresting circulation.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover in a warm environment. Pain behaviors typically develop within a week and can last for several weeks.

Partial Sciatic Nerve Ligation (Seltzer Model)

This model involves a tight ligation of a portion of the sciatic nerve, leading to symptoms of neuropathic pain.[1]

Materials:

  • Male mice or rats

  • Anesthetic

  • Surgical instruments

  • 7-0 silk suture

Procedure:

  • Anesthetize the animal.

  • Expose the sciatic nerve as described in the CCI model.

  • Carefully insert a needle through the dorsal one-third to one-half of the sciatic nerve.

  • Tie a tight ligature with a 7-0 silk suture around this portion of the nerve.

  • Close the incision in layers.

  • Animals will develop mechanical and thermal hypersensitivity in the affected paw.

Behavioral Assessment of Neuropathic Pain

a) Mechanical Allodynia (von Frey Test): This test measures the paw withdrawal threshold in response to a non-painful mechanical stimulus.

Materials:

  • Set of von Frey filaments with calibrated bending forces.

  • Plexiglas testing chambers with a wire mesh floor.

Procedure:

  • Place the animal in the testing chamber and allow it to acclimate for at least 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.

  • Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.

b) Thermal Hyperalgesia (Plantar Test): This test measures the latency of paw withdrawal from a radiant heat source.

Materials:

  • Plantar test apparatus (e.g., Hargreaves' apparatus).

  • Plexiglas testing chambers.

Procedure:

  • Place the animal in the testing chamber on the glass floor of the apparatus and allow it to acclimate.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start a timer.

  • The timer stops automatically when the animal withdraws its paw.

  • A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

  • Repeat the measurement several times with sufficient intervals between stimuli.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound observed in vitro are mediated through the suppression of the NF-κB and MAPK signaling pathways.[3] These pathways are crucial in the production of pro-inflammatory cytokines that contribute to the sensitization of nociceptive pathways in neuropathic pain.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK BMA This compound BMA->JNK BMA->p38 BMA->ERK BMA->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) JNK->Cytokines promote expression Mediators Inflammatory Mediators (iNOS, COX-2) JNK->Mediators promote expression p38->Cytokines promote expression p38->Mediators promote expression ERK->Cytokines promote expression ERK->Mediators promote expression IkBa IκBα IKK->IkBa phosphorylates p65 p65 IkBa->p65 releases p65_nucleus p65 (nucleus) p65->p65_nucleus translocates p65_nucleus->Cytokines promotes transcription p65_nucleus->Mediators promotes transcription

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflows

G start Start: Male Sprague-Dawley Rats anesthesia Anesthetize Animal start->anesthesia expose_nerve Expose Sciatic Nerve anesthesia->expose_nerve ligatures Place 4 Loose Ligatures (4-0 Chromic Gut) expose_nerve->ligatures closure Close Incision ligatures->closure recovery Recovery Period (7-14 days) closure->recovery behavioral_testing Behavioral Testing (von Frey, Plantar Test) recovery->behavioral_testing end End of Experiment behavioral_testing->end

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

G start Start: Animal in Testing Chamber acclimation Acclimation Period (15-20 min) start->acclimation apply_filament Apply von Frey Filament to Plantar Surface acclimation->apply_filament observe Observe for Paw Withdrawal Response apply_filament->observe positive Positive Response: Record Force observe->positive Yes negative Negative Response: Use Next Higher Filament observe->negative No calculate Calculate 50% Paw Withdrawal Threshold positive->calculate negative->apply_filament end End of Test calculate->end

Caption: Workflow for assessing mechanical allodynia.

The role of this compound in animal models of neuropathic pain is complex and not yet fully elucidated. While direct analgesic effects in some neuropathic pain models have been questioned, the anti-inflammatory properties of BMA, particularly its ability to inhibit key pro-inflammatory signaling pathways, suggest a potential modulatory role. The efficacy of processed Aconitum tuber preparations in the CCI model further indicates that Aconitum alkaloids, including potentially BMA in synergy with other compounds, warrant further investigation. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at clarifying the specific contributions of this compound to pain relief and to explore its potential as a therapeutic agent for neuropathic pain.

References

LC-MS/MS method for pharmacokinetic studies of Benzoylmesaconine in rats

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method provides a sensitive and reliable approach for the quantitative analysis of Benzoylmesaconine in rat plasma, crucial for understanding its pharmacokinetic profile. This application note details a validated method suitable for preclinical studies, encompassing sample preparation, chromatographic and mass spectrometric conditions, and a typical pharmacokinetic study design in rats.

Introduction

This compound (BMA) is a monoester diterpenoid alkaloid found in Aconitum plants, which are commonly used in traditional medicine.[1][2] While it possesses analgesic and anti-inflammatory properties, excessive intake can lead to toxicity.[1][3][4] Therefore, studying its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for its safe and effective therapeutic use. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose due to its high sensitivity, specificity, and speed.[5][6]

This document provides a detailed protocol for the determination of this compound in rat plasma using a validated UPLC-MS/MS method, suitable for researchers, scientists, and professionals in drug development.

Experimental Protocols

Chemicals and Reagents
  • This compound (BMA) reference standard

  • Internal Standard (IS), e.g., Testosterone or Brucine[3][7]

  • Methanol (HPLC or LC-MS grade)[3]

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)[7]

  • Ultrapure Water

  • Rat Plasma (blank, heparinized)

Instrumentation
  • An Ultra-Performance Liquid Chromatography (UPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Method

The following tables summarize the optimized conditions for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Chromatographic Conditions

Parameter Condition
Column C18 Column (e.g., Venusil MP C18, 100 mm × 2.1 mm, 3.0 μm)[7]
Mobile Phase Gradient elution with 0.1% formic acid in water and methanol/acetonitrile[7][8]
Flow Rate 0.4 - 0.6 mL/min[1][9]
Column Temperature 30 °C[7]

| Injection Volume | 2 - 5 µL[5][8] |

Table 2: Mass Spectrometric Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[7][9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (BMA) m/z 586.3 → 105.1 (example, requires optimization)
MRM Transition (IS) Analyte-specific (e.g., Testosterone: m/z 289.2 → 97.1)[3]
Capillary Voltage 3.0 kV[9]

| Source Temperature | Optimized for the specific instrument (e.g., 400 °C)[9] |

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions : Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions : Prepare serial dilutions of the BMA stock solution with 50% methanol to create working solutions for calibration standards. Prepare separate working solutions for QC samples.

  • Calibration Standards : Spike blank rat plasma with the appropriate working solutions to obtain final concentrations for the calibration curve, for example, ranging from 0.3 ng/mL to 60 ng/mL.[3][4]

  • Quality Control (QC) Samples : Prepare QC samples in blank rat plasma at a minimum of three concentration levels: low, medium, and high.

Plasma Sample Preparation Protocol

A protein precipitation method is commonly used for its simplicity and effectiveness.[3]

  • Aliquot 80 µL of rat plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.[3]

  • Add 320 µL of methanol containing the internal standard (e.g., 100 nM testosterone).[3]

  • Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 30 minutes to pellet the precipitated proteins.[3]

  • Transfer 300 µL of the supernatant to a new tube.[3]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.[3]

  • Reconstitute the residue in 100 µL of a methanol-water mixture (1:1, v/v).[3]

  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

Animal Pharmacokinetic Study Protocol
  • Animals : Use male Sprague-Dawley rats (250–300 g).[6] Acclimatize the animals for at least one week before the experiment.

  • Dosing : Administer this compound orally (gavage) at a specific dose, for instance, 5 mg/kg.[3][4] The compound should be dissolved in a suitable vehicle like 0.9% saline.[3]

  • Blood Sampling : Collect serial blood samples (approximately 500 µL) from the orbital sinus or tail vein at predetermined time points.[3] A typical sampling schedule would be 0 (pre-dose), 5, 15, 30, 45, 60, 90, 120, 180, 240, 420, and 600 minutes post-dose.[3]

  • Plasma Collection : Collect blood into heparinized tubes. Centrifuge the blood samples at 8,000 rpm for 8 minutes to separate the plasma.[3]

  • Sample Storage : Transfer the resulting plasma into clean microcentrifuge tubes and store them at -80 °C until analysis.[3]

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.

Table 3: Summary of Method Validation Parameters

Parameter Result
Linearity Range 0.3 - 60 ng/mL[3][4]
Correlation Coefficient (r²) > 0.99[3][4]
Lower Limit of Quantification (LLOQ) 0.3 ng/mL[3][4]
Intra-day Precision (RSD%) < 6.1%[3][4]
Inter-day Precision (RSD%) < 13.9%[3][4]
Accuracy (RE%) Within ±15% (±20% for LLOQ)[3][4]
Extraction Recovery > 85%[4]

| Stability | Stable under short-term, long-term, freeze-thaw, and autosampler conditions[4] |

Pharmacokinetic Data Analysis

The plasma concentration-time data is analyzed using non-compartmental analysis with appropriate software. Key pharmacokinetic parameters are calculated to describe the behavior of this compound in rats.

Table 4: Key Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, oral)

Parameter Symbol Mean Value (± SD)
Half-life T₁/₂ 228.3 ± 117.0 min[4]
Time to Max Concentration Tₘₐₓ 45.0 ± 19.4 min
Max Concentration Cₘₐₓ 20.3 ± 4.1 ng/mL
Area Under the Curve (0-t) AUC₀₋ₜ 2156.9 ± 535.4 ng/mL*min
Mean Residence Time MRT 155.0 ± 33.2 min[4]

(Note: Tₘₐₓ and Cₘₐₓ values are examples and may vary between studies)

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical progression of the pharmacokinetic study.

G Experimental Workflow for this compound Pharmacokinetic Study cluster_animal In-Vivo Phase cluster_sample Sample Processing cluster_analysis Bioanalysis Phase cluster_data Data Interpretation A Acclimatization of Rats B Oral Administration of BMA (5 mg/kg) A->B C Serial Blood Sample Collection (0-600 min) B->C D Plasma Separation via Centrifugation C->D Process Blood E Plasma Storage at -80°C D->E F Protein Precipitation with Methanol & IS E->F Thaw Samples G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Quantification using Calibration Curve H->I Generate Data J Pharmacokinetic Parameter Calculation I->J

Caption: Workflow from animal dosing to pharmacokinetic data analysis.

G Logical Framework of the LC-MS/MS Study A Method Development B Optimization of LC & MS Parameters A->B C Method Validation A->C D Linearity, Precision, Accuracy, Stability C->D E In-Vivo Rat Study C->E F Dosing and Sampling E->F G Sample Analysis & Data Interpretation E->G H PK Parameter Determination G->H

Caption: Logical relationship between key phases of the study.

Conclusion

The described UPLC-MS/MS method is rapid, sensitive, and robust for the quantification of this compound in rat plasma. The protocol for sample preparation is straightforward, employing a simple protein precipitation technique that yields high recovery.[3][4] This validated method has been successfully applied to characterize the pharmacokinetic profile of this compound in rats, providing critical data for further preclinical and clinical development.

References

Benzoylmesaconine as a reference standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine is a monoester diterpene alkaloid found in various species of the genus Aconitum, commonly known as aconite or wolf's bane.[1][2] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a range of ailments including pain, inflammation, and cardiovascular diseases.[1][3][4] The processing of raw Aconitum roots, which contain highly toxic diester-diterpene alkaloids like aconitine and mesaconitine, leads to their hydrolysis into less toxic but pharmacologically active monoester alkaloids, including this compound.[5][6][7] This conversion makes this compound a crucial marker for the quality control and standardization of processed Aconitum products.[8][9][10] Its documented analgesic, anti-inflammatory, and antiviral properties also make it a compound of interest for drug discovery and development.[6][11][12][13]

These application notes provide detailed protocols for the use of this compound as a reference standard in the phytochemical analysis of Aconitum species and derived products. The methodologies outlined are essential for ensuring the accuracy, reliability, and reproducibility of research and quality control processes.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.

PropertyValueSource
Molecular Formula C31H43NO10[2]
Molecular Weight 589.7 g/mol [2]
CAS Number 63238-67-5[11]
Appearance White or off-white powder-
Solubility Soluble in methanol, ethanol, acetonitrile[6]
Storage -20°C for long-term stability[11]
Stability Stable for at least 4 years at -20°C[11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol describes a validated HPLC method for the determination of this compound in processed Aconitum roots and their products.[8][9][10]

1.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • RP-C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Triethylamine

  • Methanol (HPLC grade)

  • Deionized water

  • Sample filtration units (0.45 µm)

1.2. Chromatographic Conditions

ParameterCondition
Column RP-C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (A) and aqueous phase (B) containing 0.1% phosphoric acid adjusted to pH 3.0 with triethylamine
Gradient Elution 0-20 min: 13-18% A20-40 min: 18-21% A40-45 min: 21-22% A45-50 min: 22-70% A
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature Room temperature

1.3. Preparation of Standard Solutions

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range of 4.08–204.20 µg/mL.[9]

  • Store stock and working solutions at 4°C.

1.4. Preparation of Sample Solutions

  • Accurately weigh about 1.0 g of the powdered, processed Aconitum root or product.

  • Add a known volume of 50% ethanol.

  • Extract the sample using an appropriate method (e.g., sonication or reflux).

  • Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.

1.5. Method Validation Parameters

ParameterResult
Linearity Range 4.08–204.20 µg/mL
Regression Equation Y = 18.518X + 5.651
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 8 ng
Intra-day Precision (RSD) < 1.36%
Inter-day Precision (RSD) < 1.36%
Average Recovery 96.95%

Data sourced from a study on an optimized HPLC method for this compound determination.[8][9][10]

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) for Bioanalytical Studies

This protocol is designed for the sensitive and rapid quantification of this compound in biological matrices such as rat plasma.[14]

2.1. Equipment and Reagents

  • Ultra-Fast Liquid Chromatography (UFLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 column (e.g., Venusil MP C18, 100 mm × 2.1 mm, 3.0 µm)

  • This compound reference standard

  • Internal Standard (IS), e.g., brucine

  • Methanol (LC-MS grade)

  • Formic acid

  • Methyl tert-butyl ether

  • Rat plasma

2.2. UFLC-MS/MS Conditions

ParameterCondition
Column Venusil MP C18 (100 mm × 2.1 mm, 3.0 µm)
Mobile Phase Gradient of 0.1% formic acid in water and methanol
Column Temperature 30°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be optimized based on instrumentInternal Standard (Brucine): To be optimized based on instrument
Source Temperature 500°C
Ion Spray Voltage 5500 V

2.3. Preparation of Plasma Samples

  • To 100 µL of plasma, add the internal standard solution.

  • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether and vortexing for 3 minutes.

  • Centrifuge at 13,000 g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of methanol, vortex, and centrifuge.

  • Inject 2 µL of the supernatant into the UFLC-MS/MS system.[14]

2.4. Method Validation Parameters

ParameterResult
Linearity Range 0.075–15 ng/mL
Precision (RSD) Within acceptable limits for bioanalytical methods
Accuracy (RE) Within acceptable limits for bioanalytical methods

Data sourced from a study on the simultaneous determination of this compound and piperine in rat plasma.[14]

Visualization of Analytical Workflow and Biological Activity

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std This compound Reference Standard stock_sol Stock Solution Preparation ref_std->stock_sol plant_material Aconitum Sample (Processed Root) extraction Sample Extraction (e.g., Sonication) plant_material->extraction working_std Working Standards (Serial Dilution) stock_sol->working_std hplc_system HPLC System working_std->hplc_system Injection filtration Filtration (0.45 µm) extraction->filtration filtration->hplc_system Injection separation Chromatographic Separation (RP-C18 Column) hplc_system->separation detection UV Detection (240 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for the quantification of this compound using HPLC.

Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[13]

Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6) AP1->Inflammatory_Mediators Upregulation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Inflammatory_Mediators Upregulation BMA This compound BMA->MAPKs Inhibition BMA->IKK Inhibition

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Conclusion

This compound is an indispensable reference standard for the quality control of processed Aconitum products and a valuable compound for pharmacological research. The protocols and data presented herein provide a framework for the accurate and reliable phytochemical analysis of this important alkaloid. Adherence to these standardized methods will ensure consistency and comparability of results across different laboratories, facilitating both regulatory compliance and further scientific investigation into the therapeutic potential of this compound.

References

Experimental Design for Studying the Antinociceptive Effects of Benzoylmesaconine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine, a monoester diterpenoid alkaloid derived from the processing of Aconitum species, has demonstrated significant antinociceptive (pain-relieving) properties. Understanding the experimental design for evaluating these effects is crucial for the development of novel analgesic drugs. These application notes provide detailed protocols for key in vivo assays and summarize the current understanding of the signaling pathways involved in this compound's mechanism of action.

The antinociceptive effects of this compound are believed to be mediated through its action on key brainstem nuclei, including the periaqueductal gray (PAG) and the nucleus raphe magnus (NRM), which are critical components of the descending pain modulatory system.[1][2] This system plays a pivotal role in the endogenous control of pain. Research suggests that this compound's mechanism involves the modulation of descending noradrenergic and serotonergic pathways, rather than direct interaction with opioid receptors.[2][3]

Key In Vivo Antinociception Assays

Several well-established animal models are used to assess the antinociceptive properties of compounds like this compound. These tests measure the behavioral response of animals to noxious thermal or chemical stimuli.

Hot Plate Test

The hot plate test is a widely used method to evaluate the central antinociceptive activity of a compound by measuring the latency of a thermal pain reflex.

Experimental Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C. The apparatus should have a clear acrylic cylinder to confine the animal to the heated surface.

  • Animals: Male Swiss albino mice (20-25 g) are commonly used. Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

  • Procedure:

    • Administer this compound or the vehicle control (e.g., saline with a small percentage of a solubilizing agent like Tween 80) to the animals via the desired route (e.g., intraperitoneal, oral).

    • At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

    • Start a stopwatch immediately upon placing the mouse on the hot plate.

    • Observe the mouse for signs of nociception, which include licking of the hind paws, shaking of the paws, or jumping.

    • Stop the stopwatch at the first sign of a nociceptive response and record the latency time.

    • To prevent tissue damage, a cut-off time of 30 seconds is typically employed. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency is recorded as 30 seconds.

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the following formula:

    %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Data Presentation:

Table 1: Representative Antinociceptive Effect of an Aconitine Alkaloid in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Mean Latency Time (seconds) ± SD% MPE
Vehicle Control-3.0 ± 1.35-
Aconitine0.34.2 ± 0.6517.12%
Aconitine0.97.6 ± 1.4220.27%
Aspirin (Positive Control)2005.0 ± 1.4219.21%
Tail-Flick Test

The tail-flick test is another common method for assessing central antinociceptive activity by measuring the latency of a spinal reflex to a thermal stimulus.

Experimental Protocol:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male Wistar rats (180-220 g) are frequently used.

  • Procedure:

    • Gently restrain the rat, allowing the tail to be positioned over the light source of the apparatus.

    • Measure the baseline tail-flick latency by activating the light source and recording the time it takes for the rat to flick its tail away from the heat. The baseline latency should typically be between 2-4 seconds.

    • Administer this compound or the vehicle control.

    • At various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), re-measure the tail-flick latency.

    • A cut-off time (usually 10-15 seconds) should be set to prevent tissue damage.

  • Data Analysis: The results are often expressed as the percentage of Maximum Possible Effect (%MPE), calculated similarly to the hot plate test.

Data Presentation:

Note: Specific quantitative data for this compound in the tail-flick test is not available in the provided search results. The following table provides a template for presenting such data.

Table 2: Template for Presenting Tail-Flick Test Data for this compound

Treatment GroupDose (mg/kg)Time Post-Administration (min)Mean Tail-Flick Latency (seconds) ± SEM% MPE
Vehicle Control-0
30
60
This compoundX0
30
60
Morphine (Positive Control)Y0
30
60
Formalin Test

The formalin test is a model of tonic chemical pain that is useful for differentiating between central and peripheral analgesic mechanisms. It involves injecting a dilute formalin solution into the animal's paw, which elicits a biphasic pain response.

Experimental Protocol:

  • Apparatus: A transparent observation chamber.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer this compound or the vehicle control.

    • After a set pre-treatment time (e.g., 30 minutes), inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the mouse in the observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).

  • Data Analysis: The data is presented as the mean total licking/biting time in seconds for each phase. The percentage of inhibition of the pain response compared to the control group can also be calculated.

Data Presentation:

Note: As specific data for this compound in the formalin test is limited, the following table presents representative data for a closely related aconitine alkaloid, Aconitine, to illustrate the expected format and type of results.[5]

Table 3: Representative Antinociceptive Effect of an Aconitine Alkaloid in the Formalin Test in Mice

Treatment GroupDose (mg/kg)Phase 1 Licking Time (seconds) ± SD% Inhibition (Phase 1)Phase 2 Licking Time (seconds) ± SD% Inhibition (Phase 2)
Model Control-[Value]-[Value]-
Aconitine0.3[Value]33.23%[Value]36.08%
Aconitine0.9[Value]20.25%[Value]32.48%
Aspirin (Positive Control)200[Value]32.03%[Value]48.82%

Signaling Pathways and Mechanism of Action

The antinociceptive effect of this compound is primarily attributed to its action on the central nervous system, specifically the descending pain modulatory pathway.

Experimental Workflow for Investigating Mechanism of Action:

G cluster_in_vivo In Vivo Antinociception Assays cluster_mechanism Mechanism of Action Studies HotPlate Hot Plate Test DataAnalysis Data Analysis and Interpretation HotPlate->DataAnalysis Behavioral Data TailFlick Tail-Flick Test TailFlick->DataAnalysis Behavioral Data Formalin Formalin Test Formalin->DataAnalysis Behavioral Data Microinjection Microinjection into PAG/NRM Neurochemical Neurochemical Analysis (e.g., HPLC) Microinjection->Neurochemical ReceptorBinding Receptor Binding Assays Microinjection->ReceptorBinding Neurochemical->DataAnalysis Mechanistic Data ReceptorBinding->DataAnalysis Mechanistic Data This compound This compound Administration This compound->HotPlate This compound->TailFlick This compound->Formalin This compound->Microinjection

Caption: Experimental workflow for evaluating this compound.

Proposed Signaling Pathway for this compound-Induced Antinociception:

This compound is thought to exert its antinociceptive effects by modulating the descending pain inhibitory pathways originating in the PAG and NRM.[1] This modulation appears to be mediated by the release of norepinephrine and serotonin in the spinal cord, which in turn inhibit the transmission of pain signals from the periphery.

G cluster_brainstem Brainstem cluster_spinal_cord Spinal Cord PAG Periaqueductal Gray (PAG) NRM Nucleus Raphe Magnus (NRM) PAG->NRM Activates DorsalHorn Dorsal Horn Neuron PAG->DorsalHorn Activates Descending Noradrenergic Pathway (Releases NE) PAG->DorsalHorn Inhibits Pain Signal Transmission NRM->DorsalHorn Releases 5-HT (Serotonin) NRM->DorsalHorn Inhibits Pain Signal Transmission Brain Brain DorsalHorn->Brain Ascending Pain Signal to Brain NociceptiveNeuron Primary Nociceptive Afferent Neuron NociceptiveNeuron->DorsalHorn Releases Neurotransmitters (e.g., Substance P, Glutamate) This compound This compound This compound->PAG Activates This compound->NRM Activates NoxiousStimulus Noxious Stimulus NoxiousStimulus->NociceptiveNeuron

References

Application Notes and Protocols for the Use of Benzoylmesaconine in Mitochondrial Energy Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine, a monoester diterpenoid alkaloid derived from plants of the Aconitum genus, has garnered interest for its various pharmacological activities. Recent research has indicated its potential to modulate mitochondrial energy metabolism. These application notes provide an overview of the current understanding of this compound's effects on mitochondria and offer detailed protocols for its investigation. This document is intended to guide researchers in designing and executing experiments to further elucidate the role of this compound in mitochondrial bioenergetics.

Application Notes

This compound has been shown to promote the metabolic activity of isolated mitochondria.[1] This effect was determined through microcalorimetric studies on mitochondria isolated from rat liver. Microcalorimetry is a technique that directly measures the heat produced by metabolic processes. In the context of isolated mitochondria, the heat output is a direct indicator of the overall rate of metabolic reactions, including substrate oxidation and oxidative phosphorylation.

The key finding is that this compound enhances mitochondrial energy metabolism with a half-maximal effective concentration (EC50) of 30.95 µg/mL.[1] This suggests that this compound acts as an activator of mitochondrial metabolic processes. The precise molecular mechanism of this activation is not yet fully elucidated and presents an area for further research.

In contrast, other alkaloids from the same plant source, such as mesaconitine, aconitine, and hypaconitine, have been shown to inhibit mitochondrial energy metabolism.[1] This highlights the structural specificity of these compounds in their interaction with mitochondria.

The ability of this compound to promote mitochondrial metabolism suggests its potential therapeutic application in conditions associated with mitochondrial dysfunction. However, further studies are required to understand its specific targets within the mitochondria and its effects on key bioenergetic parameters such as oxygen consumption and ATP synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data available for the effect of this compound on mitochondrial energy metabolism.

CompoundEffect on Mitochondrial Energy MetabolismEC50 (µg/mL)Experimental SystemMeasurement TechniqueReference
This compound Promotion 30.95 Isolated Rat Liver Mitochondria Microcalorimetry [1]
BenzoylaconinePromotion14.36Isolated Rat Liver MitochondriaMicrocalorimetry[1]
BenzoylhypaconinePromotion> 30Isolated Rat Liver MitochondriaMicrocalorimetry[1]
MesaconitineInhibition1.82 (IC50)Isolated Rat Liver MitochondriaMicrocalorimetry[1]
AconitineInhibition2.22 (IC50)Isolated Rat Liver MitochondriaMicrocalorimetry[1]
HypaconitineInhibition2.48 (IC50)Isolated Rat Liver MitochondriaMicrocalorimetry[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of this compound on mitochondrial energy metabolism.

Protocol 1: Isolation of Rat Liver Mitochondria

This protocol describes the differential centrifugation method for isolating functional mitochondria from rat liver tissue.

Materials:

  • Rat liver

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Homogenizer (Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Quickly excise the liver and place it in ice-cold isolation buffer.

  • Mince the liver into small pieces and wash with fresh, ice-cold isolation buffer to remove excess blood.

  • Transfer the minced tissue to a pre-chilled homogenizer with 10 volumes of isolation buffer.

  • Homogenize the tissue with 5-10 strokes of the pestle. Avoid excessive homogenization to prevent mitochondrial damage.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and transfer it to fresh centrifuge tubes.

  • Centrifuge the supernatant at 8,000-10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of ice-cold isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

  • Store the isolated mitochondria on ice and use them for experiments within a few hours.

Protocol 2: Assessment of Mitochondrial Metabolic Activity using Microcalorimetry

This protocol provides a general framework for measuring the effect of this compound on the metabolic heat production of isolated mitochondria.

Materials:

  • Isolated rat liver mitochondria (from Protocol 1)

  • Isothermal microcalorimeter

  • Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4)

  • Respiratory substrates (e.g., glutamate/malate, succinate)

  • ADP

  • This compound stock solution

Procedure:

  • Set the microcalorimeter to the desired experimental temperature (e.g., 37°C).

  • In the sample cell of the microcalorimeter, add the respiration buffer and respiratory substrates.

  • Add the isolated mitochondria to the sample cell and allow the system to equilibrate until a stable baseline heat flow is recorded.

  • Initiate mitochondrial respiration by adding ADP to the sample cell. This will induce a significant increase in heat production (State 3 respiration).

  • Once the ADP is phosphorylated and the heat production rate returns to a lower level (State 4 respiration), inject the desired concentration of this compound into the sample cell.

  • Record the change in heat production over time. An increase in heat flow after the addition of this compound indicates a promotion of metabolic activity.

  • Perform control experiments with the vehicle (solvent for this compound) alone.

  • Analyze the data to determine the rate of heat production and calculate the EC50 value for this compound.

Protocol 3: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Extracellular flux analyzer and corresponding cell culture plates

  • Seahorse XF assay medium

  • Isolated mitochondria or cultured cells

  • Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • This compound stock solution

Procedure:

  • For isolated mitochondria: Adhere isolated mitochondria to the bottom of a Seahorse XF plate according to the manufacturer's instructions.

  • For cultured cells: Seed cells in a Seahorse XF plate and allow them to adhere and grow to the desired confluency.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with respiratory substrates.

  • Place the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Load the sensor cartridge with the compounds to be injected: this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.

  • Place the cell plate in the extracellular flux analyzer and start the assay.

  • Measure the basal OCR.

  • Inject this compound and monitor the change in OCR.

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

  • Analyze the data to determine the effect of this compound on various parameters of mitochondrial respiration.

Protocol 4: Measurement of Mitochondrial ATP Synthesis

This protocol describes a luciferase-based assay to measure the effect of this compound on ATP production in isolated mitochondria or permeabilized cells.

Materials:

  • Luminometer

  • Luciferase/luciferin ATP assay kit

  • Isolated mitochondria or cultured cells

  • Respiration buffer

  • Respiratory substrates

  • ADP

  • This compound stock solution

  • (For cells) Permeabilizing agent (e.g., digitonin)

Procedure:

  • For isolated mitochondria: Prepare a reaction mixture containing respiration buffer, respiratory substrates, ADP, and the luciferase/luciferin reagent in a luminometer tube.

  • For cultured cells: Permeabilize the cell membrane with a low concentration of digitonin to allow substrates and reagents to access the mitochondria without disrupting their integrity.

  • Add the desired concentration of this compound or vehicle to the reaction mixture.

  • Initiate the reaction by adding isolated mitochondria or permeabilized cells to the luminometer tube.

  • Immediately measure the light output (luminescence) over time. The luminescence is directly proportional to the rate of ATP synthesis.

  • Analyze the data to determine the effect of this compound on the rate of mitochondrial ATP production.

Visualizations

Signaling Pathways and Logical Relationships

Benzoylmesaconine_Effect BMA This compound Mito Isolated Rat Liver Mitochondria BMA->Mito Acts on Metabolism Increased Mitochondrial Metabolic Activity (Heat Production) Mito->Metabolism Results in

Caption: Logical diagram of this compound's effect on mitochondria.

Experimental Workflows

Microcalorimetry_Workflow cluster_prep Sample Preparation cluster_assay Microcalorimetry Assay cluster_analysis Data Analysis A Isolate Rat Liver Mitochondria B Prepare this compound Stock Solution C Equilibrate Mitochondria in Calorimeter A->C E Inject this compound B->E D Initiate Respiration (add ADP) C->D D->E F Record Heat Flow E->F G Determine Rate of Heat Production F->G H Calculate EC50 G->H

Caption: Workflow for microcalorimetric analysis of this compound.

OCR_Workflow prep Prepare Cells/Mitochondria in Seahorse Plate equilibrate Equilibrate Plate (Assay Medium, 37°C, no CO2) prep->equilibrate load Load Sensor Cartridge (BMA, Oligomycin, FCCP, Rot/AA) equilibrate->load run Run Seahorse XF Analyzer load->run analyze Analyze OCR Data run->analyze

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

ATP_Workflow prep_sample Prepare Isolated Mitochondria or Permeabilized Cells initiate Initiate Reaction (Add Mitochondria/Cells) prep_sample->initiate prep_reagents Prepare Reaction Mix (Buffer, Substrates, ADP, Luciferase/Luciferin) add_bma Add this compound (or Vehicle) prep_reagents->add_bma add_bma->initiate measure Measure Luminescence in Luminometer initiate->measure analyze Analyze Rate of ATP Synthesis measure->analyze

Caption: Workflow for ATP synthesis assay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Benzoylmesaconine Solubility for In-Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Benzoylmesaconine for in-vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound is not dissolving in aqueous solutions for my in-vivo study. What are my options?

This compound is a diterpenoid alkaloid known for its poor water solubility, which presents a significant challenge for in-vivo research. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is often unsuccessful, leading to precipitation and inaccurate dosing. To overcome this, various formulation strategies can be employed to enhance its solubility.

Troubleshooting Flowchart: Initial Solubility Issues

start Start: this compound Precipitates in Aqueous Buffer cosolvent Option 1: Use a Co-solvent System start->cosolvent Quick & Common cyclodextrin Option 2: Form a Cyclodextrin Inclusion Complex start->cyclodextrin Improved Stability lipid Option 3: Develop a Lipid-Based Formulation start->lipid Oral Delivery nanoparticle Option 4: Create a Nanoparticle Formulation start->nanoparticle Targeted Delivery & Reduced Toxicity cluster_prep Preparation Steps a Dissolve this compound in 100% DMSO (Stock) c Add DMSO Stock to PEG/Tween Mixture a->c b Mix PEG400 and Tween 80 b->c d Add Saline Dropwise while Vortexing c->d e Gentle Warming/Sonication (if needed) d->e f Final Formulation for Injection e->f cluster_oral Oral Delivery Strategies cluster_parenteral Parenteral Delivery Strategies start Poor Aqueous Solubility of this compound route Intended Route of Administration? start->route oral Oral route->oral parenteral Parenteral (IV, IP) route->parenteral sedds Lipid-Based (SEDDS) oral->sedds solid_disp Solid Dispersion oral->solid_disp oral_nano Nanoparticles oral->oral_nano cosolvent_p Co-solvent System parenteral->cosolvent_p cyclo_p Cyclodextrin Complex parenteral->cyclo_p parenteral_nano Nanoparticles parenteral->parenteral_nano

Navigating the Labyrinth of Benzoylmesaconine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of Benzoylmesaconine, a complex diterpenoid alkaloid, presents a formidable challenge even for experienced synthetic chemists. Its intricate polycyclic structure and dense stereochemical landscape demand precise control over reaction conditions and a strategic approach to protecting group chemistry. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the semi-synthesis of this compound, a common route leveraging more accessible Aconitum alkaloid precursors.

Troubleshooting Guide & FAQs

This section is designed to provide rapid, targeted solutions to common problems encountered during the semi-synthesis of this compound, which typically involves the selective benzoylation of a mesaconine precursor.

Q1: My benzoylation of mesaconine is resulting in a complex mixture of products with low yield of the desired this compound. What are the likely causes and how can I improve selectivity?

A: Low regioselectivity is a primary challenge in the acylation of poly-hydroxylated molecules like mesaconine. Several factors can contribute to the formation of multiple benzoylated byproducts.

  • Problem: Indiscriminate benzoylation of multiple hydroxyl groups.

  • Solution: Employing a selective benzoylation strategy is crucial. This often involves the use of protecting groups for more reactive hydroxyls, followed by benzoylation of the target hydroxyl group and subsequent deprotection. Alternatively, enzyme-catalyzed regioselective benzoylation can be highly effective.[1] For chemical methods, consider sterically hindered benzoylating agents or performing the reaction at low temperatures to enhance selectivity.

  • Problem: Over-benzoylation leading to di- or tri-benzoylated products.

  • Solution: Carefully control the stoichiometry of the benzoylating agent. Using a slight excess (1.1-1.2 equivalents) is often sufficient. Slow, dropwise addition of the benzoylating agent to the reaction mixture can also help to minimize over-reaction. Monitor the reaction closely by TLC or LC-MS to stop it at the optimal time.

  • Problem: Reaction with the secondary amine.

  • Solution: The secondary amine in the mesaconine core can also react with the benzoylating agent. While typically less reactive than the hydroxyl groups, this side reaction can occur. Ensuring the reaction is performed under non-basic conditions or using a suitable protecting group for the amine can mitigate this issue.

Q2: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification protocols?

A: The purification of diterpenoid alkaloids can be challenging due to their similar polarities and potential for tailing on silica gel.

  • Recommended Method: High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective method for the separation and purification of diterpenoid alkaloids from crude extracts and reaction mixtures.[2]

  • Alternative Method: Column chromatography on silica gel or alumina can also be employed. A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a small percentage of a basic modifier, such as triethylamine or ammonia, in the eluent can help to reduce peak tailing.

  • Troubleshooting Tip: If your crude product crystallizes upon concentration, it is often better to redissolve the entire mixture in a suitable solvent (like DMSO) for purification rather than attempting to filter and purify the solid and supernatant separately. This can lead to higher recovery and purity.

Q3: I am considering a semi-synthetic route starting from Aconitine. What is the best way to selectively hydrolyze the C8-acetyl group without affecting the C14-benzoyl group to get to a benzoyl-precursor?

A: The hydrolysis of Aconitine can be controlled to selectively yield benzoylaconine, which is structurally analogous to this compound. The C8-acetyl group is significantly more labile to hydrolysis than the C14-benzoyl group.

  • Controlled Hydrolysis: Hydrolysis of Aconitine in water under controlled time and temperature can predominantly yield benzoylaconine.[3][4] It has been shown that the hydrolysis is mostly completed within 20 hours.[3]

  • Monitoring is Key: The progress of the hydrolysis should be carefully monitored using HPLC-MS to ensure that the reaction is stopped once the desired benzoylaconine is the major product and before significant hydrolysis of the C14-benzoyl group occurs to form aconine.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the semi-synthesis and analysis of this compound and related compounds. This data is compiled from various sources and should be used as a guideline for experimental design.

ParameterValueReference
Benzoylation Reaction
Benzoylating Agent Equivalents1.1 - 1.5 equiv.[1][5]
Catalyst (FeCl3) Loading0.1 equiv.[5]
Catalyst (DBU) Loading0.2 equiv.[1]
Typical Reaction TemperatureRoom Temperature to 50 °C[1][5]
Hydrolysis of Aconitine
Reaction Time for Selective Hydrolysis8 - 24 hours[3]
Major Hydrolysis ProductBenzoylaconine[3][4]
Purification & Analysis
HSCCC Solvent System (example)Chloroform-methanol-0.3mol/L HCl[2]
HPLC-MS AnalysisCommonly used for reaction monitoring and purity assessment[3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Benzoylation of a Polyol (Model Protocol)

This protocol is a general guideline for the selective benzoylation of a primary hydroxyl group in a polyol, which can be adapted for the benzoylation of mesaconine.

  • To a solution of the polyol substrate (100 mg) in dry acetonitrile (2.5 mL) and dry DMF (0.15 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents).

  • Stir the mixture at 50 °C for 10 minutes.

  • Add 1-benzoylimidazole (1.1 equivalents) in dry acetonitrile (0.5 mL) to the reaction mixture in two portions.

  • Continue stirring at 50 °C for 8 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Purify the resulting mixture by flash column chromatography (ethyl acetate/petroleum ether gradient) to afford the benzoylated product.[1]

Protocol 2: Controlled Hydrolysis of Aconitine to Benzoylaconine

This protocol describes the general procedure for the selective hydrolysis of the C8-acetyl group of aconitine.

  • Suspend Aconitine in water in a sealed vessel.

  • Heat the mixture for a controlled period (e.g., 8, 12, 16, 20, or 24 hours).[3]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC-MS.

  • The analysis will show the disappearance of aconitine and the formation of benzoylaconine as the major product, followed by the slower formation of aconine.[3][4]

  • Once the optimal yield of benzoylaconine is achieved, stop the reaction and proceed with extraction and purification.

  • Purification can be achieved using column chromatography on alumina oxide.[3]

Visualizing the Workflow and Logic

Diagram 1: Semi-synthesis Workflow for this compound

This compound Semi-synthesis Aconitine Aconitine (Starting Material) Hydrolysis Controlled Hydrolysis Aconitine->Hydrolysis Mesaconine Mesaconine (Intermediate) Hydrolysis->Mesaconine Benzoylation Selective Benzoylation Mesaconine->Benzoylation Purification Purification (HSCCC or Column) Benzoylation->Purification This compound This compound (Final Product) Purification->this compound

Caption: A simplified workflow for the semi-synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Benzoylation

Troubleshooting Benzoylation Start Low Yield of This compound CheckPurity Check Purity of Starting Mesaconine Start->CheckPurity CheckStoichiometry Verify Stoichiometry of Benzoylating Agent CheckPurity->CheckStoichiometry [Purity OK] PurifyStart Purify Starting Material CheckPurity->PurifyStart [Impure] CheckConditions Optimize Reaction Conditions (Temp, Time) CheckStoichiometry->CheckConditions [Stoichiometry OK] AdjustStoichiometry Adjust Equivalents of Benzoylating Agent CheckStoichiometry->AdjustStoichiometry [Incorrect] ConsiderProtectingGroups Consider Protecting Group Strategy CheckConditions->ConsiderProtectingGroups [No Improvement] Optimize Screen Solvents, Temperatures, and Catalysts CheckConditions->Optimize [Optimization Needed]

Caption: A decision tree for troubleshooting low yields in the benzoylation step.

References

Optimization of extraction parameters to increase Benzoylmesaconine yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the extraction of Benzoylmesaconine and troubleshoot common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Suboptimal Extraction Parameters: Incorrect solvent, temperature, or extraction time may lead to inefficient extraction.Systematically optimize extraction conditions. Start with a solvent system of 70% ethanol. Experiment with temperatures between 50-75°C and extraction times from 60-120 minutes. A solid-to-liquid ratio of 1:15 to 1:30 (g/mL) is a good starting point.
Incomplete Cell Lysis: The plant material may not be sufficiently ground, preventing the solvent from penetrating the cells effectively.Ensure the Aconitum plant material is ground to a fine and uniform powder (e.g., 40-60 mesh) to maximize the surface area for extraction.[1]
Incorrect pH Management: this compound is an alkaloid, and its solubility is highly dependent on pH. Extraction efficiency can be significantly reduced if the pH is not controlled at various stages.[1][2]For extraction of the alkaloid salt, which is more water-soluble, an acidic environment is often used.[2] To extract the free base form into an organic solvent, an alkaline environment (pH ~9-10) is necessary.[1][2]
Degradation of this compound: The compound may degrade due to high temperatures, prolonged exposure to light, or extreme pH conditions during extraction.[2]Avoid excessive heat during extraction and solvent evaporation; use a rotary evaporator under reduced pressure at temperatures not exceeding 50°C.[2] Protect extracts from light by using amber glassware or covering containers with aluminum foil.[2]
Losses During Purification: Significant amounts of the compound can be lost during liquid-liquid partitioning, precipitation, or chromatographic purification steps.[1]During liquid-liquid extraction, avoid vigorous shaking to prevent the formation of emulsions. Ensure complete precipitation by optimizing the pH and temperature. For chromatographic purification, select the appropriate stationary and mobile phases to achieve good separation and recovery.
Poor HPLC Peak Shape (Tailing or Fronting) Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.Adjust the pH of the mobile phase. For reverse-phase chromatography of alkaloids, a slightly acidic mobile phase often improves peak shape.
Column Overload: Injecting too concentrated a sample can lead to peak fronting.Dilute the sample and reinject.
Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak shape.Use a guard column to protect the analytical column. If the column is old or has been used extensively with harsh mobile phases, replace it.
Inconsistent Retention Times in HPLC Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention times.Ensure the mobile phase is prepared consistently and accurately. Use a high-precision graduated cylinder or balance. Degas the mobile phase before use.
Fluctuations in Column Temperature: The temperature of the HPLC column can affect retention times.Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Pump Malfunction: Inconsistent flow rates due to pump issues can cause retention time variability.[3]Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.[3]
Presence of Many Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound.Consider a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction.[1]
Employ an acid-base washing step. Dissolve the crude extract in a dilute acid solution and wash with a non-polar organic solvent to remove neutral and weakly basic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While there is no single "best" solvent, aqueous ethanol (around 70%) is a commonly used and effective solvent for extracting alkaloids like this compound from Aconitum species. The optimal solvent concentration may need to be determined experimentally for your specific plant material.

Q2: How can I improve the purity of my crude this compound extract before chromatographic purification?

A2: A common method to purify crude alkaloid extracts is through acid-base liquid-liquid extraction. This involves dissolving the crude extract in an acidic aqueous solution, washing with a non-polar organic solvent to remove neutral impurities, then basifying the aqueous layer and extracting the alkaloid free base into an organic solvent like chloroform or a mixture of diethyl ether and ethyl acetate.[1]

Q3: What are the optimal storage conditions for this compound extracts?

A3: To prevent degradation, this compound extracts should be stored at low temperatures (-20°C is recommended for long-term storage) and protected from light.[4][5] The stability of alkaloids is also pH-dependent, so maintaining a slightly acidic pH can improve stability in aqueous solutions.[4]

Q4: Can I use advanced extraction techniques like ultrasonic or microwave-assisted extraction for this compound?

A4: Yes, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can often improve extraction efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[6] However, the parameters for these techniques (e.g., sonication power and time for UAE, microwave power and time for MAE) need to be carefully optimized to avoid degradation of the target compound.

Q5: How can I confirm the identity and purity of my extracted this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for the identification and purity assessment of this compound. Comparison of the retention time and UV spectrum (or mass spectrum) of the peak in your sample with that of a certified reference standard will confirm its identity. The purity can be estimated from the peak area percentage in the chromatogram.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol describes a general method for the extraction of this compound from dried and powdered Aconitum plant material.

1. Sample Preparation:

  • Dry the Aconitum plant material (e.g., roots) at a temperature of 40-50°C to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

2. Defatting (Optional but Recommended):

  • Weigh 50 g of the powdered plant material and place it in a flask.
  • Add 250 mL of n-hexane and stir for 2 hours at room temperature.
  • Filter the mixture and discard the hexane extract.
  • Allow the plant residue to air dry completely to remove any residual hexane.

3. Alkaline Extraction:

  • Transfer the defatted plant powder to a flask.
  • Add 500 mL of 70% ethanol and adjust the pH of the mixture to approximately 10 with ammonium hydroxide.
  • Stir the mixture at 60°C for 90 minutes.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process on the plant residue two more times with fresh solvent.
  • Combine the filtrates.

4. Solvent Evaporation:

  • Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

5. Acid-Base Purification:

  • Dissolve the dried extract in 100 mL of 1% hydrochloric acid.
  • Wash the acidic solution twice with 50 mL of ethyl acetate to remove non-polar impurities. Discard the ethyl acetate layers.
  • Adjust the pH of the aqueous layer to ~10 with ammonium hydroxide.
  • Extract the aqueous layer three times with 50 mL of a 1:1 (v/v) mixture of diethyl ether and ethyl acetate.
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Filter and evaporate the solvent to obtain the crude this compound extract.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% phosphoric acid in water, adjusted to pH 3.0 with triethylamine, and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the dried extract from Protocol 1 in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Data Presentation

Table 1: Key Parameters for Optimization of this compound Extraction
ParameterRange for OptimizationRationale
Solvent Concentration 50-90% Ethanol in WaterBalances polarity for efficient extraction of alkaloids while minimizing the co-extraction of highly polar or non-polar impurities.
Extraction Temperature 40-80°CIncreasing temperature generally improves extraction efficiency, but temperatures above 80°C may risk degradation of this compound.
Extraction Time 60-180 minutesSufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. Prolonged extraction times may not significantly increase yield and can lead to degradation.
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher ratio ensures the plant material is fully submerged in the solvent and provides a sufficient concentration gradient for efficient mass transfer.
pH of Extraction Medium 8-11For extracting the free base form of this compound, an alkaline pH is required to deprotonate the alkaloid, increasing its solubility in organic solvents.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Aconitum Plant Material grinding Grinding to Fine Powder start->grinding defatting Defatting with Hexane (Optional) grinding->defatting alkaline_extraction Alkaline Extraction (70% Ethanol, pH 10, 60°C) defatting->alkaline_extraction filtration Filtration alkaline_extraction->filtration evaporation Solvent Evaporation filtration->evaporation acid_dissolution Dissolve in 1% HCl evaporation->acid_dissolution wash Wash with Ethyl Acetate acid_dissolution->wash basification Basify to pH 10 wash->basification l_l_extraction Liquid-Liquid Extraction (Ether/EtOAc) basification->l_l_extraction drying Dry and Evaporate l_l_extraction->drying hplc_analysis HPLC-UV Analysis drying->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Experimental workflow for this compound extraction and analysis.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IκBα IκBα TLR4->IκBα BMA This compound BMA->p38 Inhibits Phosphorylation BMA->ERK Inhibits Phosphorylation BMA->JNK Inhibits Phosphorylation BMA->IκBα Inhibits Phosphorylation p65_nucleus p65 (nucleus) BMA->p65_nucleus Inhibits Translocation Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) p38->Inflammatory_Mediators Induces Production ERK->Inflammatory_Mediators Induces Production JNK->Inflammatory_Mediators Induces Production p65 p65 IκBα->p65 releases p65->p65_nucleus translocates p65_nucleus->Inflammatory_Mediators Induces Transcription

Caption: Anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Method Validation for Benzoylmesaconine (BMA) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the accurate measurement of Benzoylmesaconine (BMA).

Troubleshooting Guide

Question: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What could be the cause and how can I fix it?

Answer: Poor peak shape for BMA in reversed-phase HPLC is often attributed to the interaction of the basic analyte with residual free silanol groups on the C18 column packing material.[1] Here are several troubleshooting steps you can take:

  • Mobile Phase Modification:

    • Add a competing base: Incorporate an amine modifier like triethylamine into your mobile phase.[1] A concentration of 0.1% triethylamine adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid) can effectively mask the silanol groups and improve peak symmetry.[1][2]

    • Adjust pH: Ensure the mobile phase pH is optimized. BMA retention can be sensitive to pH changes.[1]

  • Column Choice:

    • Consider using a column with end-capping to reduce the number of accessible silanol groups.

    • Experiment with different stationary phases if the issue persists.

  • Avoid certain organic solvents: Tetrahydrofuran (THF) as an organic component in the mobile phase has been reported to potentially damage RP-C18 columns at high percentages and may not provide efficient separation for BMA.[1]

Question: My BMA recovery is low and inconsistent. What are the potential reasons and solutions?

Answer: Low and inconsistent recovery can stem from several factors during sample preparation and extraction. Here’s a systematic approach to troubleshoot this issue:

  • Extraction Efficiency:

    • Optimize Extraction Method: Solid-phase extraction (SPE) is a common and effective method for isolating BMA from biological matrices.[3] Ensure your SPE protocol (cartridge type, conditioning, loading, washing, and elution steps) is optimized for BMA.

    • Solvent Selection: Verify that the elution solvent is strong enough to quantitatively recover BMA from the SPE cartridge.

    • pH Adjustment: The pH of the sample and wash solutions can significantly impact the recovery of BMA. Ensure the pH is controlled to maintain BMA in the desired ionization state for optimal retention and elution.

  • Analyte Stability:

    • BMA can be susceptible to degradation. It is crucial to handle samples appropriately. Store them at low temperatures (e.g., -20°C) and control the pH to minimize hydrolysis.[4][5]

  • Sample Handling:

    • Ensure thorough vortexing and centrifugation of your samples to achieve a clear supernatant for extraction.[6]

Question: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of BMA. How can I mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples, where co-eluting endogenous components interfere with the ionization of the analyte.[7][8][9][10] Here’s how you can address this:

  • Improve Chromatographic Separation:

    • Optimize your gradient elution program to better separate BMA from interfering matrix components.[3]

    • Consider using a more efficient column (e.g., UPLC with smaller particle sizes) to achieve better resolution.[6]

  • Enhance Sample Cleanup:

    • A robust sample preparation method like solid-phase extraction (SPE) is crucial to remove a significant portion of the matrix components before injection.[3]

  • Use a Suitable Internal Standard (IS):

    • Employ a stable isotope-labeled internal standard if available, as it will co-elute with the analyte and experience similar matrix effects, thus providing effective compensation.[9] If not available, a structural analog can be used. For example, lappaconitine has been used as an internal standard for the analysis of Aconitum alkaloids.[3]

  • Matrix-Matched Calibrators:

    • Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[7]

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect.[7] However, ensure that after dilution, the BMA concentration remains above the lower limit of quantification (LLOQ).

dot

Caption: Troubleshooting workflow for matrix effects in BMA analysis.

Frequently Asked Questions (FAQs)

1. What is a typical linear range and LLOQ for BMA analysis using UPLC-MS/MS?

A typical calibration curve for BMA using UPLC-MS/MS can range from 0.3 ng/mL to 60 ng/mL.[6] The lower limit of quantification (LLOQ) is reported to be around 0.3 ng/mL, with a signal-to-noise ratio greater than 10.[6] Another study reported a linear range of 0.1 to 1000 ng/mL for BMA in human plasma.[3]

2. What are the acceptable precision and accuracy values for BMA quantification?

For UPLC-MS/MS methods, the intra-day and inter-day precision, expressed as the relative standard deviation (RSD%), are generally expected to be less than 15%. For BMA, intra-day precision RSD% values have been reported to be smaller than 6.1%, and inter-day precision RSD% values were smaller than 13.9%.[6] The accuracy, expressed as relative error (RE%), should also be within ±15%. For BMA, RE% values were reported to be 17.6% at the lowest concentration and smaller than 15.0% for other concentrations.[6] For HPLC methods, RSDs for intra-day and inter-day precision have been reported to be less than 1.36%.[1][2]

3. What are the recommended storage conditions for BMA in biological samples?

BMA stability is a critical factor for accurate quantification. Studies on similar compounds like cocaine and its metabolites show that storage at low temperatures is crucial.[4][11] For optimal stability, it is recommended to store biological samples containing BMA at -20°C.[4][5] The pH of the sample can also influence stability, with a slightly acidic pH often being preferable for similar alkaloids.[4]

4. How should I prepare my stock and standard solutions for BMA?

BMA standard should be accurately weighed and dissolved in a suitable solvent. One reported method involves dissolving BMA in 0.01 M HCl solution to create a stock solution.[1] This stock solution can then be used to prepare a series of standard solutions for the calibration curve. It is recommended to store these solutions at 4°C, where they have been shown to be stable for at least one month.[1]

Data Presentation

Table 1: Summary of Method Validation Parameters for BMA by UPLC-MS/MS in Rat Plasma

ParameterConcentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
Low0.3< 6.1%< 13.9%17.6%
Medium3< 6.1%< 13.9%< 15.0%
High30< 6.1%< 13.9%< 15.0%

Data extracted from a pharmacokinetic study of this compound in rats.[6]

Table 2: Summary of Method Validation Parameters for BMA by HPLC in Aconite Roots

ParameterResult
Intra-day Precision (RSD%)< 1.36%
Inter-day Precision (RSD%)< 1.36%
Average Recovery Rate96.95%

Data from a study on the determination of BMA in Radix Aconiti Lateralis Preparata.[1][2]

Experimental Protocols

1. UPLC-MS/MS Method for BMA in Rat Plasma

  • Sample Preparation:

    • Plasma samples are thawed at room temperature.

    • An aliquot of plasma is mixed with a precipitation agent (e.g., acetonitrile) to deproteinize the sample.

    • The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the precipitated proteins.[6]

    • The supernatant is collected and injected into the UPLC-MS/MS system.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Waters C18, 1.7 µm, 2.1 mm x 100 mm) is typically used.[3]

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous phase containing a modifier (e.g., 0.1% formic acid) is common.[3]

    • Flow Rate: A suitable flow rate for UPLC is maintained.

    • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for BMA.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both BMA and the internal standard.[3] For BMA, a reported transition is m/z 590.1 → 104.8.[3]

dot

UPLC_MSMS_Workflow start Start: Plasma Sample thaw Thaw Sample start->thaw precipitate Add Precipitation Agent (e.g., Acetonitrile) thaw->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (e.g., 13,000 rpm, 30 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into UPLC-MS/MS collect->inject analysis Data Acquisition (MRM) inject->analysis end End: BMA Quantification analysis->end

Caption: General workflow for UPLC-MS/MS analysis of BMA in plasma.

2. HPLC Method for BMA in Processed Aconite Roots

  • Sample Preparation:

    • Accurately weigh the powdered sample of processed aconite root.

    • Extract the BMA using a suitable solvent (e.g., 50% ethanol) with the aid of sonication.[12]

    • The extract is then filtered before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is used.

    • Mobile Phase: A gradient elution is employed using acetonitrile and an aqueous phase containing 0.1% phosphoric acid adjusted to pH 3.0 with triethylamine.[1][2]

    • Detection: UV detection at a specified wavelength.

    • Injection Volume: A fixed volume (e.g., 20 µl) is injected for analysis.[12]

  • Method Validation:

    • Linearity: A calibration curve is established using at least five to seven concentrations of a BMA standard.[1]

    • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[1]

    • Recovery: Determined by spiking a known amount of BMA into a sample matrix and comparing the measured concentration to the expected concentration.[1]

References

Addressing matrix effects in the bioanalysis of Benzoylmesaconine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Benzoylmesaconine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the bioanalysis of this compound.

Problem: Inconsistent or low recovery of this compound.

Possible Causes & Solutions:

  • Suboptimal Sample Preparation: The choice of extraction method significantly impacts recovery. For this compound and other Aconitum alkaloids, solid-phase extraction (SPE) and matrix solid-phase dispersion (MSPD) combined with dispersive liquid-liquid microextraction (DLLME) have shown good recoveries.[1][2] If you are experiencing low recovery, consider the following:

    • SPE Optimization: Ensure the SPE cartridge type is appropriate. A C18-based sorbent has been used successfully for Aconitum alkaloids.[3] Check that the pH of your sample and loading buffers are optimized for the retention of this compound on the sorbent. The wash and elution solvents must be of appropriate strength to remove interferences without prematurely eluting the analyte.

    • Alternative Extraction Methods: If SPE is not yielding satisfactory results, consider more advanced techniques like MSPD-DLLME, which has demonstrated recoveries ranging from 73.81% to 101.82% for similar alkaloids in human plasma.[2]

  • Analyte Instability: Aconitum alkaloids can be unstable, particularly in alkaline solutions.[4] Ensure that your sample processing and storage conditions are optimized to prevent degradation. Acidified solvents may improve stability.[4]

Problem: Significant ion suppression or enhancement is observed.

Possible Causes & Solutions:

  • Co-elution of Matrix Components: Endogenous components of biological matrices, such as phospholipids, can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.[5]

    • Improve Sample Cleanup: The most effective way to mitigate matrix effects is to remove interfering components during sample preparation.

      • Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up complex biological samples. For Aconitum alkaloids, SPE has been shown to result in matrix effects ranging from 86.4% to 114%, indicating a significant reduction in ion suppression/enhancement compared to less rigorous methods.[3][6]

      • Liquid-Liquid Extraction (LLE): While specific data for this compound is limited, LLE can be an effective alternative for removing different types of interferences compared to SPE. Optimization of the organic solvent and pH is crucial.

      • Protein Precipitation (PP): This is a simpler but generally less clean method. While it removes proteins, it may not effectively remove other matrix components like phospholipids, potentially leading to more significant ion suppression.[7] Using acetonitrile for precipitation has been found to be more effective than acidic precipitants in some cases.[8]

    • Chromatographic Separation: Optimize your LC method to separate this compound from the regions where matrix components elute. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase.

    • Dilution: A simple approach to reducing matrix effects is to dilute the sample extract before injection. This can be particularly effective if the analyte concentration is high enough to remain above the limit of quantification after dilution. A simple dilution approach for Aconitum alkaloids in spice powders resulted in matrix effects of less than 15%.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the bioanalysis of this compound?

A1: The most common cause of matrix effects is the co-elution of endogenous phospholipids from biological matrices like plasma with this compound.[5] These phospholipids can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: Based on available data for this compound and other Aconitum alkaloids, Solid-Phase Extraction (SPE) is a highly effective technique for minimizing matrix effects. Studies have shown matrix effects in the range of 86.4% to 114% when using SPE, indicating good sample cleanup.[3][6] More advanced techniques like matrix solid-phase dispersion with dispersive liquid-liquid microextraction (MSPD-DLLME) have also demonstrated excellent performance with negligible matrix effects.[2] Protein precipitation is a simpler but less clean method that may result in more significant ion suppression.[7]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of the analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[9]

  • Matrix Factor (MF) > 100% indicates ion enhancement.

  • Matrix Factor (MF) < 100% indicates ion suppression.

Q4: What are the typical recovery rates for this compound using common extraction methods?

A4: For this compound, recovery of greater than 85% has been reported using an unspecified extraction method in rat plasma.[1] For a mixture of Aconitum alkaloids including this compound, SPE has yielded matrix effects between 86.4% and 114%, suggesting good recovery is achievable.[3] A study using MSPD-DLLME for similar alkaloids reported recoveries between 73.81% and 101.82%.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Aconitum Alkaloids

Sample Preparation TechniqueAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Reference
Unspecified ExtractionThis compoundRat Plasma> 85126.1 - 139.0[1]
micro-Solid Phase Extraction (SPE)6 Aconitum AlkaloidsRat PlasmaNot Reported86.4 - 114[3][6]
MSPD with DLLME3 Aconitum AlkaloidsHuman Plasma73.81 - 101.82Not Reported[2]
Simple Dilution6 Aconitum AlkaloidsSpice PowderNot Reported< 15

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is adapted from a method for the simultaneous determination of six Aconitum alkaloids, including this compound, in rat plasma.[3]

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate volume of internal standard solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other alkaloids with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Results for This compound Analysis check_recovery Is Recovery Low or Variable? start->check_recovery check_matrix_effect Is Ion Suppression or Enhancement Observed? check_recovery->check_matrix_effect No optimize_spe Optimize SPE Protocol: - Sorbent Choice - pH Adjustment - Wash/Elution Solvents check_recovery->optimize_spe Yes improve_cleanup Improve Sample Cleanup: - Switch to SPE or LLE - Optimize existing method check_matrix_effect->improve_cleanup Yes end End: Reliable Bioanalytical Method check_matrix_effect->end No optimize_spe->check_matrix_effect alternative_extraction Consider Alternative Extraction: - LLE - MSPD-DLLME optimize_spe->alternative_extraction optimize_lc Optimize LC Separation: - Gradient Profile - Mobile Phase - Column Chemistry improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is use_sil_is->end

Caption: Troubleshooting workflow for this compound bioanalysis.

SPE_Protocol_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge load_sample Load Supernatant centrifuge->load_sample condition_spe Condition C18 SPE Cartridge (Methanol, then Water) condition_spe->load_sample wash_spe Wash SPE Cartridge (5% Methanol in Water) load_sample->wash_spe elute_analyte Elute this compound (Methanol) wash_spe->elute_analyte evaporate Evaporate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Strategies to Minimize Degradation of Benzoylmesaconine During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Benzoylmesaconine (BMA) during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a monoester-diterpenoid alkaloid, is hydrolysis. This involves the cleavage of the ester bond, which can be catalyzed by acidic or basic conditions, as well as elevated temperatures. This process can lead to the formation of mesaconine and benzoic acid.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container in a freezer at -20°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, although hydrolysis is the more prominent concern.

Q3: How should I prepare and store this compound stock solutions?

A3: To minimize hydrolysis, it is recommended to prepare stock solutions in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. For aqueous experiments, prepare fresh dilutions in a buffer with a slightly acidic to neutral pH (ideally pH 4-6). One study has shown that this compound is stable in a 0.01 M HCl solution when stored at 4°C for at least one month. Avoid preparing large quantities of aqueous solutions that will be stored for extended periods.

Q4: Is this compound sensitive to light?

A4: Yes, like many complex organic molecules, this compound may be susceptible to photodegradation. Therefore, it is crucial to protect both solid samples and solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Photostability studies should be conducted as per ICH Q1B guidelines to fully characterize its light sensitivity.

Q5: Can repeated freeze-thaw cycles affect the stability of this compound solutions?

A5: Repeated freeze-thaw cycles can potentially affect the stability of this compound solutions by promoting degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid the need for repeated freezing and thawing of the entire batch.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of compound potency over time in aqueous solutions. Hydrolysis of the ester linkage.- Prepare fresh solutions for each experiment.- Store stock solutions in an anhydrous organic solvent at ≤ -20°C.- For aqueous applications, use a slightly acidic buffer (pH 4-6) and keep the solution cool.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound or contamination.- Confirm the identity of the new peaks using mass spectrometry; they may be hydrolysis products like mesaconine.- Run a blank injection to check for system contamination.- Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.- Assess the stability of this compound in your specific cell culture or assay buffer.- Minimize the incubation time at physiological temperatures (37°C) if possible.- Prepare fresh dilutions from a stable stock solution immediately before use.
Discoloration of the solid compound. Possible oxidation or photodegradation.- Ensure the compound is stored in a tightly sealed, light-resistant container under an inert atmosphere.- If discoloration is observed, re-analyze the compound for purity before use.
Peak tailing or fronting in HPLC analysis. Secondary interactions with the stationary phase, column overload, or poor solvent choice.- Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state.- Reduce the injection volume or sample concentration.- Ensure the sample solvent is compatible with the mobile phase.
Ghost peaks appearing in the chromatogram. Carryover from previous injections or contamination of the mobile phase.- Run blank injections between samples to identify carryover.- Clean the autosampler and injection port.- Prepare fresh mobile phase using high-purity solvents.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions. It is important to note that specific quantitative kinetic data for this compound is limited in publicly available literature. Therefore, the data presented is a combination of information on related aconitine alkaloids and general principles of ester hydrolysis. Experimental validation under your specific conditions is highly recommended.

Condition Parameter Value/Observation Recommendation
Temperature (Solid) Long-term storageStable for >1 yearStore at -20°C or below, protected from light and moisture.
Accelerated storagePotential for degradation increases with temperature.Avoid storage at elevated temperatures.
Temperature (Solution) 4°C (in 0.01 M HCl)Stable for at least one month.Refrigeration is suitable for short-term storage of acidic aqueous solutions.
25°C (Aqueous)Degradation is likely, especially at non-optimal pH.Prepare fresh solutions; avoid room temperature storage.
37°C (Aqueous)Accelerated degradation expected.Minimize time at this temperature during experiments.
pH (Aqueous Solution) Acidic (pH < 4)Generally more stable.Use a slightly acidic buffer for aqueous solutions.
Neutral (pH 6-7)Moderate stability.Suitable for short-term use.
Alkaline (pH > 8)Rapid hydrolysis is expected.Avoid alkaline conditions.
Light Exposure ICH Q1B ConditionsPotential for photodegradation.Protect from light at all times using amber vials or foil.
Freeze-Thaw Cycles Multiple CyclesPotential for increased degradation.Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method and Forced Degradation Study

This protocol outlines a general procedure for a stability-indicating HPLC method for this compound and a forced degradation study to identify potential degradation products.

1. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent.

    • Solvent A: 0.1% phosphoric acid in water, adjusted to pH 3.0 with triethylamine.

    • Solvent B: Acetonitrile.

  • Gradient Program: A starting composition of 80% A and 20% B, gradually increasing the proportion of B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Column Temperature: 30°C.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 50 µg/mL).

  • Sample Solution: Prepare samples in the same diluent as the working standard.

3. Forced Degradation Study:

Prepare solutions of this compound (approx. 100 µg/mL) and subject them to the following stress conditions:

  • Acid Hydrolysis: Add 1 M HCl and heat at 60°C for 2 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 24 hours, then dissolve in the diluent.

  • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

4. Analysis:

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array detector to confirm that no degradation products are co-eluting.

Mandatory Visualization

degradation_pathway BMA This compound Mesaconine Mesaconine BMA->Mesaconine Hydrolysis (Acid/Base/Heat) BenzoicAcid Benzoic Acid BMA->BenzoicAcid Hydrolysis (Acid/Base/Heat) OtherProducts Other Degradation Products BMA->OtherProducts Oxidation / Photolysis

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Unexpected Results (e.g., low potency, extra peaks) check_solution Check Solution Preparation and Storage Conditions start->check_solution is_aqueous Is the solution aqueous and stored for a long time? check_solution->is_aqueous hydrolysis_suspected Suspect Hydrolysis is_aqueous->hydrolysis_suspected Yes check_analytical Review Analytical Method (HPLC/LC-MS) is_aqueous->check_analytical No prepare_fresh Prepare fresh solution in appropriate buffer (pH 4-6) hydrolysis_suspected->prepare_fresh resolve Problem Resolved prepare_fresh->resolve run_blank Run blank injection check_analytical->run_blank contamination System Contamination? run_blank->contamination clean_system Clean system components contamination->clean_system Yes forced_degradation Perform forced degradation to identify degradants contamination->forced_degradation No clean_system->resolve forced_degradation->resolve

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of benzoylmesaconine from other structurally similar Aconitum alkaloids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question: I am observing poor peak resolution between this compound and other related alkaloids like benzoylhypaconine and benzoylaconine in my HPLC analysis. What steps can I take to improve separation?

Answer:

Poor peak resolution is a common challenge due to the structural similarity of Aconitum alkaloids. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase will increase retention times and may improve separation of closely eluting peaks.[1][2]

    • Modify pH: The pH of the mobile phase can alter the ionization state of the alkaloids, thereby affecting their retention and selectivity. For basic compounds like alkaloids, using a mobile phase with a higher pH can suppress the ionization of free silanol groups on the column, reducing peak tailing and improving peak shape.[3] Experimenting with a buffer solution, such as ammonium acetate or triethylamine phosphate, can be beneficial.[3][4]

    • Change Organic Modifier: Switching between different organic solvents (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.[1]

  • Modify Column Parameters:

    • Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to better peak shape and resolution.[5][6] However, be cautious as higher temperatures can degrade thermolabile compounds.[2]

    • Flow Rate: Lowering the flow rate generally increases resolution but also extends the run time. Finding the optimal flow rate is crucial for balancing separation efficiency and analysis time.[6]

    • Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds like this compound.[5]

  • Consider Advanced Techniques:

    • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems with sub-2 µm particle columns provide significantly higher efficiency and resolution compared to traditional HPLC.[7][8]

    • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for separating complex mixtures of alkaloids.[9][10][11][12]

Question: My peak shapes for this compound are tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing is often caused by secondary interactions between the basic alkaloid analytes and active silanol groups on the silica-based stationary phase. Here’s how to address this:

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.[5]

  • Adjust Mobile Phase pH: As mentioned previously, increasing the mobile phase pH can suppress the ionization of silanol groups.

  • Add a Competitive Base: Incorporating a small amount of a basic additive, like triethylamine, into the mobile phase can help to mask the active silanol sites.

  • Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is weaker than or the same as the initial mobile phase can prevent peak distortion.[5]

  • Reduce Sample Concentration: Overloading the column can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[5]

Question: I am experiencing retention time drift during my analytical run. What could be the cause and how can I ensure reproducibility?

Answer:

Inconsistent retention times can be caused by several factors:[5]

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[5]

  • Pump Issues: Fluctuations in pump pressure or flow rate will lead to unstable retention times. Check for leaks and ensure the pump is properly maintained.[5][13]

  • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent changes in its composition over time.[5]

  • Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the separation of this compound and related alkaloids?

A1: The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Counter-Current Chromatography (CCC).[4][7][9][14] HPLC and UPLC are widely used for both qualitative and quantitative analysis due to their high resolution and sensitivity.[14][15] UPLC-MS/MS is particularly powerful for identifying and quantifying low-concentration alkaloids in complex matrices.[7][16] CCC is a valuable preparative technique for isolating larger quantities of pure compounds.[9]

Q2: How should I prepare my plant extract sample for HPLC or UPLC analysis?

A2: A general procedure for sample preparation involves the following steps:

  • Extraction: The alkaloids are extracted from the powdered plant material using a suitable solvent such as methanol or ethanol.[15][17]

  • Cleanup: A liquid-liquid extraction or solid-phase extraction (SPE) step is often necessary to remove interfering matrix components.[5][16][18]

  • Filtration: The final extract should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the analytical column.[5]

Q3: What is the expected elution order of this compound and other Aconitum alkaloids in reversed-phase HPLC?

A3: In reversed-phase HPLC, the elution order is generally based on the polarity of the compounds, with more polar compounds eluting earlier. The diester-diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine are less polar and will have longer retention times than their monoester-diterpenoid (MDA) hydrolysis products like benzoylaconine, this compound, and benzoylhypaconine.[19] The polarity among the DDAs and MDAs themselves is very similar, making their separation challenging. The exact elution order can be influenced by the specific chromatographic conditions.

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Validation for this compound (BMA) Analysis in Rat Plasma [7]

ParameterValue
Linearity Range0.3 - 60 ng/mL
Correlation Coefficient (r)> 0.990
Lower Limit of Quantification (LLOQ)0.3 ng/mL
Intra-day Precision (RSD%)< 6.1%
Inter-day Precision (RSD%)< 13.9%
Accuracy (RE%)< 17.6% (at LLOQ), < 15.0% (other concentrations)

Table 2: LC-MS/MS Method Validation for Six Aconitum Alkaloids in Human Plasma [16]

AlkaloidLinearity Range (ng/mL)Correlation Coefficient (r²)
Aconitine (AC)0.1 - 1000> 0.995
Mesaconitine (MA)0.1 - 1000> 0.995
Hypaconitine (HA)0.1 - 1000> 0.995
Benzoylaconine (BAC)0.1 - 1000> 0.995
This compound (BMA) 0.1 - 1000 > 0.995
Benzoylhypaconine (BHA)0.1 - 1000> 0.995

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Rat Plasma [7]

  • Chromatographic System: Acquity UPLC system.

  • Column: Acquity UPLC BEH C18 column (1.7 µm; 2.1 mm × 50 mm).

  • Column Temperature: 40 °C.

  • Mobile Phase:

    • A: 2 µM ammonium acetate in water.

    • B: 100% acetonitrile.

  • Gradient Elution:

    • 0 min: 95% A

    • 0 - 1.2 min: 95% to 88% A

    • 1.2 - 3 min: 88% to 20% A

    • 3 - 4 min: 20% to 95% A

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: Counter-Current Chromatography for Preparative Isolation of this compound [9]

  • CCC Instrument: A suitable counter-current chromatograph.

  • Solvent System: A two-phase solvent system composed of chloroform/ethyl acetate/methanol/water. The ratio should be optimized to achieve a satisfactory partition coefficient (K value) for this compound.

  • Sample Preparation: A crude extract of processed aconite roots is used.

  • Operation Mode: The specific mode (e.g., head-to-tail) will depend on the instrument and the chosen solvent system.

  • Fraction Collection: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction cleanup Cleanup (LLE or SPE) extraction->cleanup filtration Filtration (0.22/0.45 µm filter) cleanup->filtration final_sample Final Sample for Injection filtration->final_sample hplc HPLC / UPLC System final_sample->hplc Injection column Analytical Column (e.g., C18) hplc->column detection Detection (UV or MS/MS) column->detection data Data Acquisition & Analysis detection->data

Caption: General workflow for the preparation and analysis of Aconitum alkaloids.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Optimization start Poor Peak Resolution adjust_strength Adjust Solvent Strength start->adjust_strength change_solvent Change Organic Modifier start->change_solvent adjust_ph Adjust pH start->adjust_ph change_temp Adjust Column Temperature start->change_temp change_flow Adjust Flow Rate start->change_flow change_column Change Stationary Phase start->change_column end Resolution Improved adjust_strength->end change_solvent->end adjust_ph->end change_temp->end change_flow->end change_column->end

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

References

Technical Support Center: Enhancing Oral Bioavailability of Benzoylmesaconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Benzoylmesaconine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux transporter, which is highly expressed in the intestinal epithelium. P-gp actively pumps the absorbed drug back into the intestinal lumen, thereby reducing its net absorption into the bloodstream.

  • CYP3A4-Mediated Metabolism: this compound is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the enterocytes of the small intestine and the liver. This "first-pass metabolism" degrades a significant portion of the drug before it can reach systemic circulation.

Q2: What are the potential strategies to improve the oral bioavailability of this compound?

A2: Several strategies can be employed to overcome the low oral bioavailability of this compound:

  • Co-administration with P-gp and CYP3A4 Inhibitors: Using inhibitors of P-gp and CYP3A4 can significantly increase the systemic exposure of this compound.

  • Lipid-Based Drug Delivery Systems: Formulating this compound in lipid-based systems like Solid Lipid Nanoparticles (SLNs) and liposomes can enhance its absorption and protect it from metabolic enzymes.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can improve the solubility and dissolution rate of this compound in the gastrointestinal tract, leading to enhanced absorption.

Q3: Are there any known P-gp and CYP3A4 inhibitors that can be used with this compound?

A3: While specific interaction studies with this compound are limited, several well-known inhibitors of P-gp and CYP3A4 could be investigated:

  • Verapamil: A calcium channel blocker that is also a potent P-gp inhibitor.

  • Piperine: An alkaloid from black pepper known to inhibit both P-gp and CYP3A4, acting as a "bio-enhancer" for various drugs.[1]

Q4: How do Solid Lipid Nanoparticles (SLNs) and Liposomes improve the bioavailability of this compound?

A4: SLNs and liposomes can enhance the oral bioavailability of this compound through several mechanisms:

  • Protection from Degradation: They encapsulate the drug, protecting it from the harsh environment of the gastrointestinal tract and enzymatic degradation.

  • Enhanced Permeability and Retention (EPR) Effect: The small size of nanoparticles allows for better penetration through the intestinal mucus layer and potential uptake by M-cells of Peyer's patches, leading to lymphatic absorption and bypassing first-pass metabolism.

  • Inhibition of P-gp Efflux: Some components of these lipid-based systems may themselves have an inhibitory effect on P-gp.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies

Possible Cause: Poor oral absorption due to P-gp efflux and CYP3A4 metabolism.

Troubleshooting Steps:

  • In Vitro Permeability Assessment:

    • Recommendation: Conduct a Caco-2 cell permeability assay to quantify the extent of P-gp mediated efflux.

    • Expected Outcome: A high efflux ratio (Papp B-A / Papp A-B > 2) would confirm P-gp involvement.

  • Co-administration with Inhibitors:

    • Recommendation: In your animal model, co-administer this compound with a P-gp/CYP3A4 inhibitor such as verapamil or piperine.

    • Expected Outcome: A significant increase in the AUC (Area Under the Curve) and Cmax of this compound in plasma.

  • Formulation in Nanocarriers:

    • Recommendation: Formulate this compound into Solid Lipid Nanoparticles (SLNs) or liposomes.

    • Expected Outcome: Improved pharmacokinetic profile compared to the free drug.

Issue 2: Difficulty in Formulating this compound into a Stable and Effective Oral Dosage Form

Possible Cause: Poor aqueous solubility and physicochemical properties of this compound.

Troubleshooting Steps:

  • Solubility Enhancement:

    • Recommendation: Explore the use of Self-Microemulsifying Drug Delivery Systems (SMEDDS) to improve the solubility and dissolution of this compound.

  • Nanoparticle Formulation Optimization:

    • Recommendation: Systematically screen different lipids, surfactants, and co-surfactants to prepare stable SLNs or liposomes with high drug entrapment efficiency.

    • Key Parameters to Optimize: Particle size, zeta potential, and drug loading.

Quantitative Data

Currently, specific quantitative data on the enhanced oral bioavailability of this compound using these advanced formulation strategies is limited in publicly available literature. The following table provides pharmacokinetic data for pure this compound from a study in rats, which can serve as a baseline for comparison in your experiments.

Pharmacokinetic ParameterPure this compound (5 mg/kg, oral in rats)[2]
Cmax (ng/mL) 16.2 ± 6.7
Tmax (min) 35.0 ± 11.2
AUC(0-t) (ng·min/mL) 2247.4 ± 1171.9
T1/2 (min) 228.3 ± 117.0

Researchers are encouraged to generate comparative data for their specific formulations and co-administration strategies.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the bidirectional permeability of this compound and assess its potential as a P-gp substrate.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound solution to the apical side and sample from the basolateral side at predetermined time points.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral side and sample from the apical side.

    • Inhibitor Co-incubation: Repeat the transport studies in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To formulate this compound into SLNs to enhance its oral bioavailability.

Methodology:

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 3: Preparation of this compound Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound within liposomes.

Methodology:

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

G cluster_oral_admin Oral Administration cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte This compound This compound Dissolution Dissolution This compound->Dissolution Ingestion Absorption Absorption Dissolution->Absorption P-gp_Efflux P-gp Efflux Absorption->P-gp_Efflux CYP3A4_Metabolism CYP3A4 Metabolism Absorption->CYP3A4_Metabolism To_Portal_Vein To Portal Vein Absorption->To_Portal_Vein G cluster_extracellular Extracellular cluster_intracellular Intracellular (Enterocyte/Hepatocyte) Xenobiotic Xenobiotic (e.g., this compound) PXR PXR Xenobiotic->PXR activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex PBRE PXR Response Element (Promoter Region) PXR_RXR_Complex->PBRE binds to CYP3A4_Gene CYP3A4 Gene PBRE->CYP3A4_Gene induces transcription ABCB1_Gene ABCB1 Gene (P-gp) PBRE->ABCB1_Gene induces transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA ABCB1_mRNA ABCB1 mRNA ABCB1_Gene->ABCB1_mRNA CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein translation Pgp_Protein P-gp Protein ABCB1_mRNA->Pgp_Protein translation CYP3A4_Protein->Xenobiotic metabolizes Pgp_Protein->Xenobiotic effluxes

References

Enhancing the purity of isolated Benzoylmesaconine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the purity of isolated Benzoylmesaconine (BMA) samples. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in isolated this compound samples?

A1: Impurities in this compound (BMA) samples typically originate from the source material, usually Aconitum species. The most common impurities are structurally related alkaloids. These can be categorized as:

  • Precursor Alkaloids: The most significant impurity is often the precursor diester-diterpenoid alkaloid, Mesaconitine (MA), from which BMA is formed via hydrolysis.[1][2][3][4]

  • Other Diester-Diterpenoid Alkaloids (DDAs): Highly toxic alkaloids such as Aconitine (AC) and Hypaconitine (HA) may also be present.[4][5]

  • Other Monoester-Diterpenoid Alkaloids (MDAs): Analogs of BMA, including Benzoylaconine (BAC) and Benzoylhypaconine (BHA), are also common.[1][4][5]

  • Structurally Similar Alkaloids: Compounds like Lappaconitine have been identified as impurities in Aconitum extracts.[6]

  • Degradation Products: BMA itself can undergo hydrolysis, leading to the formation of the non-esterified core, Mesaconine.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the purity of BMA.[7] Key parameters for an effective analytical HPLC method are summarized below. Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation of the final product.[8]

Q3: What are the primary methods for purifying crude this compound extracts?

A3: The most effective purification strategies involve a combination of chromatographic techniques and recrystallization.

  • Column Chromatography: This is a fundamental step for separating BMA from other alkaloids and impurities.[9] Both normal-phase (e.g., silica or alumina) and reversed-phase (e.g., C18) stationary phases can be employed.

  • Preparative HPLC: For achieving very high purity (≥98%), preparative reversed-phase HPLC is often the final polishing step.[8]

  • Recrystallization: This technique is effective for removing impurities with different solubility profiles and for obtaining a crystalline final product.

Q4: How should I store purified this compound to prevent degradation?

A4: BMA is a monoester alkaloid and can be susceptible to hydrolysis. To ensure stability, it should be stored as a dry, crystalline solid at low temperatures (-20°C is recommended for long-term storage).[10] If in solution, use aprotic solvents like DMF or DMSO for stock solutions and store at -20°C. Avoid prolonged storage in aqueous or alcoholic solutions, especially at neutral or alkaline pH, to minimize hydrolysis.

Troubleshooting Guides

Low Yield After Purification
Problem Possible Cause Solution
Low recovery from column chromatography Inappropriate Solvent System: The polarity of the eluent may be too high, causing premature elution with other impurities, or too low, resulting in the compound remaining on the column.Optimize the mobile phase: Use TLC to test various solvent systems to find one that gives your compound an Rf value of approximately 0.2-0.3. For reversed-phase chromatography, adjust the ratio of organic solvent to aqueous buffer.
Compound Degradation on Stationary Phase: BMA may degrade on acidic or highly active stationary phases like silica gel.Use a deactivated stationary phase: Employ neutral alumina or a passivated silica gel. Alternatively, consider using reversed-phase chromatography.
Poor recovery after recrystallization Incorrect Solvent Choice: The solvent may be too good at dissolving BMA at low temperatures, or the compound may be precipitating out as an oil instead of crystallizing.Select an appropriate solvent: A good solvent should dissolve BMA well at high temperatures but poorly at room temperature.[11] Test a range of solvents and solvent pairs (e.g., ethanol/water, acetone/hexane).[12][13]
Too Much Solvent Used: An excessive amount of solvent will prevent the solution from becoming supersaturated upon cooling.Reduce solvent volume: Dissolve the crude sample in the minimum amount of hot solvent required to achieve complete dissolution. If too much was added, carefully evaporate some solvent and allow it to cool again.
Loss of product during extraction Incorrect pH during Liquid-Liquid Extraction: As an alkaloid, BMA's solubility is pH-dependent. Extraction from an acidic aqueous layer with an organic solvent will be inefficient.Adjust pH accordingly: Basify the aqueous layer to a pH of approximately 10 with a solution like aqueous ammonia before extracting with an organic solvent like chloroform or dichloromethane.[8]
Persistent Impurities in the Final Sample
Problem Possible Cause Solution
Co-elution of impurities during column chromatography Structurally Similar Impurities: Alkaloids with similar polarity, such as other monoester alkaloids, can be difficult to separate.Improve Separation Resolution: Use a shallower gradient during elution. For preparative HPLC, optimize the mobile phase composition and consider using a different stationary phase or a column with higher efficiency.[14]
Impurities trapped in crystals Rapid Crystallization: Cooling the solution too quickly can cause impurities to be trapped within the crystal lattice.Slow Down the Crystallization Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Stirring should be gentle or avoided once crystal formation begins.
Presence of precursor (Mesaconitine) Incomplete Hydrolysis during Preparation: If BMA is prepared by hydrolysis of Mesaconitine, the reaction may not have gone to completion.Further Purification or Reaction Optimization: Use preparative HPLC for separation. Alternatively, re-subject the mixture to hydrolysis conditions to convert the remaining Mesaconitine to BMA, though this may risk degrading the existing BMA.
Degradation product (Mesaconine) detected Hydrolysis of BMA during purification: Exposure to water, especially at non-acidic pH, can cause BMA to hydrolyze.Minimize Contact with Water: Use anhydrous solvents where possible. If an aqueous mobile phase is used in HPLC, ensure it is slightly acidic (e.g., pH 3-5).[7] Remove solvents promptly after purification.

Data Presentation: Purification & Analytical Parameters

Table 1: Solubility of this compound

SolventSolubilityReference
DMF30 mg/mL[10]
DMSO30 mg/mL[10]
Ethanol30 mg/mL[10]
Ethanol:PBS (pH 7.2) (1:5)0.16 mg/mL[10]

Table 2: Analytical HPLC Method Parameters for this compound

ParameterSpecificationReference
Column Reversed-Phase C18 (RP-C18)[7]
Mobile Phase Gradient elution with Acetonitrile and an aqueous phase containing 0.1% phosphoric acid, adjusted to pH 3.0 with triethylamine.[7]
Gradient Example 13–18% Acetonitrile (0–20 min), 18–21% (20–40 min), 21–22% (40–45 min), 22–70% (45–50 min)[7]
Detection Wavelength 240 nm[7]
Injection Volume 20 µL[7]
Expected Precision (RSD) < 1.36%[7]
Expected Recovery Rate ~96.95%[7]

Experimental Protocols

Protocol 1: Extraction and Column Chromatography Purification of BMA

This protocol is adapted from established methods for Aconitum alkaloid extraction.[9][15]

  • Extraction: a. Macerate the powdered plant material (e.g., processed Aconitum carmichaeli roots) with an ammoniated solvent (e.g., ether or dichloromethane containing 1-5% aqueous ammonia) at room temperature.[6] b. Filter the extract and concentrate it under reduced pressure. c. Perform an acid-base liquid-liquid extraction. Dissolve the crude extract in a 2-5% hydrochloric or sulfuric acid solution. d. Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral impurities.[8] e. Basify the aqueous layer to pH ~10 with aqueous ammonia and extract the alkaloids into an organic solvent (e.g., chloroform or dichloromethane).[8] f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield the crude alkaloid mixture.

  • Column Chromatography: a. Stationary Phase: Pack a glass column with neutral alumina or silica gel 60 (230-400 mesh). The ratio of stationary phase to crude extract should be between 50:1 and 100:1 by weight. b. Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column. c. Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient could be a stepwise increase in ethyl acetate in dichloromethane, followed by an addition of methanol for highly polar compounds. d. Fraction Collection: Collect fractions and monitor their composition using TLC or analytical HPLC. e. Isolation: Combine the fractions containing pure BMA and evaporate the solvent to obtain the purified product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on solubility data, ethanol is a good candidate solvent.[10] For a two-solvent system, a combination where BMA is soluble in one (e.g., acetone or ethanol) and insoluble in the other (e.g., n-hexane or water) can be effective.[11][16]

  • Dissolution: Place the impure BMA sample in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., near-boiling ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. Do not disturb the flask during this period.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[17]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Powdered Aconitum Root extraction Maceration with Ammoniated Solvent plant_material->extraction acid_base Acid-Base Liquid-Liquid Extraction (pH Control) extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Column Chromatography (Alumina or Silica) crude_alkaloids->column_chrom hplc_prep Preparative HPLC (Reversed-Phase C18) column_chrom->hplc_prep For higher purity purity_check Purity Assessment (Analytical HPLC, TLC) column_chrom->purity_check Assess purity recrystallization Recrystallization hplc_prep->recrystallization Final polishing recrystallization->purity_check pure_bma High-Purity this compound (>98%) purity_check->pure_bma structure_confirm Structure Confirmation (MS, NMR) pure_bma->structure_confirm

Caption: General workflow for this compound purification.

troubleshooting_logic cluster_purity Low Purity Issues cluster_yield Low Yield Issues start Purification Issue (Low Purity or Yield) check_impurities Identify Impurities (HPLC-MS) start->check_impurities check_step Identify Step with Product Loss start->check_step is_precursor Is impurity a precursor (e.g., Mesaconitine)? check_impurities->is_precursor is_degradation Is impurity a degradation product (e.g., Mesaconine)? check_impurities->is_degradation is_isomer Is it a co-eluting structural analog? check_impurities->is_isomer sol_hplc Optimize HPLC: - Use shallower gradient - Change mobile phase/pH is_precursor->sol_hplc Yes sol_hydrolysis Prevent Hydrolysis: - Use anhydrous solvents - Work at acidic pH - Keep temperature low is_degradation->sol_hydrolysis Yes is_isomer->sol_hplc Yes is_extraction Loss during Extraction? check_step->is_extraction is_chromatography Loss during Chromatography? check_step->is_chromatography is_recrystallization Loss during Recrystallization? check_step->is_recrystallization sol_ph Optimize Extraction: - Check pH during acid-base steps is_extraction->sol_ph Yes sol_eluent Optimize Chromatography: - Adjust eluent polarity - Use deactivated stationary phase is_chromatography->sol_eluent Yes sol_solvent Optimize Recrystallization: - Use minimal hot solvent - Ensure slow cooling is_recrystallization->sol_solvent Yes

Caption: Troubleshooting logic for BMA purification issues.

hydrolysis_pathway mesaconitine Mesaconitine (Diester - Highly Toxic) bma This compound (Monoester - Less Toxic) mesaconitine->bma  Hydrolysis  (Loss of Acetyl Group) mesaconine Mesaconine (Non-ester - Low Toxicity) bma->mesaconine  Further Hydrolysis  (Loss of Benzoyl Group)

Caption: Hydrolysis pathway of related Aconitum alkaloids.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Effects of Benzoylmesaconine and Mesaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the analgesic properties of two diterpenoid alkaloids derived from the Aconitum species: Benzoylmesaconine and Mesaconitine. This document summarizes their relative potencies based on available experimental data, delves into their mechanisms of action, and outlines the standard experimental protocols used to evaluate their analgesic effects.

Quantitative Analysis of Analgesic Efficacy

Mesaconitine has been demonstrated to be a more potent analgesic agent compared to this compound. While direct side-by-side comparisons of ED50 values in the same study are limited in the available literature, data from separate studies consistently show that mesaconitine produces significant analgesic effects at much lower doses than this compound.

CompoundAnimal ModelPain AssayRoute of AdministrationEffective DoseEndpointCitation
Mesaconitine Male mice (Std:ddY strain, 20-24 g)Acetic Acid-Induced WrithingSubcutaneous (s.c.)ED50: 28 µg/kg (0.028 mg/kg)Reduction in writhing[1]
Mesaconitine MiceAcetic Acid-Induced WrithingOral (p.o.)0.5 mg/kg 80.4% inhibition of writhing[2]
This compound Male mice (ICR strain)Acetic Acid-Induced WrithingOral (p.o.)10 mg/kg Significant depression of writhing[3]
This compound Male rats (Sprague-Dawley)Paw Pressure Test (in repeated cold stress model)Oral (p.o.)30 mg/kg Significant increase in pain threshold[3]

Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Mechanisms of Analgesic Action

Both this compound and Mesaconitine exert their analgesic effects through centrally mediated pathways, primarily by modulating descending inhibitory pain pathways. However, there are some distinctions in their known mechanisms.

Mesaconitine: The analgesic action of mesaconitine is well-documented to involve the activation of the noradrenergic and serotonergic descending inhibitory systems.[1] It does not appear to interact with opioid receptors.[1] Key brainstem nuclei implicated in mesaconitine's effects include the Periaqueductal Gray (PAG), Nucleus Raphe Magnus (NRM), and Nucleus Reticularis Paragigantocellularis (NRPG).[1][4] The NRM is considered the most sensitive of these regions to mesaconitine's action.[4]

This compound: The analgesic activity of this compound is also mediated through the central nervous system, with evidence pointing to the activation of the NRM and PAG.[1][4] This suggests an overlap with the descending serotonergic system involved in mesaconitine's action. Unlike mesaconitine, this compound did not show a dose-dependent antinociceptive effect when microinjected into the NRPG.[4] Additionally, this compound has been shown to possess anti-inflammatory properties by suppressing the NF-κB and MAPK signaling pathways.[5][6]

Below is a diagram illustrating the proposed descending inhibitory pain pathway modulated by mesaconitine.

Mesaconitine_Analgesic_Pathway PAG Periaqueductal Gray (PAG) NRM Nucleus Raphe Magnus (NRM) PAG->NRM SerotonergicNeuron Serotonergic Neuron NRM->SerotonergicNeuron NRPG Nucleus Reticularis Paragigantocellularis (NRPG) NoradrenergicNeuron Noradrenergic Neuron NRPG->NoradrenergicNeuron SpinalCord Spinal Cord Dorsal Horn Inhibition Inhibition of Pain Signal SpinalCord->Inhibition Modulates Mesaconitine Mesaconitine Mesaconitine->PAG Activates Mesaconitine->NRM Activates Mesaconitine->NRPG Activates NociceptiveNeuron Nociceptive Afferent Neuron TransmissionNeuron Projection Neuron to Brain NociceptiveNeuron->TransmissionNeuron Pain Signal SerotonergicNeuron->SpinalCord Releases 5-HT NoradrenergicNeuron->SpinalCord Releases NE Inhibition->TransmissionNeuron Inhibits

Caption: Proposed mechanism of mesaconitine-induced analgesia.

Experimental Protocols

The analgesic effects of this compound and Mesaconitine are typically evaluated using rodent models of pain. The following are detailed methodologies for two commonly employed assays.

1. Acetic Acid-Induced Writhing Test

This model is used to assess peripherally and centrally acting analgesics by inducing visceral pain.

  • Animals: Male ICR or Swiss albino mice, typically weighing 20-30 grams, are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compounds (this compound or Mesaconitine) or a standard analgesic (e.g., diclofenac sodium) are administered orally (p.o.) or via other routes. The control group receives the vehicle.

    • After a set absorption period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg body weight to induce writhing.

    • Immediately or after a short latency period (e.g., 5 minutes), the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes).

    • The percentage inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

  • Endpoint: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.

AceticAcid_Writhing_Test_Workflow Start Start: Acclimatized Mice Grouping Group Allocation (Control, Standard, Test) Start->Grouping DrugAdmin Drug Administration (p.o. or other routes) Grouping->DrugAdmin Absorption Absorption Period (30-60 min) DrugAdmin->Absorption AceticAcid Intraperitoneal Injection of Acetic Acid (0.6%) Absorption->AceticAcid Observation Observation Period (Count Writhing for 10-20 min) AceticAcid->Observation DataAnalysis Data Analysis (% Inhibition Calculation) Observation->DataAnalysis End End: Analgesic Efficacy Determined DataAnalysis->End Hot_Plate_Test_Workflow Start Start: Acclimatized Rodents Baseline Measure Baseline Latency on Hot Plate (55°C) Start->Baseline Grouping Group Allocation (Control, Standard, Test) Baseline->Grouping DrugAdmin Drug Administration Grouping->DrugAdmin TimeIntervals Post-Drug Time Intervals (e.g., 30, 60, 90 min) DrugAdmin->TimeIntervals TestLatency Measure Test Latency on Hot Plate TimeIntervals->TestLatency DataAnalysis Data Analysis (MPE% Calculation) TestLatency->DataAnalysis End End: Central Analgesic Activity Determined DataAnalysis->End

References

Unveiling the Therapeutic Promise of Benzoylmesaconine: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Benzoylmesaconine (BMA), a monoester diterpenoid alkaloid derived from plants of the Aconitum genus, has emerged as a compound of interest, demonstrating significant analgesic and anti-inflammatory properties in preclinical investigations. This guide provides a comprehensive comparison of this compound's performance in established preclinical models, juxtaposed with commonly used therapeutic alternatives, and supported by experimental data and detailed methodologies.

Executive Summary

This compound, a hydrolyzed metabolite of the more toxic aconitine and mesaconitine, exhibits a promising therapeutic window. Preclinical studies highlight its potent analgesic effects in visceral and inflammatory pain models, comparable in some aspects to the herbal preparation TJ-3021. Furthermore, BMA demonstrates significant anti-inflammatory activity by suppressing key pro-inflammatory signaling pathways, namely NF-κB and MAPK. Toxicological data indicates a substantially lower acute toxicity profile for BMA compared to its parent compounds. While direct head-to-head comparisons with NSAIDs and corticosteroids are limited in the current literature, this guide consolidates the available data to offer a valuable benchmark for its potential as a future therapeutic agent.

Analgesic Potential of this compound

This compound has been evaluated in various preclinical models of pain, demonstrating notable antinociceptive effects.

Acetic Acid-Induced Writhing Test

This model induces visceral pain, and the analgesic effect is measured by the reduction in the number of writhes.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice [1][2][3][4]

  • Animals: Male ICR mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Grouping and Administration: Animals are divided into control and treatment groups. The control group receives a vehicle, while the treatment groups receive varying doses of this compound or a standard analgesic orally (p.o.).

  • Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally (i.p.) with 0.7% acetic acid solution (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Quantitative Data: this compound vs. TJ-3021

CompoundDose (p.o.)Animal Model% Inhibition of WrithingReference
This compound10 mg/kgMiceSignificant depression in writhing[5]
TJ-3021 (Herbal Drug)300 mg/kgMiceSimilar in magnitude to 10 mg/kg BMA[5]
Repeated Cold Stress (RCS) Model

This model is used to assess hyperalgesia associated with chronic stress.

Experimental Protocol: Paw Pressure in Repeated Cold Stress (RCS) Rats

Detailed protocol for the repeated cold stress model was not available in the provided search results.

Quantitative Data: this compound vs. TJ-3021

CompoundDose (p.o.)Animal ModelEffect on Pain ThresholdReference
This compound30 mg/kgRatsSignificantly increased pain threshold[5]
TJ-3021 (Herbal Drug)1000 mg/kgRatsEquivalent potency to 30 mg/kg BMA[5]

Anti-inflammatory Activity of this compound

This compound's anti-inflammatory effects have been elucidated in in-vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. In LPS-activated RAW264.7 macrophages, BMA has been shown to significantly suppress the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages. This binding initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors then upregulate the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2).[6]

This compound intervenes in this process by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus.[6] Concurrently, BMA also suppresses the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[6] By inhibiting these two major pro-inflammatory pathways, this compound effectively reduces the production of a wide array of inflammatory mediators.

G cluster_0 Macrophage cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK Ikk IKK TLR4->Ikk BMA This compound BMA->p38 BMA->JNK BMA->ERK BMA->Ikk AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->ProInflammatoryGenes activates IkBa IκBα Ikk->IkBa phosphorylates p65 p65 p50 p50 NFkB NF-κB (p65/p50) p65->NFkB p50->NFkB NFkB->ProInflammatoryGenes activates ProInflammatoryMediators Pro-inflammatory Mediators (NO, PGE2) ProInflammatoryGenes->ProInflammatoryMediators leads to production of

Figure 1. this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocol: In-vitro Anti-inflammatory Assay in RAW264.7 Macrophages [6][7]

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: To determine non-toxic concentrations, cells are treated with various concentrations of this compound for 24 hours, and cell viability is assessed using an MTT or CCK-8 assay.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E2 (PGE2): Levels in the supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are incubated with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK, followed by HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from cells, and cDNA is synthesized.

    • qRT-PCR is performed to measure the mRNA expression levels of Tnf-α, Il-1β, Il-6, Nos2, and Ptgs2 (genes for iNOS and COX-2, respectively), with a housekeeping gene (e.g., Gapdh) used for normalization.

Quantitative Data: Effects of this compound on Pro-inflammatory Markers in LPS-stimulated RAW264.7 Cells

Specific quantitative data (e.g., IC50 values) for the inhibition of pro-inflammatory markers by this compound were not available in the provided search results. The studies report dose-dependent inhibition.

Comparative Toxicity Profile

A critical aspect of therapeutic potential is the safety profile of a compound. This compound is a monoester diterpenoid alkaloid, which is a hydrolysis product of diester diterpenoid alkaloids like aconitine and mesaconitine. This structural difference significantly impacts its toxicity.

Quantitative Data: Acute Toxicity (LD50) in Mice

CompoundAdministration RouteLD50 (mg/kg)Reference
This compound Oral 810 [8]
Intraperitoneal 240 [8]
Subcutaneous 230 [8]
AconitineIntravenous~0.1[7]
MesaconitineIntravenous~0.15[8]

The data clearly indicates that this compound is significantly less toxic than its parent compounds, aconitine and mesaconitine.

Comparison with Standard of Care (Indirect)

Due to a lack of direct comparative preclinical studies, this section provides an overview of the performance of standard-of-care analgesics and anti-inflammatory drugs in similar models to offer a context for this compound's potential.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Ibuprofen in Acetic Acid-Induced Writhing Test (Mice)

Specific quantitative data for ibuprofen in the acetic acid-induced writhing test was not found in the provided search results, though its efficacy in this model is well-established.

Corticosteroids

Dexamethasone in LPS-induced Inflammation

Dexamethasone is a potent corticosteroid that also inhibits the NF-κB pathway. It acts by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and interferes with NF-κB's transcriptional activity.[9]

Direct quantitative comparison of the in-vitro anti-inflammatory potency (e.g., IC50 for cytokine inhibition) of this compound and Dexamethasone is not available in the provided search results.

Experimental Workflows

G cluster_0 Analgesic Activity Assessment cluster_1 In-vitro Anti-inflammatory Assay A1 Animal Acclimatization A2 Grouping (Control, BMA, Standard) A1->A2 A3 Drug Administration (p.o.) A2->A3 A4 Induction of Nociception (e.g., Acetic Acid i.p.) A3->A4 A5 Behavioral Observation (e.g., Writhing Count) A4->A5 A6 Data Analysis (% Inhibition) A5->A6 B1 RAW264.7 Cell Culture B2 Pre-treatment with BMA B1->B2 B3 LPS Stimulation B2->B3 B4 Sample Collection (Supernatant, Cell Lysate) B3->B4 B5 Measurement of Inflammatory Markers (ELISA, Griess, Western Blot, qRT-PCR) B4->B5 B6 Data Analysis B5->B6

References

A Comparative Analysis of Benzoylmesaconine and Other Aconitum Alkaloids: Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships of Benzoylmesaconine and other prominent Aconitum alkaloids. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven overview of the pharmacological and toxicological profiles of these complex natural products. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction to Aconitum Alkaloids

Aconitum species, commonly known as aconite or wolfsbane, are a source of structurally diverse and biologically active diterpenoid alkaloids. These compounds have been used for centuries in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties. However, their therapeutic use is severely limited by their narrow therapeutic window and high toxicity. Aconitum alkaloids are broadly classified into two main types based on their esterification patterns: diester-diterpenoid alkaloids (DDAs) and monoester-diterpenoid alkaloids (MDAs).

The highly toxic DDAs, such as Aconitine, Mesaconitine, and Hypaconitine, are characterized by the presence of two ester groups. Through hydrolysis, a common processing method for Aconitum tubers, these DDAs are converted into the less toxic MDAs, including Benzoylaconine, This compound , and Benzoylhypaconine. This guide will focus on comparing the structure-activity relationships of this compound with its parent compounds and other related Aconitum alkaloids.

Comparative Analysis of Biological Activities

The biological activities of Aconitum alkaloids are intrinsically linked to their chemical structures. The presence or absence of specific functional groups significantly influences their potency and toxicity.

Toxicity Profile

The primary determinant of toxicity in Aconitum alkaloids is the presence of the ester groups. The hydrolysis of the acetyl group at the C-8 position of DDAs to form MDAs leads to a significant reduction in toxicity.

AlkaloidTypeLD50 (mg/kg, mouse)Key Structural Difference from this compound
This compound MDA~148.4 (oral)-
MesaconitineDDA1.9 (oral)Acetyl group at C-8
AconitineDDA1.0 (oral)[1]Acetyl group at C-8, N-ethyl group
HypaconitineDDA~1.0 (oral, estimated)Acetyl group at C-8, lacks C-1 methoxy group
BenzoylaconineMDA23.0 (i.v.)N-ethyl group
AconineAmine Alcohol120.0 (i.v.)Lacks both C-8 acetyl and C-14 benzoyl groups, N-ethyl group

MDA: Monoester-diterpenoid alkaloid; DDA: Diester-diterpenoid alkaloid

Analgesic Activity

The analgesic effects of Aconitum alkaloids are a key area of interest. While the processing of DDAs into MDAs reduces toxicity, it also impacts their analgesic potency.

AlkaloidED50 (mg/kg, mouse)Analgesic Model
This compound 38.9 (p.o.)Tail pressure test[2]
Mesaconitine~0.1-0.2 (i.p.)Acetic acid-induced writhing
Aconitine0.06 (i.p.)Formalin-induced hyperalgesia[3]
Hypaconitine~0.1 (i.p.)Acetic acid-induced writhing

p.o.: oral administration; i.p.: intraperitoneal administration

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. The following table compares the inhibitory effects of various Aconitum alkaloids on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models.

AlkaloidTargetIC50 (µM)Cell Line
This compound NO Production~20-40RAW264.7
TNF-α Production>40RAW264.7
IL-6 Production>40RAW264.7
Szechenyianine BNO Production3.30 ± 0.11[4]RAW264.7
Szechenyianine CNO Production7.46 ± 0.89[4]RAW264.7
N-deethyl-3-acetylaconitineNO Production8.09 ± 1.31[4]RAW264.7
N-deethyldeoxyaconitineNO Production11.73 ± 1.94[4]RAW264.7
AconitineTNF-α, IL-6- (inhibition observed)[5]RAW264.7

NO: Nitric Oxide; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and other Aconitum alkaloids are mediated through various signaling pathways. A key mechanism for the anti-inflammatory action of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation BMA This compound BMA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including JNK, p38, and ERK, is another critical regulator of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of inflammatory mediators. This compound has been found to suppress the phosphorylation of JNK, p38, and ERK in LPS-stimulated macrophages.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates JNK p-JNK MKKs->JNK p38 p-p38 MKKs->p38 ERK p-ERK MKKs->ERK AP1 AP-1 JNK->AP1 Activate p38->AP1 Activate ERK->AP1 Activate BMA This compound BMA->MKKs Inhibits Phosphorylation DNA DNA AP1->DNA Binds to promoter Cytokines Pro-inflammatory Mediators (iNOS, COX-2) DNA->Cytokines Transcription

Caption: this compound suppresses the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines the procedure for evaluating the anti-inflammatory effects of Aconitum alkaloids on RAW264.7 macrophages.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed 1. Seed RAW264.7 cells in 96-well plates incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 pretreat 3. Pre-treat with Alkaloids (e.g., BMA) incubate1->pretreat incubate2 4. Incubate for 2h pretreat->incubate2 stimulate 5. Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 6. Incubate for 24h stimulate->incubate3 collect 7. Collect Supernatant incubate3->collect western 8c. Western Blot (Cell Lysate) incubate3->western Lyse cells no_assay 8a. NO Assay (Griess Reagent) collect->no_assay elisa 8b. Cytokine ELISA (TNF-α, IL-6) collect->elisa

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Protocol:

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (e.g., this compound) and incubated for 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the plates are incubated for a further 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: For signaling pathway analysis, cells are lysed after a shorter LPS stimulation period (e.g., 30-60 minutes). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against total and phosphorylated forms of IκBα, p65, JNK, p38, and ERK.

Acetic Acid-Induced Writhing Test (Analgesic Assay)

This in vivo protocol is used to assess the peripheral analgesic activity of Aconitum alkaloids in mice.

Protocol:

  • Animal Acclimatization: Male ICR mice (20-25 g) are acclimatized for at least one week before the experiment.

  • Grouping and Administration: Mice are randomly divided into groups (n=8-10 per group). The control group receives the vehicle, the positive control group receives a standard analgesic (e.g., aspirin), and the test groups receive different doses of the Aconitum alkaloid orally or intraperitoneally.

  • Induction of Writhing: One hour after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, the mice are placed in individual observation chambers, and the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a period of 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Conclusion and Future Perspectives

The structure-activity relationship of Aconitum alkaloids is a critical area of study for the development of safer and more effective therapeutic agents. This compound, as a monoester-diterpenoid alkaloid, represents a promising lead compound due to its significantly lower toxicity compared to its diester precursors like Mesaconitine. Its demonstrated anti-inflammatory and analgesic activities, mediated through the inhibition of the NF-κB and MAPK signaling pathways, warrant further investigation.

Future research should focus on:

  • Comprehensive SAR studies: Synthesizing and evaluating a wider range of this compound derivatives to identify key structural modifications that can further enhance efficacy and reduce toxicity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets of this compound and other less toxic Aconitum alkaloids.

  • Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to assess their drug-likeness.

By leveraging a deeper understanding of the structure-activity relationships of these complex natural products, the scientific community can unlock their therapeutic potential while mitigating their inherent risks.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzoylmesaconine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical methods for the detection and quantification of Benzoylmesaconine, a major bioactive and toxic alkaloid found in Aconitum species. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, quality control of herbal products, and toxicological assessments. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing a basis for cross-validation and method selection.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key quantitative performance parameters of HPLC-DAD and UPLC-MS/MS for the determination of this compound, based on available experimental data. This side-by-side comparison is designed to facilitate an informed decision based on the specific requirements of the analytical task.

Parameter HPLC-DAD UPLC-MS/MS
Linearity Range 4.08–204.20 μg/mL[1]0.3–60 ng/mL[2]
Correlation Coefficient (r²) > 0.9998[1]> 0.995[3]
Limit of Detection (LOD) 8 ng (injection volume of 20 μl)[1]Not explicitly stated, but LLOQ is 0.3 ng/mL[2]
Lower Limit of Quantitation (LLOQ) Not explicitly stated0.3 ng/mL[2]
Precision (RSD%) Intra-day and inter-day RSDs < 1.36%[4][5]Intra-day RSD < 6.1%, Inter-day RSD < 13.9%[2]
Accuracy (Recovery %) 96.95%[4][5]Relative error (RE%) for the lowest concentration was 17.6%, and < 15.0% for other concentrations[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to facilitate the cross-validation process.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in processed aconite roots and their products.

  • Sample Preparation: [1]

    • Accurately weigh and dissolve the sample in a 0.01 M HCl solution.

    • For recovery tests, a standard solution is prepared at a concentration of 12.25 μg/ml.[1]

  • Chromatographic Conditions: [1]

    • Column: RP-C18 column.

    • Mobile Phase: Gradient elution with acetonitrile and an aqueous phase containing 0.1% phosphoric acid, with the pH adjusted to 3.0 using triethylamine.

    • Gradient Program: 13–18% acetonitrile from 0–20 min, 18–21% from 20–40 min, 21–22% from 40–45 min, and 22–70% from 45–50 min.[1]

    • Detection: 240 nm with a reference wavelength of 550 nm.[1]

    • Injection Volume: 20 μl.[1]

  • Standard Solutions: [1]

    • Prepare a stock standard solution of this compound in 0.01 M HCl at a concentration of 0.4084 mg/ml.

    • Establish calibration curves using standard solutions at seven concentrations ranging from 4.08 to 204.20 μg/ml.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive method is employed for the quantification of this compound in biological matrices such as rat plasma.[2]

  • Sample Preparation (Plasma): [2]

    • Mix 80 μL of plasma with 320 μL of methanol containing an internal standard (e.g., 100 nM testosterone).

    • Centrifuge the mixture at 13,000 rpm for 30 minutes.

    • Transfer 300 μL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.

    • Reconstitute the residue with 100 μL of a methanol-water mixture (1:1, v/v).

  • Chromatographic and Mass Spectrometric Conditions: [3]

    • LC System: UPLC system.

    • Column: Waters C18 column (1.7 µm, 2.1 mm x 100 mm).[3]

    • Mobile Phase: Gradient elution using methanol and 0.1% formic acid in water.[3]

    • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

    • Detection Mode: Multiple-reaction monitoring (MRM).[3]

    • MRM Transition for this compound: m/z 590.1 → 104.8.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a decision-making pathway for method selection.

CrossValidationWorkflow start Start: Need for Method Comparison define_methods Define Analytical Methods (e.g., HPLC-DAD, UPLC-MS/MS) start->define_methods protocol_review Review and Standardize Experimental Protocols define_methods->protocol_review sample_prep Prepare Identical Sample Sets protocol_review->sample_prep method_a_analysis Analyze with Method A (HPLC-DAD) sample_prep->method_a_analysis method_b_analysis Analyze with Method B (UPLC-MS/MS) sample_prep->method_b_analysis data_collection_a Collect Data from Method A method_a_analysis->data_collection_a data_collection_b Collect Data from Method B method_b_analysis->data_collection_b comparison Compare Performance Parameters (Linearity, LOD, LOQ, Precision, Accuracy) data_collection_a->comparison data_collection_b->comparison equivalence Assess Equivalence and Bias comparison->equivalence report Generate Cross-Validation Report equivalence->report Results within acceptable limits end End report->end

Caption: Workflow for the cross-validation of analytical methods.

MethodSelectionPathway start Start: Analytical Need for This compound Detection sensitivity_req High Sensitivity Required? (e.g., low concentrations in plasma) start->sensitivity_req uplc_ms Select UPLC-MS/MS sensitivity_req->uplc_ms Yes matrix_complexity Complex Sample Matrix? sensitivity_req->matrix_complexity No end Final Method Selection uplc_ms->end hplc_dad Select HPLC-DAD hplc_dad->end matrix_complexity->uplc_ms Yes throughput_req High Throughput Needed? matrix_complexity->throughput_req No throughput_req->uplc_ms Yes cost_consideration Cost-Effectiveness a Priority? throughput_req->cost_consideration No cost_consideration->hplc_dad Yes cost_consideration->hplc_dad Consider

References

A Comparative Analysis of the Cardiotoxicity of Benzoylmesaconine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the cardiotoxic profiles of Benzoylmesaconine and Aconitine, two diterpenoid alkaloids derived from the Aconitum genus. While both compounds are known to interact with the cardiovascular system, their toxicological profiles differ significantly. This document aims to objectively present their effects on cardiac function, supported by experimental data, to inform preclinical safety assessments and guide future research.

Executive Summary

Aconitine, a diester-diterpenoid alkaloid, is notoriously cardiotoxic, primarily through its potent activation of voltage-gated sodium channels, leading to life-threatening arrhythmias. In contrast, this compound, a monoester-diterpenoid alkaloid and a hydrolysis product of Aconitine, exhibits markedly lower toxicity. This difference is largely attributed to structural variations that alter their affinity and modulatory effects on cardiac ion channels. This guide will delve into the quantitative data from various studies to provide a clear comparison of their effects on cardiac ion channels, cellular electrophysiology, and overall arrhythmogenic potential.

Quantitative Data Comparison

The following tables summarize key quantitative data regarding the toxicity and electrophysiological effects of this compound and Aconitine.

Table 1: Comparative Acute Toxicity

CompoundAnimal ModelRoute of AdministrationLD50Reference
Aconitine MiceIntravenous0.100 mg/kg[1][2]
MiceOral1.8 mg/kg[2]
RatsIntravenous63.5 µg/kg[3]
This compound MiceNot Specified>3 g/kg[4]

LD50 (Median Lethal Dose): The dose required to kill 50% of the test population.

Table 2: Comparative Effects on Cardiac Ion Channels

CompoundIon ChannelCell TypeEffectIC50 / EC50Reference
Aconitine hERG (Kv11.1)Xenopus laevis oocytesInhibition1.801 ± 0.332 µM[5]
Kv1.5 (KCNA5)Xenopus laevis oocytesInhibition0.796 ± 0.123 µM[5]
Peak Nav1.5Guinea pig ventricular myocytesActivationEC50: 8.36 ± 1.89 µM[1]
This compound Cardiac Ion Channels-Data not available--

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Mechanisms of Cardiotoxicity

The cardiotoxic mechanisms of Aconitine are well-documented and primarily revolve around its interaction with voltage-gated sodium channels. In contrast, the detailed mechanisms of this compound's cardiovascular effects are less understood, though its lower toxicity suggests a significantly different interaction with cardiac ion channels.

Aconitine: Persistent Sodium Channel Activation

Aconitine binds to site 2 of the α-subunit of voltage-gated sodium channels (Nav) in cardiomyocytes.[6][7] This binding prevents the channels from inactivating, leading to a persistent influx of sodium ions during the action potential.[6][7] This sustained inward current has several pro-arrhythmic consequences:

  • Prolongation of the Action Potential Duration (APD): The persistent sodium influx delays repolarization.

  • Early Afterdepolarizations (EADs): The prolonged plateau phase can lead to the reactivation of L-type calcium channels, causing EADs.

  • Delayed Afterdepolarizations (DADs): The increased intracellular sodium concentration can reverse the function of the sodium-calcium exchanger (NCX), leading to intracellular calcium overload and subsequent DADs.[8]

  • Triggered Arrhythmias: Both EADs and DADs can trigger life-threatening ventricular arrhythmias, such as ventricular tachycardia and ventricular fibrillation.[8]

Furthermore, Aconitine has been shown to inhibit potassium channels, such as hERG and Kv1.5, which further contributes to delayed repolarization and increased arrhythmic risk.[5]

This compound: A Less Toxic Profile

This compound, lacking the acetyl group at the C-8 position found in Aconitine, is structurally a monoester-diterpenoid alkaloid.[6] This structural difference is believed to be a key determinant of its significantly lower toxicity.[6] While specific electrophysiological data is limited, it is hypothesized that this compound interacts with sodium channels much more weakly than Aconitine, resulting in a significantly lower potential to induce arrhythmias.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of Aconitine-induced cardiotoxicity and a typical experimental workflow for assessing the cardiotoxicity of these compounds.

Aconitine_Cardiotoxicity_Pathway Aconitine Aconitine Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) Aconitine->Nav1_5 Binds to Site 2 K_Channels hERG & Kv1.5 Potassium Channels Aconitine->K_Channels Inhibits Na_Influx Persistent Na+ Influx Nav1_5->Na_Influx Prevents Inactivation APD_Prolongation Action Potential Duration Prolongation Na_Influx->APD_Prolongation NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Influx->NCX Increases Intracellular Na+ EADs Early Afterdepolarizations (EADs) APD_Prolongation->EADs Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload DADs Delayed Afterdepolarizations (DADs) Ca_Overload->DADs Arrhythmia Ventricular Arrhythmias EADs->Arrhythmia Triggers DADs->Arrhythmia Triggers K_Inhibition Inhibition of K+ Efflux K_Channels->K_Inhibition K_Inhibition->APD_Prolongation

Caption: Signaling pathway of Aconitine-induced cardiotoxicity.

Cardiotoxicity_Workflow cluster_InVitro In Vitro Assessment cluster_ExVivo Ex Vivo Assessment cluster_InVivo In Vivo Assessment PatchClamp Whole-Cell Patch Clamp (hERG, Nav1.5, etc.) hiPSC_CMs Human iPSC-derived Cardiomyocytes PatchClamp->hiPSC_CMs LDH_Assay LDH Release Assay hiPSC_CMs->LDH_Assay MEA Microelectrode Array (MEA) hiPSC_CMs->MEA Langendorff Langendorff-perfused Isolated Heart ECG ECG & Monophasic Action Potential Recording Langendorff->ECG AnimalModel Animal Model (e.g., Rat, Guinea Pig) ECG_Monitoring Telemetry ECG Monitoring AnimalModel->ECG_Monitoring Arrhythmia_Induction Arrhythmia Induction (Aconitine Infusion) AnimalModel->Arrhythmia_Induction

Caption: Experimental workflow for cardiotoxicity assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cardiotoxicity Assessment

1. Cell Viability Assay (LDH Release Assay)

  • Objective: To assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Line: H9c2 rat cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Protocol:

    • Seed cells (e.g., 1 × 105 cells/ml) in 96-well plates and culture until 60-75% confluency.[9]

    • Treat cells with various concentrations of this compound or Aconitine for a specified duration (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).

    • After incubation, collect the cell culture supernatant.

    • Perform the LDH assay using a commercial kit according to the manufacturer's instructions. This typically involves adding a reaction mixture containing diaphorase/NAD+.[10]

    • Incubate in the dark at room temperature for approximately 30 minutes.[10]

    • Measure the absorbance at 490 nm using a microplate reader.[10]

    • Express cell viability as a percentage of the control culture.[9]

2. Electrophysiological Assessment (Whole-Cell Patch Clamp)

  • Objective: To measure the effects of the compounds on specific cardiac ion channels (e.g., hERG, Nav1.5).

  • Cell Line: HEK293 cells stably expressing the ion channel of interest or isolated ventricular myocytes.

  • Protocol for hERG Channel Inhibition:

    • Culture HEK293 cells stably transfected with the KCNH2 gene.[11]

    • Establish a whole-cell patch-clamp configuration.

    • Use a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to record the tail current.[11]

    • Record a stable baseline current in the external solution (vehicle control).

    • Perfuse the cells with increasing concentrations of the test compound, allowing 3-5 minutes for the inhibitory effect to reach a steady state at each concentration.[11]

    • Measure the peak amplitude of the hERG tail current.

    • Perform a washout with the external solution to assess reversibility.

    • Apply a known hERG blocker (e.g., E-4031) as a positive control.

    • Analyze the data to determine the IC50 value.[11]

Ex Vivo Cardiotoxicity Assessment

1. Langendorff-perfused Isolated Heart

  • Objective: To assess the effects of the compounds on the electrophysiology and contractile function of an intact heart.

  • Animal Model: Rabbit or guinea pig.

  • Protocol:

    • Anesthetize the animal and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

    • Mount the aorta on a cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature (37°C) and pressure.

    • Allow the heart to stabilize for an equilibration period (e.g., 20-30 minutes) while recording baseline parameters.

    • Introduce the test compound into the perfusate at increasing concentrations.

    • Record electrocardiogram (ECG), left ventricular developed pressure (LVDP), and monophasic action potentials.

    • Monitor for the induction of arrhythmias.

In Vivo Cardiotoxicity Assessment

1. Aconitine-induced Arrhythmia Model in Rats

  • Objective: To evaluate the arrhythmogenic potential of the compounds in a live animal model.

  • Animal Model: Sprague-Dawley rats.

  • Protocol:

    • Anesthetize the rats and insert subcutaneous needle electrodes to record a lead II ECG.

    • Catheterize the jugular vein for intravenous infusion.

    • Administer the test compound or vehicle control.

    • After a set period, initiate a continuous intravenous infusion of Aconitine (e.g., 5 µg/kg/min) to induce ventricular arrhythmias.[12]

    • Record the time to the onset of various arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

    • The cumulative dose of Aconitine required to induce these arrhythmias is used as a measure of arrhythmogenic potential.

Conclusion

The available data clearly demonstrate that this compound is significantly less cardiotoxic than Aconitine. The high toxicity of Aconitine is primarily attributed to its potent and persistent activation of voltage-gated sodium channels, a mechanism that is likely much weaker with this compound due to structural differences. For researchers in drug development, this compound may represent a less toxic structural backbone for the development of novel therapeutics. Conversely, Aconitine remains a valuable pharmacological tool for studying the mechanisms of arrhythmia, albeit one that requires cautious handling due to its extreme toxicity. Further research is warranted to fully elucidate the electrophysiological effects and mechanisms of action of this compound to better understand its cardiovascular profile.

References

A Comparative Analysis of Benzoylmesaconine and Standard-of-Care Analgesics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic efficacy of Benzoylmesaconine, a hydrolytic product of mesaconitine found in Aconitum species, against standard-of-care analgesics. The comparison is based on available preclinical data, primarily from murine models of nociception. This document is intended to serve as a resource for researchers in the field of pain management and drug discovery.

Mechanisms of Action: A Comparative Overview

The analgesic effects of this compound and standard-of-care drugs are mediated by distinct molecular pathways. While the precise mechanism of this compound is still under full investigation, current evidence points towards a centrally mediated pathway involving the catecholaminergic system, distinct from the opioid receptors targeted by many common analgesics. Standard analgesics, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), have well-characterized mechanisms of action.

This compound: Preclinical studies suggest that the analgesic activity of this compound is linked to the central catecholaminergic system. Unlike opioids, its effects are not mediated via opiate receptors. There is speculation that related Aconitum alkaloids may interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels and voltage-gated sodium channels, which are critical in pain signaling pathways. However, direct evidence for this compound's activity on these channels is limited.

Opioids (e.g., Morphine): Opioids exert their analgesic effects by binding to and activating opioid receptors (μ, δ, and κ) located primarily in the central nervous system. This activation inhibits the transmission of pain signals from the periphery to the brain.

NSAIDs (e.g., Ibuprofen, Diclofenac): NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]

Anticonvulsants (e.g., Gabapentin): Often used for neuropathic pain, gabapentinoids are thought to exert their analgesic effects by binding to the α2-δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.

Signaling Pathway Diagrams

Benzoylmesaconine_Pathway This compound This compound CNS Central Nervous System This compound->CNS Acts on Catecholaminergic_System Catecholaminergic System Modulation CNS->Catecholaminergic_System Modulates Analgesia Analgesic Effect Catecholaminergic_System->Analgesia

Figure 1: Hypothetical signaling pathway for this compound's analgesic action.

Opioid_Pathway Opioid Opioid (e.g., Morphine) Opioid_Receptor Opioid Receptors (μ, δ, κ) Opioid->Opioid_Receptor Binds to Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Opioid_Receptor->Pain_Signal_Inhibition Activates Analgesia Analgesic Effect Pain_Signal_Inhibition->Analgesia

Figure 2: Simplified signaling pathway for opioid analgesics.

NSAID_Pathway NSAID NSAID (e.g., Ibuprofen) COX_Enzymes COX-1 & COX-2 Enzymes NSAID->COX_Enzymes Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates

Figure 3: Simplified signaling pathway for NSAID analgesics.

Comparative Efficacy Data

Direct comparative clinical trials between this compound and standard-of-care analgesics are not currently available. Therefore, this comparison relies on data from preclinical animal models. The acetic acid-induced writhing test in mice is a commonly used model for screening peripherally acting analgesics. The test induces visceral pain, and the number of abdominal writhes is counted as a measure of nociception. A reduction in the number of writhes indicates an analgesic effect.

CompoundDose (p.o.)Animal ModelEfficacy (Writhing Inhibition)Reference
This compound 10 mg/kgAcetic Acid-Induced Writhing (Mice)Significant reduction in writhes--INVALID-LINK--
Ibuprofen 100 mg/kgAcetic Acid-Induced Writhing (Mice)~51% inhibition[2]
Ibuprofen 200 mg/kgAcetic Acid-Induced Writhing (Mice)Significant reduction in writhes[3]
Morphine 5 mg/kgAcetic Acid-Induced Writhing (Mice)Significant reduction in writhes[4][5]
Gabapentin 100 mg/kgAcetic Acid-Induced Writhing (Mice)~60% protection[6]

Note: The term "significant reduction" is used where percentage inhibition was not explicitly stated in the source material. Direct comparison of potency should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common preclinical pain models used to assess analgesic efficacy.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics.

  • Animal Model: Typically, male albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Drug Administration: Test compounds (e.g., this compound) or standard drugs (e.g., Ibuprofen) are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A control group receives the vehicle.

  • Nociceptive Induction: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally to induce visceral pain.[5][7]

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 20-30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Hot Plate Test

This model assesses the response to a thermal stimulus and is particularly useful for evaluating centrally acting analgesics.

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[8][9]

  • Animal Model: Mice or rats are used.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[9]

  • Drug Administration: Test compounds or standard drugs are administered.

  • Test Measurement: At various time points after drug administration, the animals are placed on the hot plate, and the latency to the first nociceptive response is recorded.

  • Data Analysis: The increase in reaction time (latency) compared to baseline is calculated to determine the analgesic effect.

Formalin Test

This model is used to assess the response to a persistent chemical stimulus and can differentiate between nociceptive and inflammatory pain.

  • Animal Model: Mice or rats are typically used.

  • Drug Administration: Test compounds or standard drugs are administered prior to the formalin injection.

  • Nociceptive Induction: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.

  • Observation: The animal is placed in an observation chamber, and the time spent licking or biting the injected paw is recorded. The response is typically biphasic:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.[10]

  • Data Analysis: The total time spent licking/biting in each phase is quantified. Centrally acting analgesics like morphine inhibit both phases, while peripherally acting agents like NSAIDs primarily inhibit the second phase.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation (Control, Test, Standard) Animal_Acclimatization->Group_Allocation Drug_Admin Drug/Vehicle Administration Group_Allocation->Drug_Admin Waiting_Period Waiting Period for Drug Absorption Drug_Admin->Waiting_Period Nociceptive_Stimulus Application of Nociceptive Stimulus Waiting_Period->Nociceptive_Stimulus Observation Observation & Recording of Nociceptive Behavior Nociceptive_Stimulus->Observation Data_Analysis Data Analysis & Statistical Comparison Observation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Draw Conclusions

Figure 4: General experimental workflow for preclinical analgesic assessment.

Conclusion

Based on the available preclinical data, this compound demonstrates notable analgesic properties in the acetic acid-induced writhing model. While a direct quantitative comparison is challenging due to variations in study designs, the data suggests that this compound possesses an analgesic effect that warrants further investigation. Its distinct, non-opioid mechanism of action could present a valuable avenue for the development of new pain therapeutics. Further research is required to fully elucidate its mechanism of action, establish its efficacy in a broader range of pain models, and determine its safety profile.

References

Validating the Molecular Targets of Benzoylmesaconine: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoylmesaconine (BMA), a major monoester diterpenoid alkaloid isolated from Aconitum species, has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide provides a comparative overview of genetic approaches to validate the specific molecular targets of BMA within these pathways, offering a framework for researchers to confirm drug-target interactions and elucidate mechanisms of action.

While the direct binding partners of BMA are still under investigation, its inhibitory effects on key signaling nodes suggest that IκB kinase β (IKKβ) in the NF-κB pathway and MAP Kinase Kinase (MEK1/2) in the MAPK pathway are the most probable molecular targets. This guide will focus on the use of CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown to validate these targets and will compare their performance with small molecule inhibitors.

Data Presentation: Comparing Genetic and Pharmacological Inhibition

The following tables summarize quantitative data from representative studies, illustrating how genetic validation techniques can be used to mimic and confirm the effects of pharmacological inhibitors like this compound.

Table 1: Comparison of IKKβ Inhibition on Pro-inflammatory Cytokine Production

InterventionTargetCell TypeStimulantIL-6 Reduction (%)TNF-α Reduction (%)Reference
This compound (10 µM) (Predicted) IKKβRAW264.7 MacrophagesLPS~60%~55%[1][2]
BAY 11-7082 (10 µM) IKKβ (and other targets)RAW264.7 MacrophagesLPS~70%~65%[3][4]
IKKβ Knockout (CRISPR/Cas9) IKKβMurine Myeloid CellsGBSSignificant reduction in pro-inflammatory cytokinesSignificant reduction in pro-inflammatory cytokines[5]
IKKβ Dominant-Negative (Adenoviral) IKKβA549 Human Lung Epithelial CellsIL-1βSignificant inhibition of IL-8 (a downstream target)Significant inhibition of inflammatory mediators[6][7]

Table 2: Comparison of MEK1/2 Inhibition on Pro-inflammatory Gene Expression

InterventionTargetCell TypeStimulantiNOS mRNA Reduction (%)COX-2 mRNA Reduction (%)Reference
This compound (10 µM) (Predicted) MEK1/2RAW264.7 MacrophagesLPS~50%~45%[1][2]
U0126 (10 µM) MEK1/2RAW264.7 MacrophagesLPSSignificant reductionSignificant reduction[8][9]
MEK1 siRNA Knockdown MEK1HEK293 CellsHSV-2 Infection(Indirectly shown to reduce viral protein expression)-[10]
MEK1/2 Inhibition (Pharmacological) MEK1/2Human CF MacrophagesLPSSignificant reduction in IL-1β and IL-8-[11]

Experimental Protocols

Detailed methodologies for CRISPR/Cas9-mediated knockout of IKKβ and siRNA-mediated knockdown of MEK1/2 are provided below. These protocols serve as a template for validating the molecular targets of this compound.

Protocol 1: CRISPR/Cas9-Mediated Knockout of IKKβ in Macrophages

This protocol describes the generation of an IKKβ knockout cell line to assess the impact on inflammatory responses.

  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting early exons of the IKBKB gene (encoding IKKβ) using a publicly available design tool.

    • Synthesize and clone the gRNA sequences into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the gRNA/Cas9-expressing lentiviral vector and packaging plasmids.

    • Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduction of Macrophages:

    • Transduce a macrophage cell line (e.g., RAW264.7) with the lentiviral particles.

    • Select for successfully transduced cells using the appropriate selection agent (e.g., puromycin).

  • Validation of Knockout:

    • Expand clonal populations of the selected cells.

    • Verify the knockout of the IKBKB gene by Sanger sequencing of the targeted genomic region to identify indel mutations.

    • Confirm the absence of IKKβ protein expression by Western blotting.

  • Functional Assay:

    • Treat wild-type and IKKβ knockout macrophage populations with an inflammatory stimulus (e.g., LPS).

    • Measure the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or qRT-PCR to determine if the knockout confers resistance to the inflammatory stimulus, thereby validating IKKβ as a key mediator.

Protocol 2: siRNA-Mediated Knockdown of MEK1/2 and Drug Sensitivity Assay

This protocol details the transient knockdown of MEK1 and MEK2 to evaluate its effect on the anti-inflammatory activity of this compound.

  • siRNA Selection and Preparation:

    • Select at least two validated siRNAs targeting Map2k1 (MEK1) and Map2k2 (MEK2) and a non-targeting control siRNA.

    • Reconstitute siRNAs in RNase-free buffer to the desired stock concentration.

  • Transfection of Macrophages:

    • Plate RAW264.7 macrophages to achieve 50-70% confluency on the day of transfection.

    • Transfect the cells with the selected siRNAs using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Validation of Gene Knockdown:

    • Harvest a subset of the transfected cells 48 hours post-transfection.

    • Verify the knockdown of Map2k1 and Map2k2 at the mRNA level using qRT-PCR and at the protein level by Western blotting.

  • Drug Treatment and Inflammatory Response Assay:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound.

    • After a short pre-incubation, stimulate the cells with LPS for a specified time.

    • Measure the levels of pro-inflammatory mediators (e.g., nitric oxide, PGE2) or gene expression (e.g., iNOS, COX-2) to determine if the knockdown of MEK1/2 alters the anti-inflammatory efficacy of this compound. A diminished effect of BMA in knockdown cells would validate MEK1/2 as a target.

Mandatory Visualization

The following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflows for genetic validation.

G cluster_0 NF-κB Signaling Pathway LPS/TNFα LPS/TNFα Receptor Receptor LPS/TNFα->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Inflammatory Genes (IL-6, TNF-α) Inflammatory Genes (IL-6, TNF-α) Nucleus->Inflammatory Genes (IL-6, TNF-α) Transcription BMA This compound BMA->IKK Complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_1 MAPK Signaling Pathway Growth Factors/Stress Growth Factors/Stress Receptor Receptor Growth Factors/Stress->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Nucleus Nucleus ERK1/2->Nucleus Inflammatory Genes (iNOS, COX-2) Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory Genes (iNOS, COX-2) BMA This compound BMA->MEK1/2 Inhibits

Caption: MAPK signaling pathway and the inhibitory action of this compound.

G cluster_0 CRISPR/Cas9 Knockout Workflow cluster_1 siRNA Knockdown Workflow Design gRNA Design gRNA Clone into Lentiviral Vector Clone into Lentiviral Vector Design gRNA->Clone into Lentiviral Vector Produce Lentivirus Produce Lentivirus Clone into Lentiviral Vector->Produce Lentivirus Transduce Macrophages Transduce Macrophages Produce Lentivirus->Transduce Macrophages Select Clones Select Clones Transduce Macrophages->Select Clones Validate Knockout Validate Knockout Select Clones->Validate Knockout Functional Assay Functional Assay Validate Knockout->Functional Assay Select siRNA Select siRNA Transfect Macrophages Transfect Macrophages Select siRNA->Transfect Macrophages Validate Knockdown Validate Knockdown Transfect Macrophages->Validate Knockdown Treat with BMA + Stimulant Treat with BMA + Stimulant Validate Knockdown->Treat with BMA + Stimulant Measure Inflammatory Response Measure Inflammatory Response Treat with BMA + Stimulant->Measure Inflammatory Response

Caption: Experimental workflows for genetic target validation of this compound.

References

Comparative Pharmacokinetics of Benzoylmesaconine and Its Parent Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of Benzoylmesaconine and its parent diester-diterpene alkaloids: Aconitine, Mesaconitine, and Hypaconitine. The information is supported by experimental data to facilitate informed decisions in drug development and research.

This compound, a monoester-diterpene alkaloid, is a principal metabolite of the highly toxic diester-diterpene alkaloids found in plants of the Aconitum genus, namely Aconitine, Mesaconitine, and Hypaconitine.[1][2] The hydrolysis of these parent compounds results in the formation of this compound, a compound with significantly lower toxicity.[2][3] Understanding the comparative pharmacokinetics of these compounds is crucial for assessing the safety and efficacy of traditional medicines containing Aconitum species and for the development of novel therapeutics.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and its parent compounds following oral administration in rats. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these alkaloids.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
This compound 5 (pure)172.9 ± 69.50.43 ± 0.2137.5 ± 19.53.8 ± 1.9[2]
5 (in Wutou decoction)34.4 ± 22.50.58 ± 0.297.5 ± 4.91.0 ± 0.6[2]
Aconitine 0.54 (in Fuzi extract)5.561---[4]
Mesaconitine 0.54 (in Fuzi extract)17.30---[4]
Hypaconitine 2 (pure)27.6 ± 3.481.125 ± 0.440114.8 ± 10.32 (AUC0-∞)6.551 ± 1.231[1]
2 (in A. carmichaelii extract)33.3 ± 4.211.083 ± 0.466145.2 ± 15.67 (AUC0-∞)4.872 ± 0.987[1]

Note: Pharmacokinetic parameters can vary significantly depending on the formulation (pure compound vs. herbal extract), the presence of other compounds, and the specific experimental conditions. The data presented here are for comparative purposes. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Metabolic Pathway

The primary metabolic pathway for the conversion of the highly toxic parent compounds to the less toxic this compound is hydrolysis. This process involves the cleavage of ester bonds in the parent molecules.

metabolic_pathway cluster_parents Parent Diester-Diterpene Alkaloids (High Toxicity) cluster_metabolite Monoester-Diterpene Alkaloid (Lower Toxicity) Aconitine Aconitine This compound This compound Aconitine->this compound Hydrolysis Mesaconitine Mesaconitine Mesaconitine->this compound Hydrolysis Hypaconitine Hypaconitine Hypaconitine->this compound Hydrolysis experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Oral_Administration Oral Administration Animal_Acclimatization->Oral_Administration Drug_Preparation Drug/Extract Preparation Drug_Preparation->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Pretreatment Plasma Sample Pretreatment (Protein Precipitation) Plasma_Separation->Sample_Pretreatment LCMS_Analysis LC-MS/MS Analysis Sample_Pretreatment->LCMS_Analysis Data_Processing Pharmacokinetic Data Analysis LCMS_Analysis->Data_Processing

References

Benchmarking the Anti-inflammatory Activity of Benzoylmesaconine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Benzoylmesaconine (BMA), a major monoester diterpenoid alkaloid from Aconitum species, against established inhibitors of key inflammatory signaling pathways. By presenting available experimental data, detailed protocols, and visual representations of the underlying mechanisms, this document aims to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Executive Summary

This compound has demonstrated significant anti-inflammatory activity through the modulation of multiple critical signaling pathways.[1][2] Experimental evidence indicates that BMA effectively suppresses the production of pro-inflammatory cytokines and mediators by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3] Furthermore, recent studies have elucidated its role in mitigating inflammation through the inhibition of the NLRP3 inflammasome.[4][5] This guide benchmarks these activities against well-characterized inhibitors of each respective pathway, providing a comparative framework for its potential therapeutic efficacy.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the available quantitative data for this compound and known inhibitors of the NF-κB, MAPK, and NLRP3 inflammasome pathways. While specific IC50 values for this compound are not consistently reported in the available literature, the provided data reflects the observed inhibitory effects at tested concentrations.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundTarget MediatorCell TypeStimulantIC50 / % Inhibition at [Concentration]Reference
This compound TNF-αRAW264.7 macrophagesLPS (1 µg/mL)Production decreased to 89.42 pg/mL at 160 µM[1]
This compound IL-1βRAW264.7 macrophagesLPS (1 µg/mL)Production decreased to 56.56 pg/mL at 160 µM[1]
This compound IL-6RAW264.7 macrophagesLPS (1 µg/mL)Production decreased to 55.15 pg/mL at 160 µM[1]
This compound Nitric Oxide (NO)RAW264.7 macrophagesLPS (1 µg/mL)Significant decrease at 40, 80, and 160 µM[2]
This compound Prostaglandin E2 (PGE2)RAW264.7 macrophagesLPS (1 µg/mL)Significant decrease at 40, 80, and 160 µM[2]
L-NMMA (NO Synthase Inhibitor)Nitric Oxide (NO)RAW264.7 macrophagesLPSIC50 = 22.1 µM[6]
Meloxicam (COX-2 Inhibitor)Prostaglandin E2 (PGE2)Human CCA cell lines-Significant suppression at 100 µM[7]

Table 2: Inhibition of Inflammatory Signaling Pathways

PathwayInhibitorTargetIC50Reference
NF-κB BAY 11-7082 IκBα Phosphorylation10 µM (in tumor cells)[8]
MAPK (MEK/ERK) U0126 MEK1 / MEK272 nM / 58 nM[9]
MAPK (p38) SB203580 p38 MAPK50 nM (SAPK2a/p38)[10]
MAPK (JNK) SP600125 JNK1 / JNK2 / JNK340 nM / 40 nM / 90 nM[1]
NLRP3 Inflammasome MCC950 NLRP37.5 nM (in BMDMs)[11]

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms of action and the experimental approaches used for evaluation, the following diagrams are provided.

G NF-κB Signaling Pathway and Point of Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Genes induces BMA This compound BMA->IKK inhibits

Caption: NF-κB signaling pathway and point of inhibition by this compound.

G MAPK Signaling Pathway and Point of Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 (c-Jun/c-Fos) (nucleus) p38->AP1 JNK->AP1 ERK1_2->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes BMA This compound BMA->p38 inhibits phosphorylation BMA->JNK inhibits phosphorylation BMA->ERK1_2 inhibits phosphorylation G NLRP3 Inflammasome Activation and Inhibition by this compound cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β NLRP3 NFkB->pro_IL1B IL1B Mature IL-1β pro_IL1B->IL1B cleavage by Caspase-1 ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Caspase1 Caspase-1 (active) NLRP3_assembly->Caspase1 activates Pyroptosis Pyroptosis NLRP3_assembly->Pyroptosis induces BMA This compound BMA->K_efflux blocks BMA->NLRP3_assembly disrupts G Experimental Workflow for Assessing Anti-inflammatory Activity A RAW264.7 Cell Culture B Pre-treatment with This compound or Inhibitor A->B C Stimulation with LPS (1 µg/mL) B->C D Incubation (24 hours) C->D E Collect Supernatant D->E F Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-1β, IL-6, PGE2) E->H I Western Blot (p-NF-κB, p-MAPKs, COX-2, iNOS) F->I

References

Unverifizierte entzündungshemmende Wirkung von Benzoylmesaconin: Ein Leitfaden für die Replikation

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung, die die veröffentlichten biologischen Wirkungen von Benzoylmesaconin (BMA) unabhängig überprüfen möchten, bietet dieser Leitfaden eine Zusammenfassung der wichtigsten Ergebnisse und detaillierten Protokolle aus einer zentralen Studie. Derzeit fehlt es in der wissenschaftlichen Literatur an unabhängigen Replikationsstudien, die die berichteten entzündungshemmenden Wirkungen von BMA bestätigen oder widerlegen. Dieser Leitfaden stützt sich daher auf die primäre Forschungsarbeit von Zhou et al. (2022), um eine Grundlage für zukünftige Validierungsbemühungen zu schaffen.

Benzoylmesaconin, ein Monoester-Diterpenoid-Alkaloid, das in Aconitum-Pflanzen vorkommt, hat in präklinischen Studien entzündungshemmende Eigenschaften gezeigt.[1][2] Die primäre Untersuchung seiner Wirkmechanismen deutet darauf hin, dass BMA seine Wirkung entfaltet, indem es die Signalwege des Nuklearfaktors kappa B (NF-κB) und der Mitogen-aktivierten Proteinkinase (MAPK) in Lipopolysaccharid (LPS)-stimulierten Makrophagen hemmt.[1][2] Diese Signalwege sind entscheidend für die Produktion von pro-inflammatorischen Mediatoren. Eine unabhängige Überprüfung dieser Ergebnisse ist jedoch für die Validierung von BMA als potenzielles Therapeutikum unerlässlich.

Vergleichende Daten zur entzündungshemmenden Wirkung

Die folgende Tabelle fasst die quantitativen Daten aus der Studie von Zhou et al. (2022) zusammen und zeigt die Wirkung von Benzoylmesaconin auf die Produktion verschiedener pro-inflammatorischer Zytokine und Mediatoren in LPS-stimulierten RAW264.7-Makrophagen.

Tabelle 1: Wirkung von Benzoylmesaconin auf pro-inflammatorische Zytokine

BehandlungTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
KontrolleNicht nachweisbarNicht nachweisbarNicht nachweisbar
LPS (1 µg/mL)283.45 ± 15.23215.89 ± 12.45128.76 ± 9.87
LPS + BMA (40 µM)210.12 ± 11.78158.43 ± 10.1295.34 ± 7.56
LPS + BMA (80 µM)145.78 ± 9.56110.21 ± 8.7870.12 ± 6.34
LPS + BMA (160 µM)89.42 ± 7.8955.15 ± 6.9856.56 ± 5.12

Daten sind als Mittelwert ± Standardabweichung dargestellt.[1]

Tabelle 2: Wirkung von Benzoylmesaconin auf andere entzündungshemmende Mediatoren

BehandlungNO (µM)iNOS (relative Expression)COX-2 (relative Expression)
Kontrolle1.23 ± 0.121.001.00
LPS (1 µg/mL)25.67 ± 1.898.45 ± 0.677.89 ± 0.56
LPS + BMA (40 µM)18.45 ± 1.456.12 ± 0.455.98 ± 0.43
LPS + BMA (80 µM)12.89 ± 1.124.34 ± 0.344.12 ± 0.31
LPS + BMA (160 µM)7.56 ± 0.892.12 ± 0.212.01 ± 0.19

Daten sind als Mittelwert ± Standardabweichung dargestellt.[1]

Detaillierte Versuchsprotokolle

Für eine erfolgreiche Replikation sind die genauen experimentellen Methoden entscheidend. Nachfolgend finden Sie die wichtigsten Protokolle, wie sie in der wegweisenden Studie beschrieben sind.[1][2]

Zellkultur und Behandlung:

  • Zelllinie: RAW264.7-Makrophagen.

  • Kulturmedium: Dulbecco's Modified Eagle's Medium (DMEM) mit 10 % fötalem Rinderserum (FBS), 100 U/ml Penicillin und 100 µg/ml Streptomycin.

  • Kulturbedingungen: 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2.

  • Behandlung: Die Zellen wurden für die angegebene Zeit mit verschiedenen Konzentrationen von BMA (40, 80, 160 µM) vorinkubiert und dann mit 1 µg/mL LPS für 24 Stunden stimuliert.

Messung von Zytokinen und Stickstoffmonoxid (NO):

  • Zytokinmessung: Die Konzentrationen von TNF-α, IL-6 und IL-1β im Zellkulturüberstand wurden mittels Enzyme-Linked Immunosorbent Assay (ELISA)-Kits gemäß den Anweisungen des Herstellers bestimmt.

  • NO-Messung: Die NO-Produktion wurde durch Messung der Nitritkonzentration im Kulturüberstand mit dem Griess-Reagenz bestimmt.

Quantitative Real-Time PCR (qRT-PCR):

  • RNA-Extraktion: Die Gesamt-RNA wurde aus den Zellen mit einem geeigneten RNA-Isolierungskit extrahiert.

  • cDNA-Synthese: Die cDNA wurde aus der Gesamt-RNA unter Verwendung eines cDNA-Synthesekits revers transkribiert.

  • PCR: Die qRT-PCR wurde mit SYBR Green Master Mix und spezifischen Primern für iNOS, COX-2 und GAPDH (als endogene Kontrolle) durchgeführt.

Western Blot Analyse:

  • Proteinextraktion: Die Zellen wurden in RIPA-Lysepuffer lysiert, um Gesamtproteine zu extrahieren.

  • Gelelektrophorese: Gleiche Proteinmengen wurden mittels SDS-PAGE aufgetrennt und auf eine PVDF-Membran übertragen.

  • Antikörper-Inkubation: Die Membranen wurden mit primären Antikörpern gegen Phospho-p65, p65, Phospho-IκBα, IκBα, Phospho-ERK, ERK, Phospho-p38, p38, Phospho-JNK, JNK und β-Actin (als Ladungskontrolle) inkubiert, gefolgt von der Inkubation mit Meerrettichperoxidase (HRP)-konjugierten sekundären Antikörpern.

  • Detektion: Die Proteinbanden wurden mit einem Chemilumineszenz-Detektionssystem visualisiert.

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme veranschaulichen die von Benzoylmesaconin beeinflussten Signalwege und den allgemeinen experimentellen Arbeitsablauf, der zur Untersuchung seiner entzündungshemmenden Wirkungen verwendet wird.

Benzoylmesaconine_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IkB_a p-IκBα TLR4->IkB_a aktiviert BMA Benzoylmesaconine BMA->IkB_a hemmt p65_translocation p65 Translokation in den Zellkern IkB_a->p65_translocation führt zu Inflammatory_Genes Transkription von entzündlichen Genen (TNF-α, IL-6, IL-1β) p65_translocation->Inflammatory_Genes induziert

NF-κB-Signalweg-Hemmung durch BMA.

Benzoylmesaconine_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p_ERK p-ERK TLR4->p_ERK aktiviert p_p38 p-p38 TLR4->p_p38 aktiviert p_JNK p-JNK TLR4->p_JNK aktiviert BMA This compound BMA->p_ERK hemmt BMA->p_p38 hemmt BMA->p_JNK hemmt Inflammatory_Mediators Produktion von entzündlichen Mediatoren (iNOS, COX-2) p_ERK->Inflammatory_Mediators p_p38->Inflammatory_Mediators p_JNK->Inflammatory_Mediators

MAPK-Signalweg-Hemmung durch BMA.

Experimental_Workflow Cell_Culture RAW264.7-Zellen kultivieren Pretreatment Vorbehandlung mit BMA Cell_Culture->Pretreatment Stimulation Stimulation mit LPS Pretreatment->Stimulation Supernatant_Collection Überstand sammeln Stimulation->Supernatant_Collection Cell_Lysis Zellen lysieren Stimulation->Cell_Lysis ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Griess_Assay Griess-Assay (NO) Supernatant_Collection->Griess_Assay RNA_Extraction RNA-Extraktion Cell_Lysis->RNA_Extraction Protein_Extraction Proteinextraktion Cell_Lysis->Protein_Extraction qRT_PCR qRT-PCR (iNOS, COX-2) RNA_Extraction->qRT_PCR Western_Blot Western Blot (p-p65, p-MAPKs) Protein_Extraction->Western_Blot

Allgemeiner experimenteller Arbeitsablauf.

References

Safety Operating Guide

Navigating the Disposal of Benzoylmesaconine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Benzoylmesaconine, an alkaloid found in plants of the Aconitum genus, requires careful handling and disposal due to its potential biological activity.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory best practices.

While the Safety Data Sheet (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is crucial to treat it as hazardous chemical waste due to its toxic potential, as indicated by its LD50 values. Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain.[2][3]

Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound is its management as hazardous chemical waste. This involves proper segregation, containment, labeling, and transfer to a licensed waste disposal facility. Incineration is a common and recommended disposal method for alkaloid-containing waste streams.[4]

Quantitative Data Summary

The toxicological data for this compound underscores the importance of cautious handling and disposal.

Toxicity Data for this compound
Route of Administration LD50 (Mouse)
Oral810 mg/kg
Intraperitoneal240 mg/kg
Subcutaneous230 mg/kg
Source: Cayman Chemical Safety Data Sheet

Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for the safe disposal of this compound and contaminated materials.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is essential to protect against spills.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Place pure this compound, contaminated weighing papers, gloves, and other solid materials into a dedicated, clearly labeled hazardous waste container.

    • The container must be chemically compatible and have a secure, leak-proof lid.[2][3]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[2]

    • Do not mix with incompatible waste streams.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[2]

Labeling of Hazardous Waste

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel.

  • Affix a hazardous waste label to the container.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The name and contact information of the principal investigator or laboratory.[2]

Storage of Waste

Proper storage of hazardous waste within the laboratory is crucial to prevent spills and exposure.

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated, away from general laboratory traffic, and separate from incompatible materials.[2]

Disposal of Waste

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for the transfer of hazardous waste.

Experimental Workflow for Disposal

The logical flow of the disposal process can be visualized as follows:

Benzoylmesaconine_Disposal_Workflow A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste (Solid, Liquid, Sharps) A->B C Step 3: Collect Waste in Designated Containers B->C D Step 4: Securely Seal and Label Containers C->D E Step 5: Store in Designated Hazardous Waste Area D->E F Step 6: Arrange for Professional Disposal via EHS E->F

Caption: this compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby fostering a culture of safety and excellence in research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoylmesaconine
Reactant of Route 2
Benzoylmesaconine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.